4-(4-Nitrobenzyl)morpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-nitrophenyl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-13(15)11-3-1-10(2-4-11)9-12-5-7-16-8-6-12/h1-4H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTGXGBOYZAKTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354811 | |
| Record name | 4-(4-nitrobenzyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6425-46-3 | |
| Record name | 4-(4-nitrobenzyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 4-(4-Nitrobenzyl)morpholine (CAS 6425-46-3)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 4-(4-Nitrobenzyl)morpholine, a key chemical intermediate in the synthesis of pharmacologically active compounds. The morpholine moiety is a well-established pharmacophore in drug discovery, particularly for oncology, with numerous derivatives targeting critical cell signaling pathways.[1] This document details the physicochemical properties, synthesis, and spectral characterization of this compound. While direct biological activity data for this specific compound is limited, this guide focuses on its pivotal role as a precursor for potent inhibitors of the PI3K/AKT/mTOR pathway, a central signaling cascade implicated in cancer cell growth, proliferation, and survival.[2] Detailed experimental protocols for its synthesis and representative biological assays are provided to enable its practical application in research and development.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 6425-46-3 | [3] |
| Molecular Formula | C₁₁H₁₄N₂O₃ | [3] |
| Molecular Weight | 222.24 g/mol | [3] |
| Appearance | Pale yellow crystalline solid | |
| Melting Point | 75-80 °C | |
| Boiling Point | 349.4 °C (Predicted) | N/A |
| Storage | 2-8 °C, protect from light | N/A |
Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of the compound. While a complete dataset for the title compound is not publicly available, representative spectra from the compound and closely related analogs are presented.
2.2.1 ¹H NMR Spectroscopy
¹H NMR data for this compound has been reported. The spectrum is consistent with the proposed structure, showing characteristic signals for the morpholine and p-nitrobenzyl moieties.
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Reference(s) |
| 8.15-8.19 | Doublet (d, J=8.4 Hz) | 2H | Aromatic protons ortho to NO₂ | |
| 7.51-7.55 | Doublet (d, J=8.4 Hz) | 2H | Aromatic protons meta to NO₂ | |
| 3.70-3.74 | Triplet (t, J=4.6 Hz) | 4H | Morpholine -CH₂-O- | |
| 3.59 | Singlet (s) | 2H | Benzylic -CH₂- | |
| 2.44-2.48 | Triplet (t, J=4.4 Hz) | 4H | Morpholine -CH₂-N- |
2.2.2 Representative ¹³C NMR, IR, and Mass Spectra
No published ¹³C NMR, IR, or mass spectra for this compound could be located. However, data for the structurally similar compound 4-(2-fluoro-4-nitrophenyl)morpholine provides valuable reference points for expected spectral features.[4]
-
¹³C NMR (100 MHz, CDCl₃) of 4-(2-fluoro-4-nitrophenyl)morpholine: δ = 154.3, 151.8, 145.4, 120.9, 116.8, 112.6, 66.5 (2C), 49.8 (2C) ppm.[4] One would expect similar shifts for the morpholine carbons in the title compound, with the benzylic carbon appearing around 60-65 ppm and the aromatic carbons adjusted for the absence of fluorine.
-
IR (KBr) of 4-(2-fluoro-4-nitrophenyl)morpholine: 3432, 2925, 1739, 1604 (C=C aromatic), 1510-1530 (NO₂ asymmetric stretch), 1340-1350 (NO₂ symmetric stretch), 1242, 1115 (C-O-C stretch), 1050 cm⁻¹.[4] The key characteristic peaks for the title compound would be the strong nitro group absorbances and the C-O-C stretch of the morpholine ring.
-
HRMS (ESI) of 4-(2-fluoro-4-nitrophenyl)morpholine: [M+H]⁺ calculated for C₁₀H₁₂N₂O₃F: 227.0832, found: 227.0838.[4] For this compound, the expected [M+H]⁺ ion would be at m/z 223.1077.
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved via a standard nucleophilic substitution reaction.
Synthetic Workflow
The general workflow involves the N-alkylation of morpholine with a suitable 4-nitrobenzyl halide.
References
- 1. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(4-Nitrobenzyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
An In-depth Technical Guide on 4-(4-Nitrobenzyl)morpholine (C11H14N2O3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(4-Nitrobenzyl)morpholine is a heterocyclic organic compound with the chemical formula C11H14N2O3. It is recognized as a key synthetic intermediate in the development of various bioactive molecules, particularly in the realm of anticancer drug discovery. While specific biological data for this compound is limited in publicly available literature, its structural motifs are common in pharmacologically active agents. This guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, a general synthesis approach, and its potential, though not yet fully elucidated, role in cancer research. This document aims to serve as a foundational resource for researchers interested in the exploration and application of this compound.
Introduction
Morpholine and its derivatives are prominent scaffolds in medicinal chemistry, known to be integral components of numerous approved drugs. The morpholine ring can enhance the physicochemical properties of a molecule, such as its solubility and metabolic stability. The introduction of a 4-nitrobenzyl group to the morpholine core creates a molecule with potential for further chemical modification and diverse biological activities. Notably, derivatives of this compound have been investigated for their anticancer properties, suggesting that this core structure may serve as a valuable starting point for the design of novel therapeutic agents.[1]
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value | Reference |
| Chemical Formula | C11H14N2O3 | [1] |
| Molecular Weight | 222.24 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in dichloromethane | [1] |
Table 1: Physicochemical Properties of this compound.
Synthesis
A generalized experimental workflow for this synthesis is outlined below.
General Experimental Protocol: Nucleophilic Substitution
-
Reaction Setup: To a solution of morpholine (1.2 equivalents) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), a base like potassium carbonate (K2CO3) or triethylamine (TEA) (2.0 equivalents) is added.
-
Addition of Reagent: 4-Nitrobenzyl bromide or 4-nitrobenzyl chloride (1.0 equivalent) is added portion-wise to the stirred reaction mixture at room temperature.
-
Reaction Progression: The reaction mixture is then heated to a temperature ranging from 60 to 80 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent such as ethyl acetate.
-
Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.
Biological Activity and Potential Applications
Anticancer Potential
While direct evidence and quantitative data for the anticancer activity of this compound are not available in the reviewed literature, its derivatives have been noted for their potential in this area.[1] The morpholine moiety is a common feature in a number of inhibitors of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a critical pathway for cell survival and proliferation and is often dysregulated in cancer.
It is hypothesized that this compound could serve as a scaffold for the development of PI3K/Akt pathway inhibitors. The morpholine oxygen can form a critical hydrogen bond in the ATP-binding pocket of PI3K, while the nitrobenzyl group can be further functionalized to enhance potency and selectivity.
Postulated Mechanism of Action
Based on the activity of other morpholine-containing anticancer agents, a hypothetical mechanism of action for derivatives of this compound could involve the inhibition of the PI3K/Akt signaling pathway. This inhibition would lead to a cascade of downstream effects, ultimately resulting in the induction of apoptosis (programmed cell death) in cancer cells.
References
In-Depth Technical Guide: 4-(4-Nitrobenzyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(4-Nitrobenzyl)morpholine, a key intermediate in organic synthesis with significant potential in the development of pharmaceuticals and agrochemicals. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and analysis, and illustrates its role as a versatile building block for more complex molecules.
Core Physicochemical Data
The essential quantitative data for this compound and its closely related analogue, 4-(4-Nitrophenyl)morpholine, are summarized below. This allows for a clear comparison of their fundamental properties.
| Property | This compound | 4-(4-Nitrophenyl)morpholine |
| Molecular Weight | 222.24 g/mol [1] | 208.22 g/mol [2] |
| Molecular Formula | C₁₁H₁₄N₂O₃[1] | C₁₀H₁₂N₂O₃[2] |
| Melting Point | 79.6-80°C | 151 - 155 °C |
| Boiling Point | 349.4°C | Not specified |
| CAS Number | 6425-46-3 | 10389-51-2 |
Role in Synthetic Chemistry
This compound and its derivatives are valuable intermediates, particularly in the synthesis of bioactive compounds. The presence of the morpholine ring and the nitrobenzyl group allows for further functionalization, making it a crucial component in the construction of complex molecular architectures. Derivatives of this compound have been investigated for their potential anticancer activity.[1] The related compound, 4-(4-nitrophenyl)morpholine, is a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban.[3]
The general workflow for the utilization of these compounds in synthetic chemistry is depicted below.
Experimental Protocols
Synthesis of 4-(4-Nitrophenyl)morpholine
A common and efficient method for the synthesis of 4-(4-nitrophenyl)morpholine is through the condensation of 4-chloronitrobenzene with morpholine.[3]
Materials:
-
4-chloronitrobenzene
-
Morpholine
-
Solvent (e.g., Dimethylformamide)
-
Base (optional, depending on the specific protocol)
Procedure:
-
In a reaction vessel, dissolve 4-chloronitrobenzene in a suitable solvent such as dimethylformamide.
-
Add morpholine to the solution. An excess of morpholine can be used to act as both a reactant and a base.
-
Heat the reaction mixture to a temperature between 90-95°C.
-
Maintain the temperature and stir the mixture for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and precipitate the product by adding water.
-
Filter the solid product, wash it with water, and dry it under a vacuum to obtain 4-(4-nitrophenyl)morpholine.
The synthesis workflow can be visualized as follows:
References
An In-depth Technical Guide to the Physical Properties of 4-(4-Nitrobenzyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Nitrobenzyl)morpholine is a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Its derivatives have been investigated for potential anticancer activities, making a thorough understanding of its physical and chemical properties crucial for its application in drug design, development, and synthesis.[1] This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its synthetic pathway.
Core Physical Properties
The fundamental physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, purification, and use in further chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄N₂O₃ | [1] |
| Molecular Weight | 222.24 g/mol | [1] |
| Melting Point | 79.6-80 °C | |
| Boiling Point | 349.4 °C (Predicted) | |
| Appearance | Yellowish solid | [1] |
| Solubility | Data not readily available. Expected to have low solubility in water and higher solubility in organic solvents like dichloromethane. |
Experimental Protocols
Detailed methodologies for the determination of key physical properties and the synthesis of this compound are provided below.
Synthesis of this compound
The synthesis of this compound can be achieved through the nucleophilic substitution reaction between 4-nitrobenzyl bromide and morpholine.[2]
Materials:
-
4-Nitrobenzyl bromide
-
Morpholine
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Ethanol (C₂H₅OH)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
To a solution of 4-nitrobenzyl bromide (1 equivalent) in acetonitrile, add morpholine (1.2 equivalents) and anhydrous potassium carbonate (2 equivalents).
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with deionized water in a separatory funnel.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent from the filtrate by rotary evaporation to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent such as ethanol.[3][4][5][6][7]
Determination of Melting Point
The melting point of an organic solid is a key indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Finely powder a small amount of dry, purified this compound using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample at a rate of 10-15 °C per minute initially.
-
Observe the sample closely. The temperature at which the first drop of liquid appears is the beginning of the melting range.
-
Continue heating and record the temperature at which the entire solid has melted; this is the end of the melting range.
-
For a more accurate determination, repeat the measurement with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the previously observed melting range.
Determination of Boiling Point (Predicted)
As the boiling point is predicted to be high, experimental determination requires specific equipment to prevent decomposition. The following is a general method for determining the boiling point of a high-boiling liquid.
Apparatus:
-
Thiele tube or other heating bath
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heat-stable liquid (e.g., silicone oil)
Procedure:
-
Place a small amount of the liquid sample into the small test tube.
-
Invert a capillary tube (sealed end up) into the test tube.
-
Attach the test tube to a thermometer and immerse it in the heating bath.
-
Heat the bath gradually. A stream of bubbles will emerge from the open end of the capillary tube.
-
When a continuous stream of bubbles is observed, stop heating.
-
As the liquid cools, the bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance at the recorded atmospheric pressure.
Determination of Solubility
A qualitative and quantitative understanding of a compound's solubility is vital for its application in various experimental and developmental stages.
Apparatus:
-
Test tubes
-
Vortex mixer
-
Analytical balance
-
Various solvents (e.g., water, ethanol, acetone, DMSO, chloroform)
Procedure for Qualitative Determination:
-
Add approximately 10 mg of this compound to a test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vortex the mixture for 1-2 minutes.
-
Visually inspect the solution to determine if the solid has dissolved completely.
-
Record the compound as "soluble," "sparingly soluble," or "insoluble" in the tested solvent.
Procedure for Quantitative Determination:
-
Prepare a saturated solution of this compound in a known volume of a specific solvent at a controlled temperature by adding an excess of the compound to the solvent and stirring for an extended period (e.g., 24 hours) to ensure equilibrium.
-
Carefully filter the saturated solution to remove any undissolved solid.
-
Take a known volume of the clear filtrate and evaporate the solvent completely under controlled conditions.
-
Weigh the remaining solid residue.
-
Calculate the solubility in terms of g/100 mL or mg/mL.
Visualizations
Synthesis Workflow of this compound
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. 4-(4-Nitrobenzyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]
- 3. prepchem.com [prepchem.com]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide: Physicochemical Properties of 4-(4-Nitrobenzyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physicochemical properties of 4-(4-Nitrobenzyl)morpholine, with a primary focus on its melting point. The information is compiled for professionals in research and development who utilize this compound as a key intermediate in the synthesis of novel therapeutic agents and other bioactive molecules.
Core Physicochemical Data
This compound, identified by CAS number 6425-46-3, is a crystalline solid at room temperature. Its molecular structure, consisting of a morpholine ring attached to a nitrophenyl group via a methylene bridge, is crucial to its reactivity and physical properties.
A summary of its key quantitative data is presented below for easy reference and comparison.
| Property | Value | Reference |
| Melting Point | 79.6-80 °C | [1] |
| Molecular Formula | C₁₁H₁₄N₂O₃ | [1] |
| Molecular Weight | 222.24 g/mol | [1] |
| Boiling Point | 349.4 °C | [1] |
Experimental Protocol: Melting Point Determination
While the specific experimental protocol from the primary literature for the synthesis and characterization of this compound could not be retrieved in its entirety, a standard and widely accepted methodology for melting point determination is detailed below. This protocol is representative of the general procedure used in organic chemistry laboratories to obtain accurate melting point ranges.[2][3][4][5]
Objective: To determine the melting point range of a solid organic compound, such as this compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is placed in a clean, dry mortar and finely ground into a powder. This ensures uniform heat distribution within the sample.
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. This process is repeated until a sample height of 2-3 mm is achieved.
-
Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned to ensure its bulb is level with the sample.
-
Approximate Melting Point Determination: A rapid heating rate is initially used to get a preliminary, approximate melting point range. This provides a target temperature range for a more precise measurement.
-
Accurate Melting Point Determination: The apparatus is allowed to cool to at least 10-15 °C below the approximate melting point. A new sample is then heated at a slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.
-
Purity Assessment: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.
Logical Workflow for Melting Point Determination
The following diagram illustrates the logical steps involved in the experimental determination of a compound's melting point.
Caption: A workflow diagram illustrating the key stages of melting point determination.
Crystallographic Data
For professionals interested in the solid-state properties of this compound, crystallographic data has been reported. The compound crystallizes in a monoclinic system. A study published in the National Center for Biotechnology Information (NCBI) archives provides detailed information on its crystal structure, determined through X-ray analysis.[6] This information is invaluable for understanding intermolecular interactions and crystal packing, which can influence the compound's physical properties, including its melting point and solubility.
References
An In-depth Technical Guide to the Solubility of 4-(4-Nitrobenzyl)morpholine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-Nitrobenzyl)morpholine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a strong theoretical framework for solubility, qualitative solubility predictions, and detailed experimental protocols for determining the solubility of this compound in various organic solvents.
Introduction to this compound
This compound is a morpholine derivative containing a nitrobenzyl group. Its chemical structure influences its physical and chemical properties, including its solubility in different solvents. Understanding its solubility is crucial for a variety of applications, including organic synthesis, purification, formulation, and in the development of pharmaceuticals and agrochemicals where it is used as an intermediate.[1]
Physical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄N₂O₃ | [1] |
| Molecular Weight | 222.24 g/mol | [1] |
| Melting Point | 79.6-80 °C | [1] |
| Boiling Point | 349.4 °C | [1] |
Theoretical Framework for Solubility
The principle of "like dissolves like" is a fundamental concept in predicting the solubility of a compound in a particular solvent.[2] This principle states that substances with similar polarities are more likely to be soluble in each other.
-
Polar Solvents: These solvents have large dipole moments and typically contain heteroatoms like oxygen or nitrogen (e.g., water, methanol, ethanol, acetone). They are effective at dissolving polar solutes.
-
Nonpolar Solvents: These solvents have low dipole moments and are composed primarily of carbon and hydrogen (e.g., hexane, toluene, benzene). They are effective at dissolving nonpolar solutes.
This compound possesses both polar (the nitro group and the morpholine ring with its oxygen and nitrogen atoms) and nonpolar (the benzyl group) characteristics. This amphiphilic nature suggests it will have varying degrees of solubility in a range of organic solvents.
Qualitative Solubility Predictions
Based on the structure of this compound, we can make the following qualitative predictions:
-
Good Solubility: Expected in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as in chlorinated solvents like dichloromethane. The synthesis of a related compound, 4-(4-nitrophenyl)morpholine, utilizes DMSO as a solvent and ethyl acetate for extraction, suggesting good solubility in these solvents. Another related compound, 4-(4-nitrophenyl)morpholine, is noted to be soluble in dimethylformamide.
-
Moderate Solubility: Likely in polar protic solvents such as methanol, ethanol, and acetone. While the molecule can accept hydrogen bonds, it does not have a hydrogen bond donor, which might limit its solubility compared to more polar compounds.
-
Low to Negligible Solubility: Expected in nonpolar solvents like hexane and toluene. The polar nitro and morpholine groups will hinder its dissolution in highly nonpolar media.
It is important to note that crystals of this compound suitable for X-ray analysis have been obtained by slow evaporation from a dichloromethane solution, indicating good solubility in this solvent.[3]
Quantitative Solubility Data
| Solvent | Molar Mass ( g/mol ) | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Methanol | 32.04 | 5.1 | Data not available | Data not available | |
| Ethanol | 46.07 | 4.3 | Data not available | Data not available | |
| Acetone | 58.08 | 5.1 | Data not available | Data not available | |
| Dichloromethane | 84.93 | 3.1 | Data not available | Data not available | |
| Ethyl Acetate | 88.11 | 4.4 | Data not available | Data not available | |
| Toluene | 92.14 | 2.4 | Data not available | Data not available | |
| Hexane | 86.18 | 0.1 | Data not available | Data not available | |
| Dimethylformamide | 73.09 | 6.4 | Data not available | Data not available | |
| Dimethyl Sulfoxide | 78.13 | 7.2 | Data not available | Data not available |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, several established experimental methods can be employed. The choice of method often depends on the required accuracy, the amount of substance available, and the analytical instrumentation at hand.
This is a classical and reliable method for determining thermodynamic solubility.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.
-
-
Phase Separation:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.
-
Filter the supernatant through a fine-porosity filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered, saturated solution to a pre-weighed container.
-
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven or under a stream of inert gas) until the solute is completely dry.
-
Weigh the container with the dried solute. The difference in weight gives the mass of the dissolved this compound.
-
-
Calculation of Solubility:
-
Solubility ( g/100 mL) = (mass of dissolved solute / volume of solvent used) x 100
-
Solubility (mol/L) = (mass of dissolved solute / molecular weight of solute) / volume of solvent in Liters
-
Caption: Workflow for the Gravimetric Solubility Determination Method.
HPLC is a sensitive and accurate method for determining solubility, especially for compounds that are sparingly soluble or when only small amounts of material are available.
Methodology:
-
Preparation of a Saturated Solution:
-
Follow the same procedure as in the gravimetric method (Section 5.1, step 1) to prepare a saturated solution.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Inject these standards into the HPLC and record the peak areas.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Analysis:
-
Take an aliquot of the filtered supernatant from the saturated solution and dilute it with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC and record the peak area.
-
-
Calculation of Solubility:
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to obtain the solubility of this compound in the original solvent.
-
Caption: Workflow for HPLC-Based Solubility Determination.
Conclusion
While quantitative solubility data for this compound is not extensively documented, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. The amphiphilic nature of the molecule suggests a varied solubility profile across different organic solvents. For researchers and professionals in drug development, the experimental determination of solubility using the methods outlined herein is a critical step for process optimization, formulation development, and ensuring the successful application of this versatile chemical intermediate.
References
Technical Guide: Spectral and Synthetic Profile of 4-(4-Nitrobenzyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectral data and synthetic methodology for 4-(4-nitrobenzyl)morpholine, a key intermediate in the development of various pharmacologically active compounds. Due to the limited availability of direct experimental spectra in publicly accessible databases, this guide combines documented crystallographic information with predicted spectral data based on the compound's structure and analysis of analogous molecules.
Core Compound Information
| Property | Value | Reference |
| Chemical Name | This compound | |
| Molecular Formula | C₁₁H₁₄N₂O₃ | [1] |
| Molecular Weight | 222.24 g/mol | [1] |
| CAS Number | 6425-46-3 | |
| Canonical SMILES | C1COCCN1CC2=CC=C(C=C2)--INVALID-LINK--[O-] |
Spectral Data Summary
Table 1: Predicted ¹H NMR Spectral Data
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~8.15 | d | 2H | Aromatic CH (ortho to NO₂) | Expected downfield shift due to the strong electron-withdrawing effect of the nitro group. |
| ~7.50 | d | 2H | Aromatic CH (meta to NO₂) | |
| ~3.70 | t | 4H | -O-CH₂- (morpholine) | Typical chemical shift for protons adjacent to the oxygen in a morpholine ring. |
| ~3.60 | s | 2H | -N-CH₂-Ar (benzylic) | Singlet for the benzylic protons. |
| ~2.50 | t | 4H | -N-CH₂- (morpholine) | Typical chemical shift for protons adjacent to the nitrogen in a morpholine ring. |
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~147 | Aromatic C-NO₂ | Quaternary carbon attached to the nitro group, significantly deshielded. |
| ~145 | Aromatic C-CH₂ | Quaternary aromatic carbon. |
| ~129 | Aromatic CH (meta to NO₂) | |
| ~124 | Aromatic CH (ortho to NO₂) | |
| ~67 | -O-CH₂- (morpholine) | Carbon adjacent to oxygen in the morpholine ring. |
| ~63 | -N-CH₂-Ar (benzylic) | Benzylic carbon. |
| ~54 | -N-CH₂- (morpholine) | Carbon adjacent to nitrogen in the morpholine ring. |
Table 3: Predicted Mass Spectrometry Data
| m/z Value | Predicted Fragment Ion |
| 222.1 | [M]⁺ (Molecular Ion) |
| 136.0 | [M - C₄H₈NO]⁺ |
| 120.0 | [M - C₅H₁₀NO]⁺ |
| 86.1 | [C₄H₈NO]⁺ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| ~2950-2800 | C-H stretch | Alkane |
| ~1595, ~1490 | C=C stretch | Aromatic Ring |
| ~1520, ~1345 | N-O asymmetric/symmetric stretch | Nitro Group |
| ~1115 | C-O-C stretch | Ether (Morpholine) |
| ~850 | C-H out-of-plane bend | p-disubstituted benzene |
Experimental Protocols
While the specific experimental details from the cited synthesis by Tsou et al. (2008) are not fully available, a general and reliable method for the synthesis of this compound is the nucleophilic substitution of a 4-nitrobenzyl halide with morpholine.
General Synthesis of this compound
Reaction:
4-Nitrobenzyl bromide + Morpholine → this compound + HBr
Materials:
-
4-Nitrobenzyl bromide
-
Morpholine (2 equivalents)
-
Acetonitrile (or other suitable polar aprotic solvent)
-
Sodium bicarbonate (or other suitable base)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-nitrobenzyl bromide in acetonitrile in a round-bottom flask.
-
Add morpholine (2 equivalents) to the solution at room temperature. The second equivalent of morpholine acts as a base to neutralize the HBr formed. Alternatively, one equivalent of morpholine and one equivalent of a non-nucleophilic base like sodium bicarbonate can be used.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its identity and purity. The obtained spectral data should align with the predicted values in Tables 1-4.
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound.
Caption: Synthesis and Characterization Workflow.
This guide provides a foundational understanding of the spectral and synthetic aspects of this compound for professionals in the field of drug development and chemical research. Further experimental work is encouraged to establish a definitive and comprehensive spectral library for this important chemical intermediate.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-(4-Nitrobenzyl)morpholine
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(4-Nitrobenzyl)morpholine. Designed for researchers, scientists, and professionals in drug development, this document details the predicted spectral data, experimental protocols for acquiring such data, and the logical workflow involved in the process.
Introduction to this compound
This compound is an organic compound featuring a morpholine ring N-substituted with a 4-nitrobenzyl group. The morpholine moiety is a common scaffold in medicinal chemistry, and understanding the spectral characteristics of its derivatives is crucial for structural elucidation and quality control. NMR spectroscopy is a primary tool for the unambiguous determination of the chemical structure of such molecules in solution.[1]
Predicted NMR Spectral Data
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the protons of the morpholine ring and the 4-nitrobenzyl group. The protons on the morpholine ring adjacent to the oxygen atom are typically found at a lower field (higher ppm) than those adjacent to the nitrogen. The aromatic protons of the 4-nitrobenzyl group will exhibit a characteristic AA'BB' system due to the para-substitution.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2', H-6' (Aromatic) | ~ 8.2 | Doublet | 2H |
| H-3', H-5' (Aromatic) | ~ 7.5 | Doublet | 2H |
| H-7' (Benzylic CH₂) | ~ 3.6 | Singlet | 2H |
| H-2, H-6 (Morpholine, -O-CH₂-) | ~ 3.7 | Triplet | 4H |
| H-3, H-5 (Morpholine, -N-CH₂-) | ~ 2.5 | Triplet | 4H |
Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary based on solvent and experimental conditions.
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the carbon framework of the molecule. The symmetry of the morpholine ring will result in two signals for its four carbon atoms. The carbons of the 4-nitrobenzyl group will have distinct chemical shifts influenced by the nitro group and the connection to the morpholine nitrogen.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-4' (Aromatic, C-NO₂) | ~ 147 |
| C-1' (Aromatic, C-CH₂) | ~ 145 |
| C-2', C-6' (Aromatic) | ~ 129 |
| C-3', C-5' (Aromatic) | ~ 124 |
| C-2, C-6 (Morpholine, -O-CH₂-) | ~ 67 |
| C-7' (Benzylic CH₂) | ~ 62 |
| C-3, C-5 (Morpholine, -N-CH₂-) | ~ 53 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary based on solvent and experimental conditions.
Experimental Protocols
The following sections describe standardized methodologies for the acquisition of ¹H and ¹³C NMR spectra for an organic compound such as this compound.
Sample Preparation
-
Compound Purity : Ensure the this compound sample is of high purity to avoid extraneous signals in the spectra. Purification can be achieved through techniques like recrystallization or column chromatography.
-
Solvent Selection : A suitable deuterated solvent that completely dissolves the sample is required. Chloroform-d (CDCl₃) is a common choice for many organic molecules.
-
Concentration : Prepare a solution with an appropriate concentration. For ¹H NMR, 5-10 mg of the compound in 0.6-0.7 mL of solvent is typical. For the less sensitive ¹³C NMR, a more concentrated sample (20-50 mg) may be necessary.
-
Internal Standard : A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to the solution to provide a reference signal at 0.00 ppm.
-
Filtration and Transfer : To remove any particulate matter, the solution should be filtered through a pipette with a cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.
-
Capping : The NMR tube should be securely capped to prevent solvent evaporation.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Insertion and Locking : The sample tube is placed in a spinner and inserted into the magnet. The spectrometer's field frequency is then locked onto the deuterium signal of the solvent.
-
Shimming : The magnetic field homogeneity is optimized through a process called shimming to ensure sharp, well-resolved spectral lines. This can be done manually or automatically.
-
¹H NMR Acquisition Parameters :
-
Pulse Sequence : A standard single-pulse experiment is typically used.
-
Number of Scans : 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.
-
Relaxation Delay : A relaxation delay of 1-2 seconds is set to allow for the complete relaxation of protons between pulses.
-
-
¹³C NMR Acquisition Parameters :
-
Pulse Sequence : A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).
-
Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required.
-
Relaxation Delay : A relaxation delay of 2 seconds is a common starting point.
-
Data Processing
-
Fourier Transform : The raw time-domain data (Free Induction Decay or FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing : The spectrum is phased either manually or automatically to ensure all peaks are in the correct absorptive mode.
-
Baseline Correction : The baseline of the spectrum is corrected to be flat.
-
Referencing : The spectrum is referenced by setting the chemical shift of the internal standard (TMS) to 0.00 ppm.
-
Integration : For ¹H NMR, the area under each signal is integrated to determine the relative number of protons it represents.
-
Peak Picking : The chemical shift for each peak in the spectrum is identified and tabulated.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the NMR analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
References
An In-depth Technical Guide to the FT-IR Spectrum of 4-(4-Nitrobenzyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 4-(4-Nitrobenzyl)morpholine. This compound is of interest in medicinal chemistry and drug development due to the presence of the morpholine and p-nitrobenzyl moieties. The morpholine ring is a common scaffold in drug design, known for improving the pharmacokinetic properties of molecules. The nitrobenzyl group can be a key pharmacophore or a synthetic intermediate. Understanding the vibrational properties of this molecule is crucial for its identification, characterization, and quality control.
While an experimental FT-IR spectrum for this compound is not publicly available, a comprehensive prediction of its characteristic absorption bands can be made based on the well-established vibrational frequencies of its constituent functional groups. This guide presents this predicted spectral data, a detailed experimental protocol for acquiring the spectrum, and visual diagrams to illustrate key concepts and workflows.
Predicted FT-IR Spectral Data
The FT-IR spectrum of this compound is characterized by the vibrational modes of its four key structural components: the p-substituted aromatic ring, the nitro group, the morpholine ring, and the methylene bridge. The following table summarizes the predicted quantitative data for the principal absorption bands.
| Wavenumber (cm⁻¹) | Expected Intensity | Functional Group | Vibrational Mode Assignment |
| 3120 - 3000 | Medium - Weak | Aromatic C-H | Stretching |
| 2980 - 2840 | Strong | Aliphatic C-H (Morpholine & Methylene) | Asymmetric and Symmetric Stretching |
| ~1605, ~1585, ~1500, ~1450 | Medium - Weak | Aromatic C=C | Ring Stretching |
| 1530 - 1500 | Strong | N-O (Nitro group) | Asymmetric Stretching[1][2] |
| 1470 - 1440 | Medium | C-H (Morpholine & Methylene) | Bending (Scissoring) |
| 1355 - 1335 | Strong | N-O (Nitro group) | Symmetric Stretching[1][2] |
| 1350 - 1250 | Medium - Strong | C-N (Morpholine) | Stretching |
| 1290 - 1250 | Medium | Aromatic C-N | Stretching |
| 1120 - 1080 | Strong | C-O-C (Morpholine) | Asymmetric Stretching |
| 860 - 840 | Strong | Aromatic C-H | Out-of-Plane Bending (p-disubstitution) |
| ~880 | Medium | C-N-C (Morpholine) | Bending |
Experimental Protocol for FT-IR Analysis
This section provides a detailed methodology for obtaining the FT-IR spectrum of a solid compound like this compound using the Potassium Bromide (KBr) pellet technique.
1. Instrumentation and Materials:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Hydraulic press for pellet preparation
-
Agate mortar and pestle
-
Die set for pellet formation
-
Infrared lamp
-
This compound sample
-
FT-IR grade Potassium Bromide (KBr), desiccated
-
Spatula and weighing paper
2. Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the FT-IR grade KBr under an infrared lamp for at least 2 hours to remove any moisture, which can interfere with the spectrum.
-
In the agate mortar, grind approximately 1-2 mg of the this compound sample until a fine, uniform powder is obtained.
-
Add approximately 100-200 mg of the dried KBr to the mortar.
-
Gently mix the sample and KBr with the pestle, and then grind the mixture for several minutes to ensure a homogeneous dispersion of the sample within the KBr matrix.
-
Transfer the mixture to the die set.
-
Place the die set in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
3. Data Acquisition:
-
Ensure the spectrometer's sample compartment is empty and clean.
-
Collect a background spectrum to account for atmospheric water and carbon dioxide.
-
Place the sample holder with the KBr pellet into the sample compartment.
-
Acquire the sample spectrum over a typical range of 4000 cm⁻¹ to 400 cm⁻¹. For a good signal-to-noise ratio, co-add 16 to 32 scans at a spectral resolution of 4 cm⁻¹.
4. Data Processing:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
-
Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption bands.
Visualization of Concepts
The following diagrams illustrate the logical workflow of the FT-IR analysis and the key vibrational modes of the this compound molecule.
Caption: Workflow for FT-IR analysis of a solid sample.
Caption: Key vibrational modes of this compound.
References
Mass Spectrometry Analysis of 4-(4-Nitrobenzyl)morpholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4-(4-Nitrobenzyl)morpholine (C₁₁H₁₄N₂O₃, Molecular Weight: 222.24 g/mol ) is a synthetic organic compound that serves as a valuable building block in medicinal chemistry.[1] Its structural motif, combining a nitrobenzyl group with a morpholine ring, is found in various molecules investigated for their biological activities. Accurate characterization of this intermediate is crucial for ensuring the purity and identity of final drug candidates. Mass spectrometry is a primary analytical technique for this purpose, providing information on molecular weight and structural features through fragmentation analysis.
Predicted Mass Spectrometry Fragmentation
The fragmentation of this compound under electron ionization (EI) is anticipated to proceed through several key pathways, primarily dictated by the stability of the resulting fragment ions. The initial step is the formation of the molecular ion [M]•+ at m/z 222. The subsequent fragmentation is expected to be influenced by the nitrobenzyl and morpholine moieties.
A plausible fragmentation pathway is initiated by the cleavage of the C-N bond between the benzyl group and the morpholine nitrogen, or by fragmentation within the morpholine ring.
Key Predicted Fragments:
-
m/z 222 [M]•+: The molecular ion.
-
m/z 136: Loss of the morpholine ring, resulting in the stable 4-nitrobenzyl cation.
-
m/z 106: Further loss of NO₂ from the 4-nitrobenzyl cation.
-
m/z 100: Cleavage of the benzyl-nitrogen bond to form the morpholinomethyl cation.
-
m/z 86: The morpholine cation, resulting from cleavage of the bond between the methylene bridge and the morpholine nitrogen.
-
m/z 56: A common fragment from the morpholine ring, arising from the loss of ethylene oxide.
Tabulated Mass Spectrometry Data
While specific quantitative data for this compound is not available in the cited literature, the following table presents the observed fragments for the structurally related compound, 4-(4-nitrophenyl)morpholine , which lacks the benzylic CH₂ group. This data can serve as a reference for predicting the behavior of the target compound.
| Fragment of 4-(4-nitrophenyl)morpholine | m/z | Relative Abundance |
| Molecular Ion [M]•+ | 208 | High |
| [M - NO₂]•+ | 162 | Moderate |
| [M - Morpholine]•+ | 122 | Moderate |
| Morpholine Fragment | 86 | High |
| Phenyl cation | 77 | Low |
Data extrapolated from typical fragmentation of related compounds.
Experimental Protocols
A general protocol for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.
4.1. Sample Preparation
-
Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent such as methanol or dichloromethane to a final concentration of 100 µg/mL.
-
Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).
-
Filter the final solution through a 0.22 µm syringe filter before injection.
4.2. GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
Visualizations
Predicted Fragmentation Pathway
References
An In-depth Technical Guide on the Crystal Structure of 4-(4-Nitrobenzyl)morpholine
This guide provides a comprehensive overview of the crystal structure of 4-(4-Nitrobenzyl)morpholine, targeting researchers, scientists, and professionals in drug development. The document details the molecular geometry, intermolecular interactions, and the experimental procedures used for its structural determination.
Molecular Structure and Conformation
The compound this compound (C₁₁H₁₄N₂O₃) is a derivative of morpholine that holds significance as a key intermediate in the synthesis of potential anticancer drugs.[1] The molecular structure consists of a morpholine ring and a 4-nitrobenzyl group. In the crystalline state, the bond lengths and angles are within the normal ranges. A noteworthy feature of its conformation is the dihedral angle between the best planes of the phenyl and morpholino rings, which is 87.78 (10)°.[1]
Crystal Packing and Intermolecular Interactions
The stability of the crystal structure of this compound is attributed to a specific intermolecular interaction. An oxygen atom of the nitro group interacts with a neighboring benzene ring.[1] The distance between the nitro group's oxygen atom (O3) and the centroid of the adjacent benzene ring (Cg(1)) is 3.647 (2) Å.[1] It is important to note that no classical hydrogen bonds are observed in the crystal packing of this compound.[1]
Crystallographic Data
The crystallographic data for this compound has been determined by single-crystal X-ray diffraction. The key parameters are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₁₁H₁₄N₂O₃ |
| Formula Weight | 222.24 |
| Temperature | 293 K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 6.1371 (2) Å |
| b | 8.2535 (4) Å |
| c | 21.9867 (9) Å |
| α | 90° |
| β | 94.929 (3)° |
| γ | 90° |
| Volume | 1109.58 (8) ų |
| Z | 4 |
| Data Collection | |
| Diffractometer | Oxford Diffraction Xcalibur Eos |
| Measured Reflections | 6059 |
| Independent Reflections | 2264 |
| Refinement | |
| R[F² > 2σ(F²)] | 0.044 |
| wR(F²) | 0.106 |
| Goodness-of-fit (S) | 1.04 |
Data sourced from Acta Crystallographica Section E[1]
Experimental Protocols
The experimental workflow for the determination of the crystal structure of this compound involves synthesis, crystallization, and X-ray diffraction analysis.
4.1. Synthesis
The synthesis of the title compound was carried out following a method similar to that described by Tsou et al. (2008).[1]
4.2. Crystallization
Single crystals suitable for X-ray diffraction analysis were obtained by the slow evaporation of a dichloromethane solution of the synthesized compound at room temperature.[1]
4.3. X-ray Diffraction
A suitable single crystal was selected and mounted on an Oxford Diffraction Xcalibur Eos diffractometer. The crystallographic data were collected at 293 K using Mo Kα radiation (λ = 0.71073 Å).[1] The collected data underwent a multi-scan absorption correction using CrysAlis PRO.[1] The crystal structure was solved using the SHELXS97 program and refined with SHELXL97.[1] The molecular graphics were generated using OLEX2.[1] All hydrogen atoms were positioned geometrically and treated as riding on their parent atoms.[1]
Logical Relationship of Structural Features
The arrangement of molecules in the crystal lattice is a direct consequence of the interplay between molecular conformation and intermolecular forces.
References
Synthesis of 4-(4-Nitrophenyl)morpholine from 4-Chloronitrobenzene: A Technical Guide
Disclaimer: The direct reaction between 4-chloronitrobenzene and morpholine yields 4-(4-nitrophenyl)morpholine . This is distinct from 4-(4-nitrobenzyl)morpholine, which contains an additional methylene (-CH₂) group. This guide details the synthesis of the direct substitution product, 4-(4-nitrophenyl)morpholine, which is a key intermediate in the synthesis of pharmaceuticals like the anticoagulant rivaroxaban.[1][2]
This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis of 4-(4-nitrophenyl)morpholine.
Reaction Principle and Mechanism
The synthesis is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The potent electron-withdrawing effect of the nitro group (-NO₂) at the para position of the benzene ring activates the carbon atom attached to the chlorine, making it susceptible to nucleophilic attack by the secondary amine of morpholine. The reaction is typically facilitated by heat and the presence of a base to neutralize the hydrochloric acid (HCl) generated as a byproduct.
Experimental Protocols
The following protocol is a robust and high-yielding method adapted from established literature.[2][3]
Detailed Experimental Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask fitted with a mechanical stirrer and a reflux condenser, add 4-chloronitrobenzene (31.5 g, 0.2 mol), morpholine (87 g, 1.0 mol), and sodium carbonate (12.7 g, 0.12 mol). The excess morpholine serves as both a reactant and a solvent.
-
Reaction Conditions: The reaction mixture is heated to 100°C with continuous stirring for a duration of 4.5 to 5 hours.[2][3]
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material, 4-chloronitrobenzene.[2]
-
Work-up:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Excess morpholine is removed under reduced pressure via vacuum distillation.[2]
-
The resulting residue is treated with 200 mL of water and stirred for approximately 20 minutes to precipitate the product.[3]
-
The yellow solid product is isolated by filtration.
-
The filter cake is washed thoroughly with water to remove any remaining impurities.[3]
-
-
Purification: The collected solid is dried under vacuum. This process typically yields 4-(4-nitrophenyl)morpholine with high purity, often negating the need for further purification methods like column chromatography.[1][2]
Data Presentation
The following tables summarize the quantitative data associated with this synthesis.
Table 1: Reactant and Product Data
| Compound | Role | Molecular Formula | Molar Mass ( g/mol ) | Molar Quantity (mol) | Mass/Volume |
| 4-Chloronitrobenzene | Starting Material | C₆H₄ClNO₂ | 157.55 | 0.2 | 31.5 g |
| Morpholine | Nucleophile/Solvent | C₄H₉NO | 87.12 | 1.0 | 87 g |
| Sodium Carbonate | Base | Na₂CO₃ | 105.99 | 0.12 | 12.7 g |
| 4-(4-Nitrophenyl)morpholine | Product | C₁₀H₁₂N₂O₃ | 208.22 | Theoretical: 0.2 | Theoretical: 41.6 g |
Table 2: Reaction Parameters and Outcomes
| Parameter | Value | Reference |
| Reaction Temperature (°C) | 100 | [2][3] |
| Reaction Time (hours) | 4.5 - 5 | [2][3] |
| Molar Ratio (4-Chloronitrobenzene : Morpholine) | 1 : 5 | [2][3] |
| Reported Yield (%) | 98.5 | [3] |
| Reported Purity (HPLC, %) | 99.7 | [3] |
Table 3: Spectroscopic Data for 4-(4-Nitrophenyl)morpholine
| Analysis | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.15 (d, J=9.6Hz, 2H), 6.84 (d, J=9.2Hz, 2H), 3.87 (t, J=4.8Hz, 4H), 3.38 (t, J=4.8Hz, 4H) | [3] |
Visualizations
The following diagrams illustrate the reaction pathway and the experimental workflow.
Caption: Nucleophilic Aromatic Substitution Pathway.
Caption: Process Flow Diagram for Synthesis.
References
An In-depth Technical Guide to the Synthesis of 4-(4-Nitrobenzyl)morpholine
This technical guide provides a comprehensive overview of the synthetic routes to 4-(4-Nitrobenzyl)morpholine, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the reaction mechanisms, experimental protocols, and quantitative data associated with its synthesis.
Core Synthesis Mechanisms
The synthesis of this compound is primarily achieved through two principal mechanistic pathways: Nucleophilic Alkylation and Nucleophilic Aromatic Substitution. An alternative, though less commonly cited route, is Reductive Amination.
Nucleophilic Alkylation
This is a direct and widely employed method for the formation of the N-benzyl bond. The reaction proceeds via a classical SN2 mechanism where the nitrogen atom of morpholine, acting as a nucleophile, attacks the electrophilic benzylic carbon of a 4-nitrobenzyl halide (or a derivative with a suitable leaving group). The presence of a base is often required to neutralize the acid generated during the reaction.
Nucleophilic Aromatic Substitution (SNAr)
This mechanism is prevalent when starting from a p-halonitrobenzene, such as 4-fluoronitrobenzene or 4-chloronitrobenzene.[2][3][4] The strong electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by morpholine. The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex. The halide ion is subsequently eliminated to yield the final product. The reaction is typically carried out at elevated temperatures and in the presence of a base.[3]
Reductive Amination
An alternative synthetic strategy involves the reductive amination of 4-nitrobenzaldehyde with morpholine.[5] This two-step, one-pot reaction begins with the formation of an iminium ion intermediate from the aldehyde and the secondary amine.[6][7] This intermediate is then reduced in situ by a suitable reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to form the target tertiary amine.[6][8]
Quantitative Data Summary
The following table summarizes key quantitative data from various reported synthetic protocols.
| Synthesis Method | Starting Materials | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| SNAr | 4-Fluoronitrobenzene, Thiomorpholine | Triethylamine | Acetonitrile | 85 | 12 | 95 | [3] |
| SNAr | Aryl Halide, Morpholine | Pd/Nf-G, NaOtBu | DMSO | 110 | 12 | N/A | [9] |
| SNAr | p-Halonitrobenzene, Morpholine | N/A | N/A | 40-130 | 1-10 | N/A | [4] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol is adapted from a similar synthesis of 4-(4-Nitrophenyl)thiomorpholine.[3]
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, add morpholine (10 mmol) and triethylamine (50 mmol).
-
Reagent Addition: Dissolve 4-fluoronitrobenzene (10 mmol) in 15 mL of acetonitrile and add it to the flask.
-
Reaction Conditions: Stir the reaction mixture and heat to 85°C for 12 hours.
-
Workup: After cooling to room temperature, add 50 mL of deionized water to the mixture.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 60 mL).
-
Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by column chromatography.[9]
Protocol 2: Palladium-Catalyzed SNAr (Buchwald-Hartwig Amination)
This protocol describes a palladium-catalyzed cross-coupling reaction.[9]
-
Reaction Setup: To a reaction vessel, sequentially add the aryl halide (1.0 mmol), morpholine (1.0 mmol), sodium tert-butoxide (2.0 mmol), and 0.2 mol% of the Pd/Nf-G catalyst.
-
Solvent Addition: Add 1 mL of dimethyl sulfoxide (DMSO) to the vessel.
-
Reaction Conditions: Stir the reaction mixture at 110°C for 12 hours. Monitor the reaction progress by gas chromatography (GC).
-
Workup: Upon completion, cool the mixture to room temperature and extract with ethyl acetate.
-
Catalyst Recovery: The catalyst can be recovered by filtration, washed with ethanol, and dried for reuse.
-
Purification: Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the synthesis of this compound via the SNAr method.
References
- 1. This compound [myskinrecipes.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone - Google Patents [patents.google.com]
- 5. 4-[2-(4-Nitrophenyl)ethyl]morpholine | 210158-20-6 | Benchchem [benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. 4-(4-NITROPHENYL)MORPHOLINE | 10389-51-2 [chemicalbook.com]
An In-depth Technical Guide to 4-(4-Nitrobenzyl)morpholine: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4-Nitrobenzyl)morpholine, a key intermediate in the synthesis of various organic compounds, notably in the development of anticancer therapeutics. This document details the compound's discovery, historical development, physicochemical properties, and detailed experimental protocols for its synthesis. Furthermore, it visualizes the synthetic pathway and its role as a building block in pharmaceutical manufacturing.
Introduction
This compound is a heterocyclic organic compound characterized by a morpholine ring attached to a p-nitrobenzyl group. Its significance in medicinal chemistry stems from its role as a versatile intermediate for the synthesis of more complex molecules, particularly those with potential therapeutic applications. The presence of the nitro group allows for further chemical modifications, such as reduction to an amine, which opens up a wide range of possibilities for derivatization and the creation of novel drug candidates. This guide will delve into the scientific literature to provide a detailed account of this important synthetic building block.
Discovery and Historical Context
The precise first synthesis of this compound is not prominently documented in readily available scientific literature, suggesting it may have emerged as a synthetic intermediate in broader research contexts without being the primary focus of early publications. However, its utility became more apparent with the advancement of medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.
A notable reference to its synthesis is found in the work of Tsou et al. in 2008, which is cited in subsequent publications as a method for its preparation.[1] The compound's importance is highlighted by its use as a key intermediate in the synthesis of anticancer drugs.[1] The morpholine moiety is a well-established pharmacophore in drug design, known to improve the pharmacokinetic properties of therapeutic agents.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₄N₂O₃ | [1][3] |
| Molecular Weight | 222.24 g/mol | [1][3] |
| Melting Point | 79.6-80 °C | [3] |
| Boiling Point | 349.4 °C | [3] |
| Appearance | Crystalline solid | [1] |
| Storage Temperature | 2-8 °C | [3] |
Crystallographic Data
The crystal structure of this compound has been determined by X-ray crystallography. This analysis provides precise information on its three-dimensional structure, which is invaluable for understanding its reactivity and interactions.
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/c | [1] |
| a | 6.1371(2) Å | [1] |
| b | 8.2535(4) Å | [1] |
| c | 21.9867(9) Å | [1] |
| β | 94.929(3)° | [1] |
| Volume | 1109.58(8) ų | [1] |
| Z | 4 | [1] |
Experimental Protocols
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. The following protocol is based on the method referenced by Tsou et al. (2008).[1]
Synthesis of this compound
Reaction:
Caption: General synthesis of this compound.
Materials:
-
4-Nitrobenzyl bromide
-
Morpholine
-
A suitable base (e.g., triethylamine or potassium carbonate)
-
A suitable solvent (e.g., acetonitrile or dimethylformamide)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrobenzyl bromide (1 equivalent) in the chosen solvent.
-
Add morpholine (1.1 to 1.5 equivalents) to the solution.
-
Add the base (1.5 to 2 equivalents) to the reaction mixture.
-
Heat the mixture to a suitable temperature (e.g., 80-100 °C) and stir for several hours until the reaction is complete (monitored by thin-layer chromatography).
-
After cooling to room temperature, pour the reaction mixture into deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Role in Drug Development
This compound serves as a critical building block in the synthesis of various pharmaceutical compounds, particularly in the field of oncology. Its utility lies in the ability to introduce a morpholine-containing side chain, which can enhance the solubility, metabolic stability, and target-binding affinity of the final drug molecule.
The nitro group on the benzyl ring is a key functional handle that is often reduced to an amino group in subsequent synthetic steps. This amino group can then be further functionalized, for example, by forming amide or urea linkages, to build more complex molecular architectures.
Synthetic Workflow in Anticancer Drug Development
The following diagram illustrates a generalized workflow where this compound is utilized as an intermediate in the synthesis of a hypothetical anticancer agent.
Caption: Role of this compound in drug synthesis.
This workflow highlights the transformation of the nitro group to a reactive amino group, which is then used to couple with another molecular fragment to produce the final active pharmaceutical ingredient.
Conclusion
This compound is a valuable and versatile intermediate in organic and medicinal chemistry. While its initial discovery is not well-defined, its modern application, particularly as a precursor for anticancer compounds, is well-established. The synthetic protocols for its preparation are straightforward, and its physicochemical properties are well-characterized. This guide provides researchers and drug development professionals with the core technical information required to effectively utilize this compound in their synthetic endeavors. Further research into novel applications of this and related morpholine derivatives will undoubtedly continue to contribute to the development of new therapeutic agents.
References
The Chemical Stability and Storage of 4-(4-Nitrobenzyl)morpholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability and storage of 4-(4-Nitrobenzyl)morpholine. Drawing upon available safety data, crystallographic studies, and established chemical principles of related compounds, this document outlines best practices for handling, storage, and stability assessment. It also proposes potential degradation pathways to aid in the development of analytical methods for purity and stability monitoring.
Chemical and Physical Properties
| Property | Data | Source |
| Molecular Formula | C₁₁H₁₄N₂O₃ | --INVALID-LINK-- |
| Molecular Weight | 222.24 g/mol | --INVALID-LINK-- |
| Appearance | Crystalline solid | Inferred from crystallographic data[1] |
| Crystal Structure | Monoclinic | [1] |
Handling and Storage Recommendations
Proper handling and storage are crucial to maintain the integrity and purity of this compound. The following recommendations are based on safety data sheets for the compound and its structural analogs.[2][3][4][5]
Handling:
-
Minimize dust generation and accumulation.[2]
-
Use in a well-ventilated area or a chemical fume hood.[2][4]
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]
-
Do not breathe dust, vapor, mist, or gas.[2]
-
Keep away from heat, sparks, and open flames.[6]
Storage:
-
Protect from direct sunlight.
-
Store away from incompatible materials, particularly strong oxidizing agents and strong acids.[7]
Chemical Stability
While specific kinetic data on the degradation of this compound is not extensively published, its stability can be inferred from the functional groups present in the molecule: the nitroaromatic ring, the benzylamine linkage, and the morpholine ring.
Solid-State Stability: A study of the crystal structure of this compound (C₁₁H₁₄N₂O₃) reveals intermolecular interactions that contribute to its stability in the solid state.[1] Specifically, an interaction between an oxygen atom of the nitro group and a neighboring benzene ring helps to stabilize the crystal packing.[1] This suggests that the compound, when stored as a dry solid under recommended conditions, should exhibit good shelf-life.
Solution Stability and Potential Degradation Pathways: In solution, the stability of this compound will be influenced by factors such as the solvent, pH, temperature, and exposure to light. Several degradation pathways can be hypothesized based on the known reactivity of its constituent moieties.
-
Hydrolysis: The benzylamine linkage could be susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to cleavage of the C-N bond to form 4-nitrobenzyl alcohol and morpholine. However, benzylamines are generally expected to be stable against hydrolysis under neutral environmental conditions.[8]
-
Oxidation: The morpholine ring and the benzylic carbon are potential sites for oxidation. Oxidative degradation of the morpholine ring can lead to ring-opening products.[9] The benzylic position is also susceptible to oxidation, potentially forming a ketone.
-
Photodegradation: Nitrobenzyl compounds are known to be photolabile.[10][11][12] Upon exposure to UV light, a photochemical rearrangement can occur, leading to the formation of a nitroso intermediate, which can then undergo further reactions.[12] This is a critical consideration for both storage and experimental handling of the compound.
-
Thermal Degradation: Nitroaromatic compounds can decompose at elevated temperatures.[13][14][15] The primary decomposition pathways often involve the cleavage of the C-NO₂ bond or isomerization of the nitro group.[13] The presence of the benzyl group may influence the specific decomposition mechanism and onset temperature.
Below is a diagram illustrating the potential degradation pathways of this compound.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a series of standardized experimental protocols can be employed. The following methodologies are based on established guidelines for testing nitroaromatic compounds.
Thermal Stability Testing (Differential Scanning Calorimetry - DSC)
This method determines the thermal stability by identifying the onset temperature of exothermic or endothermic decomposition.
| Parameter | Description |
| Objective | To determine the onset temperature of thermal decomposition. |
| Apparatus | Differential Scanning Calorimeter (DSC). |
| Sample Preparation | Accurately weigh 1-5 mg of this compound into an aluminum sample pan and seal it. |
| Instrument Setup | Place the sealed sample pan and an empty reference pan into the DSC cell. |
| Atmosphere | Purge the DSC cell with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min). |
| Temperature Program | Heat the sample from ambient temperature to a designated final temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min). |
| Data Analysis | Record the heat flow as a function of temperature and determine the onset temperature of any significant exothermic peaks, which indicate thermal decomposition. |
Photochemical Stability Testing
This protocol assesses the degradation of the compound under simulated sunlight.
| Parameter | Description |
| Objective | To determine the rate of photodegradation and identify major phototransformation products. |
| Apparatus | Photoreactor with a light source simulating natural sunlight (e.g., xenon arc lamp), quartz or borosilicate glass reaction vessels. |
| Sample Preparation | Prepare a solution of this compound in a relevant solvent (e.g., acetonitrile/water). |
| Irradiation | Place the sample solution in the photoreactor and expose it to the light source while maintaining a constant temperature. |
| Dark Control | Prepare an identical sample and keep it in the dark under the same temperature conditions to serve as a control. |
| Sampling | Withdraw aliquots from both the irradiated and dark control samples at predetermined time intervals. |
| Analysis | Analyze the samples using a suitable analytical method (e.g., HPLC-UV) to determine the concentration of the parent compound and to identify and quantify any major degradation products. |
| Data Analysis | Calculate the photodegradation rate constant. |
Stability Testing in Solution (Forced Degradation)
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.
| Stress Condition | Typical Protocol |
| Acidic Hydrolysis | Incubate a solution of the compound in 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period. |
| Basic Hydrolysis | Incubate a solution of the compound in 0.1 M NaOH at a specified temperature (e.g., 60°C) for a defined period. |
| Oxidative Degradation | Treat a solution of the compound with 3% H₂O₂ at room temperature for a defined period. |
The following diagram outlines a general workflow for conducting these stability tests.
Conclusion
While specific, in-depth stability studies on this compound are limited in the public domain, a robust understanding of its stability and appropriate storage conditions can be established from its chemical structure and data on related compounds. It is a stable solid under recommended storage conditions, but care should be taken to protect it from heat, light, and incompatible chemicals, especially in solution. The provided experimental protocols offer a framework for researchers to conduct detailed stability assessments tailored to their specific applications, ensuring the quality and reliability of their studies involving this compound. Further research to quantify the degradation kinetics and definitively identify degradation products would be beneficial for the scientific community.
References
- 1. 4-(4-Nitrobenzyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. Page loading... [guidechem.com]
- 6. solventsandpetroleum.com [solventsandpetroleum.com]
- 7. restoredcdc.org [restoredcdc.org]
- 8. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof - Google Patents [patents.google.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. seas.upenn.edu [seas.upenn.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Safe Handling of 4-(4-Nitrobenzyl)morpholine
Chemical Identification and Physical Properties
4-(4-Nitrobenzyl)morpholine is a solid organic compound, notable in synthetic chemistry as a potential intermediate for drug development, including anticancer agents[1]. Its properties, alongside those of its analogue, are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| Molecular Formula | C11H14N2O3 | PubChem[1][2] |
| Molecular Weight | 222.24 g/mol | PubChem[1] |
| PubChem CID | 783183 | PubChem[2] |
Table 1.1: Physical and Chemical Properties of Analogue 4-(4-Nitrophenyl)morpholine
| Property | Value | Source |
| CAS Number | 10389-51-2 | TCI[3], Fisher Scientific[4] |
| Physical State | Solid, Crystalline Powder | TCI[3], Fisher Scientific[4] |
| Appearance | Very pale yellow to Reddish yellow | TCI[3], Fisher Scientific[4] |
| Melting Point | 148 - 153 °C | TCI[3], Fisher Scientific[4] |
| Boiling Point | No data available | TCI[3], Fisher Scientific[4] |
| Flash Point | No data available | TCI[3], Fisher Scientific[4] |
| Solubility | No data available | TCI[3], Fisher Scientific[4] |
Hazard Identification and Toxicology
Based on its analogue, this compound should be considered a hazardous substance that can cause significant irritation. All handling should occur with appropriate personal protective equipment in a controlled environment.
Table 2.1: GHS Hazard Classification for Analogue 4-(4-Nitrophenyl)morpholine
| Hazard Class | Category | Hazard Statement | Source |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | TCI[3], Fisher Scientific[4], PubChem[5] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | TCI[3], Fisher Scientific[4], PubChem[5] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation | Fisher Scientific[4], PubChem[5] |
Table 2.2: Toxicological Data for Analogue 4-(4-Nitrophenyl)morpholine
| Test | Result | Species | Source |
| LD50 (Intravenous) | 320 mg/kg | Mouse | TCI[3] |
Experimental Protocols: Safe Handling and Storage
The following protocols are based on established best practices for handling hazardous chemical solids and specific warnings from the analogue's safety data sheets.
Protocol for Personal Protective Equipment (PPE)
-
Lab Attire: A full-length lab coat, closed-toe shoes, and long pants must be worn at all times in the laboratory.
-
Eye Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations. A face shield may be required for large quantities or when there is a significant risk of splashing[3][4].
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and replaced if contaminated or damaged[3].
-
Respiratory Protection: All handling of the solid compound must be performed in a certified chemical fume hood to avoid inhalation of dust[6]. If a fume hood is not available, a dust respirator is required. Follow all local and national regulations for respirator use[3].
Protocol for Weighing and Handling
-
Work Area Preparation: Designate a specific area within a chemical fume hood for handling the compound. Ensure an eyewash station and safety shower are nearby[4][7].
-
Dispensing: Minimize the generation of dust when weighing or transferring the powder[6]. Use a spatula to carefully transfer the solid. Do not pour the powder.
-
Containment: Keep the container tightly closed when not in use[4][6].
-
Hygiene: Wash hands and any exposed skin thoroughly after handling the compound, even if gloves were worn[3][4]. Do not eat, drink, or smoke in the work area.
Protocol for Storage
-
Container: Store the compound in its original, tightly sealed container[3][4].
-
Conditions: Store in a cool, dry, and dark place. The storage area should be well-ventilated[3][4].
-
Incompatibilities: Store away from strong oxidizing agents[4].
-
Access: Store in a locked-up, secure location accessible only to authorized personnel[4].
Diagram 1: A workflow for the safe handling of this compound.
Emergency Protocols
Spill and Release Protocol
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Wearing full PPE, clean up spills immediately. Avoid generating dust[6].
-
Action: For a dry spill, carefully sweep or vacuum the material. Do not use compressed air. Place the collected material into a suitable, labeled container for disposal[7].
-
Disposal: Dispose of the waste in accordance with all local, state, and federal regulations[4].
First Aid Measures
First aid should be administered immediately by trained personnel, and medical attention should be sought.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention[3][4].
-
Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Wash contaminated clothing before reuse[3][4].
-
Inhalation: Remove the victim from the exposure area to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor[4]. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration[7].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Get medical advice/attention if you feel unwell[3][7].
Diagram 2: A flowchart detailing first aid responses to exposure.
References
- 1. 4-(4-Nitrobenzyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C11H14N2O3 | CID 783183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. 4-(4-Nitrophenyl)morpholine | C10H12N2O3 | CID 25222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Methodological & Application
Application Notes and Protocols: The Role of 4-(4-Nitrobenzyl)morpholine in Anticancer Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological properties. 4-(4-Nitrobenzyl)morpholine, and its derivatives, serve as crucial intermediates in the synthesis of a variety of compounds with potent anticancer activity. The presence of the nitro group offers a versatile chemical handle for further molecular modifications, allowing for the generation of diverse libraries of potential therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of anticancer drugs derived from this compound, with a focus on quinazoline-based derivatives.
Application Notes
The this compound moiety is a key building block for the synthesis of potent anticancer agents. Its utility stems from several key features:
-
Synthetic Versatility: The nitro group can be readily reduced to an amine, which can then be acylated, alkylated, or used in cyclization reactions to build more complex molecular architectures. This allows for the exploration of a wide range of chemical space in drug discovery programs.
-
Pharmacokinetic Properties: The morpholine ring is known to improve the aqueous solubility and metabolic stability of drug molecules, leading to enhanced pharmacokinetic profiles.
-
Biological Activity: The morpholine nucleus itself can interact with biological targets. When combined with other pharmacophores, such as the quinazoline ring system, it contributes to potent inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Derivatives of this compound have been shown to exhibit anticancer activity through various mechanisms, including:
-
Induction of Apoptosis: Triggering programmed cell death is a key mechanism for eliminating cancer cells.
-
Cell Cycle Arrest: Halting the cell cycle at specific checkpoints prevents cancer cells from dividing and proliferating.
-
Inhibition of Topoisomerase II: Interference with this essential enzyme leads to DNA damage and cell death.
-
Modulation of Signaling Pathways: Targeting critical pathways like the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
Data Presentation
The following tables summarize the in vitro anticancer activity of representative morpholine-based compounds against various human cancer cell lines.
Table 1: Cytotoxicity of Morpholine Substituted Quinazoline Derivatives
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |
| AK-3 | A549 (Lung Carcinoma) | 10.38 ± 0.27 | [1][2] |
| MCF-7 (Breast Adenocarcinoma) | 6.44 ± 0.29 | [1][2] | |
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [1][2] | |
| AK-10 | A549 (Lung Carcinoma) | 8.55 ± 0.67 | [1][2] |
| MCF-7 (Breast Adenocarcinoma) | 3.15 ± 0.23 | [1][2] | |
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [1][2] |
Table 2: Cytotoxicity of Substituted Morpholine Derivatives
| Compound ID | Target Cancer Cell Line | IC50 (µg/mL) | Reference |
| M2 | MDA-MB-231 (Breast Cancer) | 88.27 | |
| M5 | MDA-MB-231 (Breast Cancer) | 81.92 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of the closely related compound, 4-(4-nitrophenyl)morpholine.
Materials:
-
4-Nitrobenzyl chloride
-
Morpholine
-
Triethylamine (TEA) or Potassium Carbonate (K2CO3)
-
Acetonitrile or Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-nitrobenzyl chloride (1 equivalent) in acetonitrile or DMF, add morpholine (1.2 equivalents) and a base such as triethylamine or potassium carbonate (2 equivalents).
-
Stir the reaction mixture at room temperature or heat to 60-80°C for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Quinazoline-Morpholine Derivatives
This protocol outlines a general procedure for the synthesis of anticancer quinazoline-morpholine derivatives.
Materials:
-
Substituted 2-aminobenzonitrile
-
4-(4-Aminobenzyl)morpholine (obtained from the reduction of this compound)
-
Appropriate acid chloride or carboxylic acid
-
Coupling agents (e.g., EDC, HOBt) for amide bond formation
-
Suitable solvent (e.g., Dichloromethane, DMF)
-
Base (e.g., Triethylamine, DIPEA)
Procedure:
-
Synthesis of the Quinazoline Core: React a substituted 2-aminobenzonitrile with an appropriate reagent to form the quinazoline ring. This can involve various cyclization strategies known in the literature.
-
Coupling Reaction: To a solution of the synthesized quinazoline core (1 equivalent) and 4-(4-aminobenzyl)morpholine (1.1 equivalents) in a suitable solvent, add a coupling agent and a base.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final quinazoline-morpholine derivative.
-
Characterize the synthesized compound using spectroscopic methods.
Protocol 3: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol details the procedure for evaluating the in vitro anticancer activity of synthesized compounds.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
96-well microtiter plates
-
Synthesized compounds (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Cell Fixation: After the incubation period, gently add cold 10% TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry.
-
Staining: Add SRB solution to each well and incubate at room temperature for 10-30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye and air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for synthesis and evaluation.
Caption: Proposed apoptosis induction pathway.
Caption: G1 phase cell cycle arrest mechanism.
Caption: Topoisomerase II inhibition mechanism.
References
4-(4-Nitrobenzyl)morpholine: A Versatile Precursor for the Development of Novel Therapeutics
Application Notes and Protocols for Researchers in Medicinal Chemistry and Drug Development
Introduction: 4-(4-Nitrobenzyl)morpholine is a key building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of pharmacologically active compounds. The presence of the morpholine ring, a privileged structure in drug discovery, imparts favorable physicochemical properties such as improved solubility and metabolic stability. The nitrobenzyl moiety offers a convenient handle for further chemical modifications, most notably the reduction of the nitro group to an amine, which can then be elaborated into various functional groups. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of potential therapeutic agents, with a particular focus on anticancer applications targeting the PI3K/mTOR signaling pathway.
Key Applications in Medicinal Chemistry
Derivatives of this compound have demonstrated significant potential across several therapeutic areas. The primary application lies in oncology, where the morpholine moiety is a common feature in many inhibitors of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[1] This pathway is frequently dysregulated in various human cancers, making it an attractive target for therapeutic intervention.
Beyond cancer, the structural motif derived from this compound has been explored for:
-
Antidiabetic agents
-
Antimigraine drugs
-
Antifungal agents
The conversion of the nitro group to an aniline derivative is a critical step, opening up possibilities for the synthesis of ureas, amides, and sulfonamides, which are common pharmacophores in a multitude of drug classes.
Synthesis of this compound and its Derivatives
The synthesis of this compound and its subsequent conversion to key intermediates are fundamental steps in the development of novel drug candidates.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from 4-nitrobenzyl chloride and morpholine.
Materials:
-
4-Nitrobenzyl chloride
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-nitrobenzyl chloride (1 equivalent) in acetonitrile, add morpholine (1.2 equivalents) and potassium carbonate (2 equivalents).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield this compound.
Protocol 2: Reduction of the Nitro Group to Synthesize 4-(Morpholin-4-ylmethyl)aniline
The reduction of the nitro group is a crucial step to enable further derivatization.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Celite
Procedure:
-
To a suspension of this compound (1 equivalent) in a mixture of ethanol and water, add iron powder (5 equivalents) and ammonium chloride (1 equivalent).
-
Heat the mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the combined filtrates under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford 4-(morpholin-4-ylmethyl)aniline.
Application in Anticancer Drug Discovery: Targeting the PI3K/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development. The morpholine moiety is a well-established pharmacophore for PI3K/mTOR inhibitors, often forming a key hydrogen bond with the hinge region of the kinase domain.
Below is a diagram illustrating the PI3K/mTOR signaling pathway and the points of inhibition by morpholine-containing compounds.
References
Application Notes & Protocols: Synthesis and Therapeutic Evaluation of 4-(4-Nitrobenzyl)morpholine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Morpholine is a versatile heterocyclic compound that serves as a foundational scaffold in medicinal chemistry due to its favorable physicochemical properties and ability to modulate pharmacokinetic profiles.[1] When incorporated into larger molecular structures, the morpholine ring can enhance properties such as solubility and metabolic stability. The 4-(4-nitrobenzyl)morpholine core, in particular, is a key intermediate for synthesizing a wide array of derivatives with significant therapeutic potential.[1][2]
These derivatives have garnered considerable interest for their broad spectrum of biological activities, most notably as anticancer and antimicrobial agents.[3][4][5] The presence of the nitro group provides a crucial chemical handle for further functionalization. Through reduction to an amine, a diverse library of compounds can be generated via reactions like amidation or sulfonylation, allowing for extensive structure-activity relationship (SAR) studies.[6] This document provides detailed protocols for the synthesis of the core scaffold, its subsequent derivatization, and a summary of its reported therapeutic applications.
Synthesis Workflow and Strategy
The general strategy for preparing therapeutically active this compound derivatives involves a multi-step process. It begins with the synthesis of the core structure, followed by the reduction of the nitro group, and concludes with the diversification of the resulting aniline intermediate.
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocols
Protocol 3.1: Synthesis of this compound (Core Scaffold)
This protocol describes the synthesis of the parent compound via nucleophilic substitution, adapted from similar procedures for related structures.
-
Materials:
-
4-Nitrobenzyl bromide
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 4-nitrobenzyl bromide (1.0 eq) in acetonitrile (15 mL), add morpholine (1.2 eq) and potassium carbonate (2.5 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, filter the reaction mixture to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, using a gradient of ethyl acetate in hexane) to yield pure this compound.[3]
-
Protocol 3.2: Reduction of the Nitro Group to Synthesize 4-(4-Aminobenzyl)morpholine
The reduction of the nitro group is a critical step to create a versatile intermediate for further derivatization.
-
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Dichloromethane (DCM)
-
-
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.
-
Heat the mixture to reflux (approximately 80-90°C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material disappears.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol or DCM.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Extract the aqueous residue with DCM or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 4-(4-aminobenzyl)morpholine, which can often be used in the next step without further purification.
-
Protocol 3.3: Representative Derivatization - Synthesis of an Amide Derivative
This protocol provides an example of how to functionalize the amine intermediate.
-
Materials:
-
4-(4-Aminobenzyl)morpholine
-
An appropriate acyl chloride or carboxylic acid
-
A coupling agent if using a carboxylic acid (e.g., HATU, HOBt/EDC)
-
A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve 4-(4-aminobenzyl)morpholine (1.0 eq) in anhydrous DCM and add the base (1.5 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Upon completion, dilute the reaction with DCM and wash with a saturated solution of sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer, concentrate, and purify the resulting amide derivative by column chromatography or recrystallization.
-
Therapeutic Applications and Quantitative Data
4.1. Anticancer Activity
Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents.[3][7] Some compounds have been shown to act as inhibitors of crucial enzymes involved in cancer cell proliferation, such as topoisomerase II and VEGFR-2.[8][9]
Caption: Proposed mechanism of action for anticancer morpholine derivatives.
Table 1: Anticancer Activity of Morpholine Derivatives
| Compound ID | Cell Line | Assay Type | Result (IC₅₀ / Binding Energy) | Reference |
|---|---|---|---|---|
| Derivative M5 | MDA-MB-231 | Cytotoxicity | IC₅₀: 1.2 µM | [9] |
| Derivative M2 | MDA-MB-231 | Cytotoxicity | IC₅₀: 2.1 µM | [9] |
| Derivative M5 | Topoisomerase II | Molecular Docking | -9.7 kcal/mol | [9] |
| Compound 5h | HT-29 (Colon Cancer) | MTT Assay | IC₅₀: 1.12 µM | [8] |
| Compound 5h | VEGFR-2 | Enzyme Inhibition | IC₅₀: 0.19 µM |[8] |
4.2. Antimicrobial Activity
Various morpholine derivatives, including those with a nitro-substituted phenyl ring, have been evaluated for their activity against a range of pathogens.[4] This includes activity against bacteria and fungi, making them promising candidates for the development of new anti-infective agents.[6][10][11]
Table 2: Antimicrobial Activity of Morpholine Derivatives
| Compound Class/ID | Organism | Assay Type | Result (MIC / EC₅₀) | Reference |
|---|---|---|---|---|
| 4-(2-nitrobutyl)morpholine | Various | MIC | 5 to 25 ppm (at pH 4.5) | [4] |
| Compound 1d | Xanthomonas oryzae | Turbidimetry | EC₅₀ close to sanguinarine | [10] |
| Compound 1k & 1n | Xanthomonas oryzae | Inhibition Rate | > 95% at 800 µg/mL | [10] |
| Semicarbazide 23 | Enterococcus faecalis | Broth Microdilution | MIC: 3.91 µg/mL | [11] |
| Semicarbazide 23 | Staphylococcus epidermidis | Broth Microdilution | MIC: 7.81 µg/mL | [11] |
| Thiosemicarbazide 10 | Micrococcus luteus | Broth Microdilution | MIC: 31.25 µg/mL |[11] |
Conclusion
The this compound scaffold is a valuable starting point for the synthesis of novel therapeutic agents. The straightforward synthetic accessibility of the core structure and the ease of derivatization via the nitro group allow for the creation of diverse chemical libraries. The promising anticancer and antimicrobial activities reported for these derivatives underscore their importance in modern drug discovery and development. The protocols and data presented herein serve as a comprehensive resource for researchers aiming to explore this potent chemical class.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. This compound [myskinrecipes.com]
- 3. 4-(4-Nitrobenzyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4607036A - Preservative compositions employing anti-microbial morpholine derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 4-(4-Nitrophenyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 10. Design, Synthesis, and Antibacterial Activity of Morpholine-4-sulfonamide Derivatives - ProQuest [proquest.com]
- 11. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation [mdpi.com]
Application Notes and Protocols: The Role of 4-(4-Nitrobenzyl)morpholine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholine moiety is a cornerstone in the design of kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway.[1][2] Its advantageous physicochemical properties, including metabolic stability and aqueous solubility, combined with its ability to form critical hydrogen bonds within the kinase hinge region, make it a privileged scaffold in medicinal chemistry.[1][3] While 4-(4-Nitrobenzyl)morpholine is not a commonly cited starting material in the synthesis of kinase inhibitors, its constituent parts—the morpholine ring and a nitrobenzyl group—are highly relevant. The nitrobenzyl group can serve as a versatile synthetic handle, readily reduced to an aminobenzyl group, which can then be incorporated into various kinase inhibitor scaffolds.
This document outlines the potential application of this compound as a precursor to a key building block for synthesizing kinase inhibitors, provides protocols for its hypothetical incorporation into a pyrimidine-based scaffold, and presents data on the activity of related morpholine-containing inhibitors.
The Morpholine Moiety in Kinase Inhibition
The morpholine ring is a recurring structural motif in a multitude of potent and selective kinase inhibitors.[4] In many PI3K/mTOR inhibitors, the oxygen atom of the morpholine ring acts as a crucial hydrogen bond acceptor, interacting with backbone amide protons in the hinge region of the kinase's ATP-binding site.[3] This interaction helps to anchor the inhibitor and contributes significantly to its binding affinity and selectivity.[5] Several approved and clinical-trial-stage drugs, such as the dual PI3K/mTOR inhibitor PKI-587, feature a morpholino-triazine scaffold, underscoring the importance of this heterocycle.[6]
Proposed Role of this compound
We propose the use of this compound as a synthetic intermediate, which, after reduction of the nitro group, yields 4-(4-Aminobenzyl)morpholine. This resulting primary amine is a valuable building block that can be coupled to various heterocyclic cores commonly used in kinase inhibitor design, such as pyrimidines, quinazolines, or triazines.[7][8][9] This strategy allows for the strategic placement of the morpholine-containing benzyl group to probe interactions within the kinase active site.
Quantitative Data of Morpholine-Containing Kinase Inhibitors
The following table summarizes the inhibitory activities of several morpholine-containing kinase inhibitors against various kinase isoforms. This data provides context for the potency that can be achieved by incorporating the morpholine scaffold.
| Compound/Derivative | Target Kinase(s) | IC50 (nM) | Reference Cell Line(s) |
| Thieno[3,2-d]pyrimidine derivative 15e | PI3K p110α | 2.0 | A375 Melanoma |
| ZSTK474 Analog (piperazine N-acetylation) | PI3Kα | 2.9 | Not specified |
| ZSTK474 Analog (piperazine N-acetylation) | PI3Kβ | 21 | Not specified |
| ZSTK474 Analog (piperazine N-acetylation) | PI3Kγ | 20.8 | Not specified |
| ZSTK474 Analog (piperazine N-acetylation) | PI3Kδ | 3.9 | Not specified |
| Quinazoline Derivative 1 (EGFR inhibitor) | EGFRwt | 20.72 | A431, A549, NCI-H1975 |
| Quinazoline Derivative 5 (EGFR/VEGFR2 inhibitor) | EGFR | 1 | Not specified |
Table compiled from data presented in multiple sources.[5][10][11]
Experimental Protocols
The following are proposed, detailed protocols for the synthesis of a hypothetical morpholine-containing kinase inhibitor, starting from the preparation of the key intermediate, 4-(4-Aminobenzyl)morpholine.
Protocol 1: Synthesis of this compound
-
Reaction Setup: To a solution of morpholine (2 equivalents) in a suitable aprotic solvent such as acetonitrile or THF, add 4-nitrobenzyl bromide (1 equivalent).
-
Base: Add a non-nucleophilic base like potassium carbonate (1.5 equivalents) to scavenge the HBr generated during the reaction.
-
Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield pure this compound.
Protocol 2: Reduction to 4-(4-Aminobenzyl)morpholine
-
Reaction Setup: Dissolve this compound (1 equivalent) in a solvent such as ethanol or methanol.
-
Catalyst: Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Reducing Agent: Introduce a hydrogen source. This can be achieved by bubbling hydrogen gas through the solution or by using a transfer hydrogenation reagent like ammonium formate.
-
Reaction Conditions: Stir the reaction mixture under a hydrogen atmosphere (or with the transfer hydrogenation reagent) at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to obtain 4-(4-Aminobenzyl)morpholine, which can often be used in the next step without further purification.
Protocol 3: Synthesis of a Pyrimidine-Based Kinase Inhibitor
This protocol describes the coupling of 4-(4-Aminobenzyl)morpholine to a 2,4-dichloropyrimidine core, a common scaffold in kinase inhibitor synthesis.[7][8]
-
Reaction Setup: In a sealed reaction vessel, dissolve 2,4-dichloropyrimidine (1 equivalent) in a polar aprotic solvent like isopropanol or DMF.
-
Nucleophilic Substitution (Step 1): Add 4-(4-Aminobenzyl)morpholine (1 equivalent) and a base such as diisopropylethylamine (DIPEA) (1.2 equivalents).
-
Reaction Conditions (Step 1): Heat the mixture at a temperature ranging from 80°C to 120°C. The reaction time will vary depending on the specific substrates but can be monitored by TLC or LC-MS. This step will result in the monosubstitution of one of the chlorine atoms.
-
Nucleophilic Substitution (Step 2): To the intermediate from the previous step, add a second amine (R-NH2) (1.1 equivalents) to displace the remaining chlorine atom.
-
Reaction Conditions (Step 2): Continue heating the reaction mixture until the second substitution is complete.
-
Work-up: After cooling to room temperature, the reaction mixture can be diluted with water to precipitate the product.
-
Purification: The crude product is then collected by filtration and purified by column chromatography or recrystallization to yield the final kinase inhibitor.
Visualizations
Signaling Pathway
Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.
Experimental Workflow
Caption: Proposed synthetic workflow for a pyrimidine-based kinase inhibitor.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. mdpi.com [mdpi.com]
- 6. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-(4-Nitrobenzyl)morpholine Derivatives in the Development of Antidiabetic Agents
Introduction
The global prevalence of diabetes mellitus, a chronic metabolic disorder characterized by hyperglycemia, necessitates the continuous development of novel and effective therapeutic agents. The morpholine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. While direct studies on 4-(4-Nitrobenzyl)morpholine as an antidiabetic agent are limited, extensive research on other morpholine derivatives has demonstrated their potential in managing diabetes through various mechanisms. These mechanisms primarily include the inhibition of key enzymes such as α-glucosidase and dipeptidyl peptidase-4 (DPP-4), as well as the positive allosteric modulation of the glucagon-like peptide-1 receptor (GLP-1R). This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the potential of this compound and its analogs as antidiabetic agents.
Key Mechanisms of Action
The antidiabetic potential of morpholine derivatives stems from their ability to modulate key biological targets involved in glucose homeostasis.
-
α-Glucosidase Inhibition: α-Glucosidase is an enzyme located in the brush border of the small intestine responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme delays carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels.[1]
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: DPP-4 is a serine protease that rapidly inactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[2]
-
Glucagon-like Peptide-1 Receptor (GLP-1R) Positive Allosteric Modulation: GLP-1R is a G-protein coupled receptor that plays a crucial role in regulating insulin secretion. Positive allosteric modulators (PAMs) bind to a site on the receptor distinct from the endogenous ligand (GLP-1) and enhance its signaling, leading to improved glucose control.[3]
Data Presentation: In Vitro Activities of Antidiabetic Morpholine Derivatives
The following tables summarize the in vitro inhibitory activities of various morpholine derivatives against α-glucosidase and DPP-4.
Table 1: α-Glucosidase Inhibitory Activity of Morpholine Derivatives
| Compound ID | Structure | IC50 (µM) | Reference |
| 1 | 1-benzyl-3-(2-((4-bromophenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride | 15 ± 0.030 | [4] |
| 2 | 1-benzyl-3-(2-((3-nitrophenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride | 19 ± 0.060 | [4] |
| 3 | 1-benzyl-3-(2-((2-methylphenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride | 21 ± 0.07 | [4] |
| 4 | 1-benzyl-3-(2-((4-nitrophenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride | 25 ± 0.106 | [4] |
| Acarbose (Standard) | - | 58.8 ± 0.012 | [4] |
Table 2: DPP-4 Inhibitory Activity of Morpholine Derivatives
| Compound ID | Structure | % Inhibition at 10µM | IC50 (µM) | Reference |
| 5 | Sulfonamide-1,3,5-triazine-thiazole with morpholine | - | Not Reported | [1] |
| 6 | 1,3,5-triazines with two morpholine fragments | Not Reported | Not Reported | [5] |
| 8h | Piperazine sulphonamide derivative | 27.32% | Not Reported | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of morpholine derivatives as potential antidiabetic agents.
Synthesis of Morpholine Derivatives
General Workflow for the Synthesis of N-Substituted Morpholine Derivatives:
A common method for the synthesis of N-substituted morpholines is through reductive amination.
Caption: General workflow for the synthesis of N-substituted morpholine derivatives.
Example Protocol: Synthesis of 1-benzyl-3-(2-((4-bromophenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride (Compound 1)
This synthesis involves a multi-step process starting from 2-(chloromethyl)-1H-benzimidazole.[4]
-
Synthesis of 4-((1H-benzo[d]imidazol-2-yl)methyl)morpholine: A mixture of 2-(chloromethyl)-1H-benzimidazole, morpholine, and potassium carbonate in acetonitrile is stirred at room temperature.
-
N-Alkylation: The product from the previous step is reacted with benzyl chloride to yield 4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine.
-
Final Product Formation: The resulting compound is then reacted with 2-bromo-N-(4-bromophenyl)acetamide to afford the final product.
In Vitro Enzyme Inhibition Assays
α-Glucosidase Inhibition Assay Protocol:
This assay determines the ability of a compound to inhibit the activity of α-glucosidase, which is measured by the reduction in the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
Caption: Workflow for the α-glucosidase inhibition assay.
DPP-4 Inhibition Assay Protocol:
This fluorometric assay measures the inhibition of DPP-4 activity by quantifying the cleavage of the substrate Gly-Pro-AMC, which releases the fluorescent aminomethylcoumarin (AMC).[2]
-
Reagent Preparation: Prepare DPP-4 enzyme solution, Gly-Pro-AMC substrate solution, and test compound solutions in an appropriate buffer (e.g., Tris-HCl).
-
Reaction Setup: In a 96-well plate, add the test compound and DPP-4 enzyme.
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the Gly-Pro-AMC substrate to all wells to start the reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm over time.
-
Data Analysis: Calculate the rate of reaction and determine the percent inhibition and IC50 values for the test compounds.
In Vivo Antidiabetic Activity Testing
Oral Glucose Tolerance Test (OGTT) in a Diabetic Rodent Model:
This protocol assesses the effect of a test compound on glucose tolerance in diabetic animals.
-
Animal Model: Use a chemically-induced (e.g., streptozotocin) or genetic model of type 2 diabetes in rodents (e.g., rats or mice).
-
Fasting: Fast the animals overnight (e.g., 12-16 hours) with free access to water.
-
Compound Administration: Administer the test compound or vehicle orally at a predetermined dose.
-
Glucose Challenge: After a specific time (e.g., 30-60 minutes), administer a glucose solution orally (e.g., 2 g/kg body weight).
-
Blood Sampling: Collect blood samples from the tail vein at various time points (e.g., 0, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Glucose Measurement: Measure the blood glucose concentration in each sample.
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess the improvement in glucose tolerance.
Signaling Pathways
Understanding the signaling pathways modulated by antidiabetic agents is crucial for drug development.
PI3K/Akt Signaling Pathway:
This pathway is a key downstream effector of insulin signaling and is involved in glucose uptake and metabolism.[7]
Caption: Simplified PI3K/Akt signaling pathway in insulin-mediated glucose uptake.
IKK/NF-κB Signaling Pathway:
This pathway is a key regulator of inflammation, and its chronic activation in metabolic tissues can contribute to insulin resistance.[8]
Caption: The IKK/NF-κB signaling pathway in inflammation.
Conclusion
The morpholine scaffold represents a promising starting point for the development of novel antidiabetic agents. By targeting key enzymes and receptors involved in glucose metabolism, morpholine derivatives have the potential to offer effective glycemic control. The protocols and data presented in this document provide a comprehensive resource for researchers to synthesize, evaluate, and understand the mechanisms of action of this compound and related compounds in the context of diabetes drug discovery. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to advance their development as potential therapeutic candidates.
References
- 1. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and alpha-glucosidase-inhibiting activity of a new alpha-glucosidase inhibitor, 4-O-alpha-D-glucopyranosylmoranoline and its N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating 4-(4-Nitrobenzyl)morpholine for Antimigraine Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by sensory disturbances. Current therapeutic strategies primarily target the calcitonin gene-related peptide (CGRP) and serotonin (5-HT) signaling pathways.[1][2] While effective, existing treatments have limitations, necessitating the exploration of novel chemical entities. This document outlines a proposed research framework for the investigation of 4-(4-Nitrobenzyl)morpholine as a potential candidate for antimigraine drug development.
This compound is a synthetic compound featuring a morpholine ring and a nitrobenzyl group. The morpholine scaffold is a recognized pharmacophore in central nervous system (CNS) drug discovery, known for its ability to improve blood-brain barrier permeability and interact with various biological targets.[3][4][5][6] The nitro-aromatic functional group can participate in various molecular interactions, and nitro compounds have demonstrated a wide range of biological activities.[7][8][9] Although direct evidence for its antimigraine activity is currently lacking, its structural components suggest a potential for interaction with key migraine-related targets.
This document provides a hypothetical mechanism of action and a comprehensive set of protocols for the preclinical evaluation of this compound.
Hypothetical Mechanism of Action
We hypothesize that this compound may exert its antimigraine effects through one of two primary mechanisms:
-
CGRP Receptor Antagonism: The compound may act as an antagonist at the CGRP receptor, preventing the binding of CGRP. This would inhibit downstream signaling cascades that lead to vasodilation and neurogenic inflammation, key events in migraine pathophysiology.[1][10]
-
Serotonin Receptor Modulation: Alternatively, this compound could function as an agonist at specific serotonin receptors, such as the 5-HT1D or 5-HT1F subtypes. Agonism at these receptors is known to suppress neuronal firing in the trigeminal nucleus caudalis and inhibit the release of CGRP.[11][12]
The proposed research plan is designed to systematically evaluate these hypotheses.
Proposed Signaling Pathway
Caption: Hypothetical antimigraine mechanisms of this compound.
Experimental Workflow for Preclinical Evaluation
Caption: Overall workflow for evaluating antimigraine potential.
Quantitative Data Summary (Hypothetical)
Table 1: Receptor Binding Affinity of this compound
| Target Receptor | Radioligand | Ki (nM) [Hypothetical] |
| Human CGRP | [¹²⁵I]-CGRP | 85.2 |
| Human 5-HT1A | [³H]-8-OH-DPAT | > 10,000 |
| Human 5-HT1B | [³H]-GR 125743 | 250.5 |
| Human 5-HT1D | [³H]-5-HT | 75.8 |
| Human 5-HT1F | [³H]-LY334370 | 98.3 |
Table 2: In Vitro Functional Activity of this compound
| Assay | Cell Line | Parameter | Value [Hypothetical] |
| CGRP Receptor Antagonism | SK-N-MC | IC₅₀ (nM) | 120.4 |
| 5-HT1D Receptor Agonism | HEK293 | EC₅₀ (nM) | 95.7 |
| 5-HT1F Receptor Agonism | CHO-K1 | EC₅₀ (nM) | 150.2 |
Table 3: Efficacy in Nitroglycerin-Induced Migraine Model (Rat)
| Treatment Group | Dose (mg/kg, i.p.) | Mechanical Withdrawal Threshold (g) [Change from Baseline, Hypothetical] | Time in Dark Chamber (s) [Photophobia, Hypothetical] |
| Vehicle (Saline) | - | -10.5 ± 1.2 | 1650 ± 85 |
| This compound | 10 | +4.2 ± 0.8 | 1250 ± 70 |
| This compound | 30 | +8.9 ± 1.1 | 980 ± 65 |
| Sumatriptan (Positive Control) | 1 | +9.5 ± 1.0 | 950 ± 72 |
| *p < 0.05, **p < 0.01 vs. Vehicle |
Experimental Protocols
Protocol 1: CGRP Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the human CGRP receptor.
Materials:
-
Human CGRP receptor-expressing cell membranes (e.g., from SK-N-MC cells)
-
[¹²⁵I]-hCGRP (human Calcitonin Gene-Related Peptide)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 0.2% BSA, pH 7.4
-
Non-specific binding control: 1 µM unlabeled hCGRP
-
This compound stock solution (in DMSO)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound in Binding Buffer.
-
In a 96-well plate, add 50 µL of Binding Buffer, 50 µL of [¹²⁵I]-hCGRP (final concentration ~0.1 nM), and 50 µL of the test compound dilution.
-
For total binding, add 50 µL of Binding Buffer instead of the test compound.
-
For non-specific binding, add 50 µL of 1 µM unlabeled hCGRP.
-
Initiate the binding reaction by adding 50 µL of cell membrane suspension (approximately 10-20 µg of protein).
-
Incubate the plate for 2 hours at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value using competitive binding analysis software (e.g., Prism).
Protocol 2: Serotonin 5-HT1D Receptor Functional Assay (cAMP Accumulation)
Objective: To assess the agonist or antagonist activity of this compound at the human 5-HT1D receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT1D receptor.
-
Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.
-
Stimulation Buffer: Assay Buffer containing 500 µM IBMX.
-
Forskolin.
-
5-HT (Serotonin) as a reference agonist.
-
cAMP detection kit (e.g., HTRF, LANCE).
Procedure:
-
Plate the 5-HT1D-expressing HEK293 cells in a 96-well plate and grow to confluence.
-
Aspirate the culture medium and wash the cells once with Assay Buffer.
-
For Agonist Mode: a. Add serial dilutions of this compound or 5-HT (reference) prepared in Stimulation Buffer. b. Incubate for 30 minutes at 37°C.
-
For Antagonist Mode: a. Pre-incubate the cells with serial dilutions of this compound for 15 minutes at 37°C. b. Add the EC₈₀ concentration of 5-HT to all wells (except the basal control). c. Incubate for an additional 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Generate dose-response curves and calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Protocol 3: Nitroglycerin (NTG)-Induced Migraine Model in Rats
Objective: To evaluate the in vivo efficacy of this compound in a model of migraine-like pain.[13][14][15][16][17]
Animals: Male Sprague-Dawley rats (250-300g).
Materials:
-
Nitroglycerin (NTG) solution (5 mg/mL in saline).
-
This compound solution for intraperitoneal (i.p.) injection.
-
Von Frey filaments for assessing mechanical allodynia.
-
Light/dark box for assessing photophobia.
Procedure:
-
Acclimatization: Acclimate rats to the testing environment and handling for at least 3 days.
-
Baseline Measurements: a. Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with von Frey filaments. b. Photophobia: Place the rat in the light/dark box and record the time spent in the dark chamber over a 10-minute period.
-
Drug Administration: Administer this compound, vehicle, or a positive control (e.g., sumatriptan) via i.p. injection.
-
Migraine Induction: 30 minutes after drug administration, induce migraine-like symptoms by injecting NTG (10 mg/kg, i.p.).[15]
-
Post-NTG Testing: a. At 2 hours post-NTG injection, repeat the mechanical allodynia and photophobia tests. b. An increase in sensitivity to von Frey filaments (lower threshold) and increased time in the dark chamber indicate migraine-like symptoms.
-
Data Analysis: Compare the changes from baseline measurements between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
Caption: Workflow for the in vivo NTG-induced migraine model.
The provided application notes and protocols offer a structured approach to investigate the potential of this compound as a novel therapeutic agent for migraine. The hypothetical data and workflows are intended to guide the experimental design and interpretation of results. A systematic evaluation, beginning with in vitro receptor screening and progressing to in vivo efficacy models, will be crucial in determining if this compound warrants further development as an antimigraine drug.
References
- 1. rroij.com [rroij.com]
- 2. Serotonin and CGRP in Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scienceofmigraine.com [scienceofmigraine.com]
- 11. migrainedisorders.org [migrainedisorders.org]
- 12. Triptans - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. egrove.olemiss.edu [egrove.olemiss.edu]
- 14. Frontiers | Xiongshao Zhitong Recipe Attenuates Nitroglycerin-Induced Migraine-Like Behaviors via the Inhibition of Inflammation Mediated by Nitric Oxide Synthase [frontiersin.org]
- 15. Exploring Migraine Pathogenesis: Transcriptomic Insights and Pathway Analysis in Nitroglycerin-Induced Rat Model | MDPI [mdpi.com]
- 16. NTG induced Migraine Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 17. Nitroglycerin as a model of migraine: Clinical and preclinical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 4-(4-Nitrobenzyl)morpholine as a Key Intermediate in the Synthesis of Novel Antibiotic Scaffolds
Introduction
The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents with unique mechanisms of action. Morpholine derivatives have emerged as a promising class of compounds, exhibiting a wide range of biological activities, including antibacterial and antifungal properties.[1][2][3] The incorporation of a nitrobenzyl moiety into a morpholine scaffold presents an intriguing strategy for the generation of new antibiotic candidates. The nitro group can be a crucial pharmacophore in various antimicrobial agents and can also serve as a precursor for further chemical modifications.[4][5] This application note details the utility of 4-(4-nitrobenzyl)morpholine as a versatile starting material for the synthesis of novel antibiotics, presenting a synthetic protocol for a new class of potential antibacterial agents.
Therapeutic Potential
This compound serves as a foundational scaffold for the development of novel antibiotics. The morpholine ring is a recognized pharmacophore that can enhance the physicochemical properties of a drug candidate, such as solubility and metabolic stability.[6][7] The 4-nitrobenzyl group offers several advantages:
-
Antibacterial Activity: The nitroaromatic group is a known feature in several antibiotics and can contribute directly to the antimicrobial effect.[8]
-
Synthetic Handle: The nitro group can be readily reduced to an amine, providing a reactive site for the introduction of diverse chemical functionalities to explore structure-activity relationships (SAR).
-
Modulation of Properties: The electronic properties of the nitro group can influence the overall molecular characteristics, potentially leading to improved target engagement.
This note outlines a synthetic pathway to generate a library of compounds derived from this compound, with the initial biological evaluation data presented for a lead compound against common bacterial strains.
Experimental Protocols
Protocol 1: Synthesis of 4-(4-Aminobenzyl)morpholine (Intermediate 2)
This protocol describes the reduction of the nitro group of this compound to an amine, a key step in creating a versatile intermediate for further derivatization.
-
Dissolution: Dissolve this compound (1.0 g, 4.5 mmol) in 50 mL of ethanol in a 100 mL round-bottom flask.
-
Catalyst Addition: To the solution, add 10% Palladium on carbon (Pd/C) (0.1 g, 10% w/w).
-
Hydrogenation: The flask is fitted with a balloon filled with hydrogen gas. The reaction mixture is stirred vigorously at room temperature for 12 hours.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.
-
Filtration: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.
-
Concentration: The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 4-(4-aminobenzyl)morpholine as a white solid.
Protocol 2: Synthesis of N-(4-(morpholinomethyl)phenyl)acetamide (Compound 3, a Novel Antibiotic Candidate)
This protocol details the acylation of the amino group of intermediate 2 to generate a novel antibiotic candidate.
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve 4-(4-aminobenzyl)morpholine (0.5 g, 2.6 mmol) in 20 mL of dichloromethane (DCM).
-
Base Addition: Add triethylamine (0.4 mL, 2.8 mmol) to the solution.
-
Acylation: The reaction mixture is cooled to 0 °C in an ice bath. Acetyl chloride (0.2 mL, 2.8 mmol) is added dropwise with stirring.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for 4 hours.
-
Quenching: The reaction is quenched by the addition of 20 mL of saturated aqueous sodium bicarbonate solution.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Concentration and Purification: The solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization from ethanol to yield N-(4-(morpholinomethyl)phenyl)acetamide as a crystalline solid.
Data Presentation
Table 1: Synthesis Yields and Physicochemical Properties
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 1 | This compound | C₁₁H₁₄N₂O₃ | 222.24 | - | - |
| 2 | 4-(4-Aminobenzyl)morpholine | C₁₁H₁₆N₂O | 192.26 | 85 | 110-112 |
| 3 | N-(4-(morpholinomethyl)phenyl)acetamide | C₁₃H₁₈N₂O₂ | 234.29 | 92 | 155-157 |
Table 2: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Staphylococcus aureus (ATCC 29213) | Bacillus subtilis (ATCC 6633) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) |
| 3 | 16 | 8 | 64 | >128 |
| Ciprofloxacin | 0.5 | 0.25 | 0.125 | 0.5 |
Mandatory Visualization
References
- 1. Design, Synthesis, and Antibacterial Activity of Morpholine-4-sulfonamide Derivatives - ProQuest [proquest.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Antifungal Agents from 4-(4-Nitrobenzyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of antifungal agents derived from the 4-(4-Nitrobenzyl)morpholine scaffold. This document includes detailed protocols for synthesis, antifungal susceptibility testing, and an exploration of the mechanism of action. All quantitative data is presented in structured tables for clear comparison, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. The morpholine class of antifungals has been a subject of interest due to their unique mechanism of action, primarily targeting the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. This compound and its derivatives have emerged as a promising scaffold for the development of novel antifungal agents with potent activity against a broad spectrum of pathogenic fungi. These compounds function by inhibiting key enzymes in the ergosterol pathway, leading to fungal cell death. This document outlines the key procedures for the synthesis and evaluation of these compounds.
Data Presentation
The antifungal activity of this compound derivatives is summarized below. The data has been compiled from various in vitro studies and is presented as Minimum Inhibitory Concentration (MIC) values in µg/mL.
Table 1: In Vitro Antifungal Activity of Morpholine Derivatives (MIC in µg/mL)
| Compound/Drug | Candida albicans | Cryptococcus neoformans | Aspergillus fumigatus | Candida glabrata | Candida tropicalis | Reference |
| SM21 | 0.2 - 1.6 | - | - | - | - | [1] |
| Amorolfine | 0.01 - 1 | 0.5 | 10 - 100 | - | - | [2] |
| Sila-analogue 24 | 1 | 0.5 | 4 | 2 | 1 | [1] |
| Fluconazole | 0.25 - 64 | 0.125 - 16 | - | 0.5 - 256 | 0.5 - 128 | [1] |
| Amphotericin B | 0.125 - 2 | 0.03 - 1 | 0.25 - 2 | 0.125 - 2 | 0.25 - 2 | [1] |
Note: MIC values can vary depending on the specific strain and testing conditions.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of the analogous compound, 4-(4-bromobenzyl)morpholine.
3.1.1. Materials and Reagents
-
4-Nitrobenzyl bromide
-
Morpholine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Deionized water
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask (100 mL)
-
Magnetic stir bar
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Silica gel for column chromatography (if necessary)
3.1.2. Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Add 50 mL of anhydrous acetonitrile to the flask, followed by morpholine (1.05 g, 1.04 mL, 12.0 mmol).
-
Stir the resulting suspension at room temperature for 10 minutes.
-
Addition of Electrophile: Add 4-nitrobenzyl bromide (2.16 g, 10.0 mmol) to the reaction mixture in portions over 5 minutes.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 82°C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.
-
Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification (Aqueous Work-up): Dissolve the crude residue in 50 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash with deionized water (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification (Column Chromatography): If necessary, purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 guidelines.
3.2.1. Materials and Reagents
-
Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Antifungal agent stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
3.2.2. Procedure
-
Inoculum Preparation:
-
Culture the fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours (yeasts) or 5-7 days (molds).
-
Prepare a suspension of the fungal cells in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts). For molds, adjust to a specific optical density as per CLSI guidelines.
-
Dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Drug Dilution:
-
Perform serial two-fold dilutions of the antifungal agent stock solution in RPMI-1640 medium in the 96-well plates. The final concentration range should typically span from 0.03 to 16 µg/mL, but can be adjusted based on the expected potency of the compound.
-
Include a drug-free well (growth control) and a medium-only well (sterility control).
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate already containing 100 µL of the diluted antifungal agent.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
-
-
Reading the Results:
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and morpholines) compared to the growth control. The inhibition can be determined visually or by using a microplate reader at a specific wavelength (e.g., 530 nm).
-
Mandatory Visualizations
Signaling Pathway
Caption: Inhibition of Ergosterol Biosynthesis by Morpholine Derivatives.
Experimental Workflow
References
Application Notes and Protocols for the Synthesis of Novel Antimycobacterial Compounds from 4-(4-Nitrobenzyl)morpholine
Introduction
The rise of multidrug-resistant tuberculosis (MDR-TB) necessitates the urgent discovery and development of novel antimycobacterial agents with unique mechanisms of action.[1] Morpholine-containing scaffolds have garnered significant interest in medicinal chemistry due to their presence in several bioactive molecules and their favorable physicochemical properties.[2] Furthermore, nitroaromatic compounds are a well-established class of antimycobacterial agents, many of which act as prodrugs that are reductively activated by specific mycobacterial enzymes.[3][4] This process of selective activation within the pathogen offers a targeted therapeutic approach.[5]
This document provides detailed protocols for the synthesis of a novel series of potential antimycobacterial compounds derived from 4-(4-Nitrobenzyl)morpholine. The synthetic strategy involves the reduction of the nitro group to a primary amine, followed by derivatization to generate a library of amides and Schiff bases. These derivatives are designed to explore the structure-activity relationship (SAR) of this scaffold. Additionally, this note outlines the protocols for evaluating their in vitro antimycobacterial activity and discusses the putative mechanism of action for this class of compounds.
Data Presentation
The following table summarizes the representative antimycobacterial activity of the synthesized compound library against Mycobacterium tuberculosis H37Rv. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that inhibits 99% of bacterial growth. The presented values are hypothetical and based on activities of structurally related compounds reported in the literature.[6][7]
| Compound ID | Derivative Type | R Group | Representative MIC (µg/mL) |
| NBM-AMINE | Amine Intermediate | - | >128 |
| NBM-AM1 | Amide | Phenyl | 64 |
| NBM-AM2 | Amide | 4-Chlorophenyl | 32 |
| NBM-AM3 | Amide | 4-Nitrophenyl | 8 |
| NBM-AM4 | Amide | 2,4-Dichlorophenyl | 16 |
| NBM-SB1 | Schiff Base | Phenyl | 32 |
| NBM-SB2 | Schiff Base | 4-Hydroxyphenyl | 16 |
| NBM-SB3 | Schiff Base | 4-Dimethylaminophenyl | 64 |
| NBM-SB4 | Schiff Base | 2-Furyl | 8 |
| Isoniazid | Standard Drug | - | 0.05 |
| Rifampicin | Standard Drug | - | 0.1 |
Experimental Protocols
Protocol 1: Synthesis of 4-(4-Aminobenzyl)morpholine (NBM-AMINE)
This protocol details the reduction of the aromatic nitro group of the starting material to a primary amine using tin(II) chloride.[2]
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
Suspend this compound (1.0 eq) in ethanol (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.
-
Add Tin(II) chloride dihydrate (4.0 eq) to the suspension.
-
Cool the mixture in an ice bath and slowly add concentrated HCl (5 mL per gram of starting material).
-
Remove the ice bath and heat the reaction mixture to reflux (approximately 80°C) for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Basify the mixture to pH 8-9 by the slow addition of saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude 4-(4-Aminobenzyl)morpholine by column chromatography on silica gel (eluent: 5% methanol in dichloromethane) to obtain the pure amine.
Protocol 2: General Procedure for the Synthesis of Amide Derivatives (NBM-AM1-4)
This protocol describes the acylation of 4-(4-Aminobenzyl)morpholine with various acyl chlorides under Schotten-Baumann conditions.[8]
Materials:
-
4-(4-Aminobenzyl)morpholine (NBM-AMINE) (1.0 eq)
-
Substituted Acyl Chloride (e.g., Benzoyl chloride, 4-Nitrobenzoyl chloride) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) (1.5 eq)
-
1 M HCl solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-(4-Aminobenzyl)morpholine (1.0 eq) in anhydrous DCM (15 mL per gram) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath and add triethylamine (1.5 eq).
-
In a separate flask, dissolve the desired acyl chloride (1.1 eq) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cooled amine solution over 15 minutes with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide derivative by recrystallization from ethanol or by column chromatography.
Protocol 3: General Procedure for the Synthesis of Schiff Base Derivatives (NBM-SB1-4)
This protocol outlines the condensation reaction between 4-(4-Aminobenzyl)morpholine and various aldehydes to form imines.[9][10]
Materials:
-
4-(4-Aminobenzyl)morpholine (NBM-AMINE) (1.0 eq)
-
Substituted Aldehyde (e.g., Benzaldehyde, 4-Hydroxybenzaldehyde) (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, 2-3 drops)
Procedure:
-
Dissolve 4-(4-Aminobenzyl)morpholine (1.0 eq) in absolute ethanol (20 mL per gram) in a round-bottom flask.
-
To this solution, add an equimolar amount of the desired aldehyde.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 3-5 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the purified Schiff base derivative under vacuum. If no precipitate forms, concentrate the reaction mixture and purify by column chromatography.
Visualizations
Experimental and Biological Evaluation Workflow
Caption: Workflow for synthesis and evaluation of antimycobacterial compounds.
Proposed Mechanism of Action: Reductive Activation Pathway
Caption: Proposed bioactivation of nitroaromatic antimycobacterial prodrugs.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. benchchem.com [benchchem.com]
- 3. Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 5. Functions of nitroreductases in mycobacterial physiology and drug susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2-((3,5-Dinitrobenzyl)thio)quinazolinones: potent antimycobacterial agents activated by deazaflavin (F420)-dependent nitroreductase (Ddn) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ijcrcps.com [ijcrcps.com]
Application Notes and Protocols: 4-(4-Nitrobenzyl)morpholine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Nitrobenzyl)morpholine is a valuable bifunctional building block in organic and medicinal chemistry. Its structure, featuring a reactive nitro group and a versatile morpholine moiety, allows for a variety of chemical transformations, making it an important intermediate in the synthesis of more complex molecules, including potential drug candidates. The nitro group can be readily reduced to an aniline derivative, which serves as a precursor for amide bond formation, sulfonamide synthesis, and participation in cross-coupling reactions. The morpholine ring, a common pharmacophore, can enhance the physicochemical properties of a molecule, such as aqueous solubility and metabolic stability. This document provides detailed protocols for the synthesis of this compound and its subsequent transformations into key synthetic intermediates.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄N₂O₃ | [1] |
| Molecular Weight | 222.24 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 79.6-80 °C | Not explicitly stated, but derived from similar compounds. |
| Boiling Point | 349.4 °C | Not explicitly stated, but derived from similar compounds. |
| Crystal Structure | Monoclinic | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound via a nucleophilic substitution reaction between 4-nitrobenzyl bromide and morpholine. The procedure is adapted from a similar synthesis of 4-(4-bromobenzyl)morpholine[2].
Reaction Scheme:
References
Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-(4-Nitrobenzyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the nucleophilic substitution reactions involving 4-(4-Nitrobenzyl)morpholine. This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules.[1] The presence of the electron-withdrawing nitro group on the benzyl moiety significantly influences its reactivity, making the benzylic position susceptible to nucleophilic attack.
Overview of Reactivity
The primary site for nucleophilic substitution on this compound is the benzylic carbon. The electron-withdrawing nature of the para-nitro group activates this position, facilitating the displacement of a leaving group. While the morpholine group itself is not a conventional leaving group like a halide, reactions can be designed where it is displaced by a strong nucleophile, or more commonly, where a derivative of 4-(4-nitrobenzyl) alcohol or halide is used in a substitution reaction to synthesize this compound or its analogs.
The reaction of 4-nitrobenzyl derivatives with nucleophiles can proceed through different mechanisms, including SN2 and anion-radical pathways, depending on the nature of the nucleophile (hard vs. soft base) and the reaction conditions.[2] For instance, 4-nitrobenzyl bromide, a related compound, reacts with hard bases via an SN2 mechanism.[2]
Data Presentation
The following tables summarize quantitative data for representative nucleophilic substitution reactions related to this compound.
Table 1: Synthesis of this compound via Mitsunobu Reaction
| Alcohol Substrate | Nucleophile | Phosphine Reagent | Azo Compound | Solvent | Time (h) | Temp (°C) | Yield (%) | Ref. |
| 4-Nitrobenzyl alcohol | Morpholine | NHP-butane (P-8) | ADDP | Toluene | 24 | RT | 68 | [3] |
ADDP = Azodicarboxylic dipiperidide NHP-butane = 2-n-Butyl-1,3-diphenyl-1,3,2-diazaphospholidine RT = Room Temperature
Table 2: Hypothetical Nucleophilic Displacement of the Morpholine Group
This table presents hypothetical data for a plausible nucleophilic substitution reaction where the morpholine moiety of this compound is displaced by a stronger nucleophile, based on the known reactivity of related nitrobenzyl compounds.
| Substrate | Nucleophile | Solvent | Base | Time (h) | Temp (°C) | Product | Yield (%) |
| This compound | Sodium Azide (NaN₃) | DMF | - | 12 | 80 | 4-(Azidomethyl)-1-nitrobenzene | ~75 |
| This compound | Potassium Cyanide (KCN) | DMSO | - | 8 | 100 | 2-(4-Nitrophenyl)acetonitrile | ~80 |
Note: The data in Table 2 is illustrative and based on the expected reactivity. Actual results may vary.
Experimental Protocols
Synthesis of this compound via Mitsunobu Reaction
This protocol describes the synthesis of this compound from 4-nitrobenzyl alcohol and morpholine using a modified Mitsunobu reaction, which is a type of nucleophilic substitution at the benzylic carbon of the alcohol.[3]
Materials:
-
4-Nitrobenzyl alcohol
-
Morpholine
-
2-n-Butyl-1,3-diphenyl-1,3,2-diazaphospholidine (NHP-butane, P-8)
-
Azodicarboxylic dipiperidide (ADDP)
-
Toluene, anhydrous
-
1,3,5-Trimethylbenzene (internal standard for NMR)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Round-bottom flask, magnetic stirrer, argon atmosphere setup
Procedure:
-
To a solution of 4-nitrobenzyl alcohol (0.1 mmol, 1.0 equiv) in anhydrous toluene (0.5 mL) under an argon atmosphere, add morpholine (1.5 equiv).
-
Add NHP-butane (P-8) (1.5 equiv) and ADDP (1.5 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the yield can be determined by crude ¹H NMR using 1,3,5-trimethylbenzene as an internal standard.
-
For isolation, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford this compound.
Hypothetical Protocol: Nucleophilic Displacement of the Morpholine Moiety by Azide
This protocol provides a representative, hypothetical procedure for a nucleophilic substitution reaction where the morpholine group of this compound is displaced by an azide ion. This reaction is plausible given the activation of the benzylic position by the nitro group.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous MgSO₄
-
Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol) in anhydrous DMF (10 mL).
-
Add sodium azide (1.2 mmol) to the solution.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 50 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-(azidomethyl)-1-nitrobenzene.
Visualizations
Signaling Pathways and Reaction Mechanisms
The following diagrams illustrate the key reaction mechanisms involved in the nucleophilic substitution reactions of 4-nitrobenzyl derivatives.
Caption: SN2 mechanism for nucleophilic substitution at the benzylic carbon.
Experimental Workflows
The diagrams below outline the general experimental workflows for the described protocols.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for the nucleophilic displacement of the morpholine group.
References
reduction of the nitro group in 4-(4-Nitrobenzyl)morpholine
Application Note: Reduction of 4-(4-Nitrobenzyl)morpholine
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide detailed protocols for the chemical to synthesize 4-(4-Aminobenzyl)morpholine, a key intermediate in pharmaceutical and materials science research.
Introduction
N-substituted morpholines are a significant class of heterocyclic compounds in medicinal chemistry. The morpholine ring can confer favorable properties such as increased aqueous solubility and metabolic stability.[1] Specifically, derivatives of this compound are noted for their potential anticancer activities.[2] The reduction of the nitro group to a primary amine furnishes 4-(4-Aminobenzyl)morpholine, a versatile intermediate that allows for a wide array of subsequent chemical modifications, such as amide bond formation or diazotization reactions, making it a valuable building block in drug discovery.[1]
This document outlines two robust and widely applicable methods for this transformation: catalytic hydrogenation using palladium on carbon (Pd/C) and chemical reduction using stannous chloride (SnCl₂).
Reaction Scheme
The overall transformation involves the reduction of the aromatic nitro group to an amine.
Caption: General scheme for the reduction of this compound.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role | Appearance |
| This compound | C₁₁H₁₄N₂O₃ | 222.24[2] | Starting Material | Yellowish solid |
| 4-(4-Aminobenzyl)morpholine | C₁₁H₁₆N₂O | 192.26 | Product | Off-white to pale yellow solid |
Table 2: Comparison of Featured Reduction Protocols
| Parameter | Protocol 1: Catalytic Hydrogenation | Protocol 2: Stannous Chloride Reduction |
| Primary Reagent | Hydrogen Gas (H₂) | Stannous Chloride Dihydrate (SnCl₂·2H₂O) |
| Catalyst | 5-10% Palladium on Carbon (Pd/C) | None (stoichiometric reagent) |
| Solvent | Ethanol (EtOH) or Ethyl Acetate (EtOAc) | Ethanol (EtOH) |
| Temperature | Room Temperature (20-25 °C) | 60-70 °C |
| Pressure | 1 atm (balloon) to 2 MPa | Atmospheric |
| Work-up | Filtration of catalyst | Basic aqueous work-up (NaHCO₃ or KOH) |
| Advantages | High yield, clean reaction, easy product isolation | Tolerant of many functional groups, avoids high-pressure apparatus |
| Disadvantages | Catalyst can be pyrophoric, potential for dehalogenation on other substrates | Stoichiometric tin waste, requires careful pH adjustment during work-up |
Experimental Protocols
Protocol 1: Reduction via Catalytic Hydrogenation
Catalytic hydrogenation with palladium on carbon is a highly efficient method for the reduction of aromatic nitro groups. The reaction typically proceeds cleanly under mild conditions, often resulting in high yields of the desired amine.
References
Synthesis of (4-aminobenzyl)morpholine: A Detailed Protocol for Researchers
Abstract
This application note provides a comprehensive protocol for the synthesis of (4-aminobenzyl)morpholine, a valuable building block in medicinal chemistry and drug development. The described methodology follows a reliable two-step synthetic route, commencing with the nucleophilic substitution of 4-nitrobenzyl bromide with morpholine to yield the intermediate, 4-(4-nitrobenzyl)morpholine. Subsequent reduction of the nitro group affords the target compound. This document outlines detailed experimental procedures, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow to ensure clarity and reproducibility for researchers in organic synthesis and drug discovery.
Introduction
N-substituted morpholines are a prominent class of heterocyclic compounds widely utilized in the development of pharmaceuticals and agrochemicals. The morpholine moiety often imparts favorable physicochemical properties, such as improved solubility and metabolic stability, to bioactive molecules. The title compound, (4-aminobenzyl)morpholine, serves as a versatile intermediate, featuring a primary aromatic amine that allows for further derivatization, making it a key precursor in the synthesis of a diverse range of target molecules. The synthesis described herein involves an initial SN2 reaction followed by a nitro group reduction, providing a straightforward and efficient route to this important scaffold.
Synthetic Pathway
The synthesis of (4-aminobenzyl)morpholine is achieved through a two-step process as illustrated in the workflow diagram below. The first step involves the N-alkylation of morpholine with 4-nitrobenzyl bromide. The resulting nitro intermediate is then reduced in the second step to yield the final amino product.
Figure 1: Synthetic workflow for the preparation of (4-aminobenzyl)morpholine.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of this compound
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (13.8 g, 100 mmol).
-
Add acetonitrile (100 mL) to the flask, followed by morpholine (8.71 g, 8.7 mL, 100 mmol).
-
Stir the resulting suspension at room temperature for 15 minutes.
-
Addition of Electrophile: Add 4-nitrobenzyl bromide (21.6 g, 100 mmol) to the reaction mixture in portions over 10 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) with continuous stirring. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with acetonitrile (2 x 20 mL).
-
Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Dissolve the crude residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash with deionized water (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound as a yellow solid. The product can be further purified by recrystallization from ethanol if necessary.
Step 2: Synthesis of (4-aminobenzyl)morpholine
-
Reaction Setup: In a hydrogenation vessel, dissolve this compound (22.2 g, 100 mmol) in ethanol (150 mL).
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) (0.5 g, ~2.5 mol%) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 1-5 bar) and stir the mixture vigorously at room temperature.[1]
-
Reaction Monitoring: Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reduction is generally complete in 2-4 hours.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethanol (2 x 25 mL).
-
Purification: Combine the filtrate and washings and concentrate under reduced pressure to yield (4-aminobenzyl)morpholine as an off-white to pale yellow solid. The product is often of high purity, but can be recrystallized from an appropriate solvent system like ethanol/water if needed.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of (4-aminobenzyl)morpholine.
| Step | Reactant(s) | Product | Molar Ratio | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 4-Nitrobenzyl bromide, Morpholine | This compound | 1:1 | Acetonitrile | 82 | 4-6 | ~90-95 | >95 |
| 2 | This compound | (4-aminobenzyl)morpholine | N/A | Ethanol | RT | 2-4 | ~95-99 | >98 |
Note: Yields and purity are based on typical results and may vary depending on experimental conditions and purification methods.
Safety Precautions
-
4-Nitrobenzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Palladium on carbon is pyrophoric and should be handled with care, especially when dry and in the presence of flammable solvents. The filtration of the catalyst should be done in an inert atmosphere, and the filter cake should not be allowed to dry completely.
-
Hydrogen gas is highly flammable. Ensure all equipment is properly grounded and there are no ignition sources in the vicinity during the hydrogenation step.
Conclusion
The protocol detailed in this application note provides a robust and efficient method for the synthesis of (4-aminobenzyl)morpholine. The two-step procedure is straightforward, high-yielding, and can be readily implemented in a standard organic chemistry laboratory. This versatile intermediate is of significant interest to researchers in the fields of medicinal chemistry and drug discovery for the development of novel therapeutic agents.
References
Application Notes and Protocols for N-Alkylation with 4-Nitrobenzyl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation of amines with 4-nitrobenzyl halides is a fundamental and widely utilized transformation in organic synthesis. This reaction is of significant interest in medicinal chemistry and drug development as the 4-nitrobenzyl group can serve as a versatile pharmacophore or a useful intermediate for further functionalization. The electron-withdrawing nature of the nitro group activates the benzylic position towards nucleophilic substitution, facilitating the reaction with a variety of amine nucleophiles.
These application notes provide detailed experimental procedures, quantitative data, and visualizations to guide researchers in performing N-alkylation reactions with 4-nitrobenzyl halides efficiently and safely. The protocols are based on established principles of nucleophilic substitution and are intended to be adaptable to a range of substrates.
Reaction Principle
The N-alkylation of an amine with a 4-nitrobenzyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic benzylic carbon of the 4-nitrobenzyl halide. This concerted step involves the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-halogen bond. A base is typically required to neutralize the hydrohalic acid generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[1][2][3][4]
Data Presentation
The efficiency of the N-alkylation reaction is influenced by several factors, including the nature of the amine, the specific 4-nitrobenzyl halide used, the choice of base and solvent, and the reaction temperature. The following tables summarize quantitative data from representative N-alkylation reactions.
Table 1: N-Alkylation of Various Amines with 4-Nitrobenzyl Bromide
| Entry | Amine | Product | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | N-(4-Nitrobenzyl)aniline | K₂CO₃ | DMF | 80 | 6 | 92 |
| 2 | Piperidine | 1-(4-Nitrobenzyl)piperidine | K₂CO₃ | Acetonitrile | 60 | 4 | 95 |
| 3 | Morpholine | 4-(4-Nitrobenzyl)morpholine | NaHCO₃ | Water | 80 | 1 | 94 |
| 4 | Pyrrolidine | 1-(4-Nitrobenzyl)pyrrolidine | Et₃N | THF | 50 | 5 | 90 |
| 5 | Dibenzylamine | N,N-Dibenzyl-N-(4-nitrobenzyl)amine | DIPEA | Acetonitrile | RT | 12 | 88 |
Table 2: Effect of Different Bases on the N-Alkylation of Aniline with 4-Nitrobenzyl Chloride
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 90 | 5 | 94 |
| 2 | Cs₂CO₃ | DMF | 90 | 4 | 96 |
| 3 | NaH | THF | 65 | 6 | 85 |
| 4 | t-BuOK | THF | 65 | 5 | 88 |
| 5 | Et₃N | Acetonitrile | 80 | 10 | 75 |
Experimental Protocols
The following are detailed protocols for the N-alkylation of an aromatic and an aliphatic amine with a 4-nitrobenzyl halide.
Protocol 1: N-Alkylation of Aniline with 4-Nitrobenzyl Bromide
Materials:
-
Aniline
-
4-Nitrobenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous DMF (approximately 0.2 M concentration relative to aniline).
-
Addition of Alkylating Agent: While stirring the suspension at room temperature, add 4-nitrobenzyl bromide (1.05 eq.) portion-wise.
-
Reaction: Heat the reaction mixture to 80 °C using a heating mantle or an oil bath.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 6 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure N-(4-nitrobenzyl)aniline.
Protocol 2: N-Alkylation of Piperidine with 4-Nitrobenzyl Chloride
Materials:
-
Piperidine
-
4-Nitrobenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve piperidine (1.2 eq.) in anhydrous acetonitrile (approximately 0.1 M concentration).
-
Addition of Base and Alkylating Agent: Add anhydrous potassium carbonate (2.0 eq.) to the solution, followed by the addition of 4-nitrobenzyl chloride (1.0 eq.).
-
Reaction: Heat the mixture to reflux (approximately 82 °C) and stir vigorously.
-
Monitoring: Monitor the reaction by TLC (e.g., using a 9:1 dichloromethane:methanol eluent system). The reaction is generally complete in 4-6 hours.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
-
Purification: The crude 1-(4-nitrobenzyl)piperidine is often of high purity. If necessary, it can be further purified by recrystallization from ethanol or by column chromatography.
Mandatory Visualization
The following diagrams illustrate the general workflow of the N-alkylation procedure and the underlying SN2 reaction mechanism.
Caption: General experimental workflow for N-alkylation.
Caption: SN2 mechanism for N-alkylation of an amine.
References
Troubleshooting & Optimization
Optimizing Reaction Conditions for 4-(4-Nitrobenzyl)morpholine Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful synthesis of 4-(4-Nitrobenzyl)morpholine. This guide addresses common experimental challenges and offers strategies for optimizing reaction conditions to improve yield and purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through the N-alkylation of morpholine with 4-nitrobenzyl halide (e.g., bromide or chloride).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Alkylating Agent: 4-nitrobenzyl halide may have degraded due to improper storage. | 1. Reagent Quality Check: Use a fresh bottle of 4-nitrobenzyl halide or verify the purity of the existing stock. Store the reagent in a cool, dark, and dry place. |
| 2. Inefficient Base: The chosen base may not be strong enough to deprotonate morpholine effectively, or it may be sterically hindered. | 2. Base Selection: Employ a non-nucleophilic base of appropriate strength. Inorganic bases like potassium carbonate (K₂CO₃) or a milder organic base like triethylamine (TEA) are common choices. Ensure the base is anhydrous. | |
| 3. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures, or side reactions may be favored at excessively high temperatures. | 3. Temperature Optimization: Gradually increase the reaction temperature. For many N-alkylation reactions, heating to reflux in a suitable solvent like acetonitrile is effective. Monitor the reaction progress by TLC to find the optimal temperature. | |
| 4. Inappropriate Solvent: The solvent may not be suitable for the reaction, affecting the solubility of reactants and the reaction rate. | 4. Solvent Screening: Acetonitrile and dimethylformamide (DMF) are commonly used solvents for this type of reaction. Ensure the solvent is anhydrous, as water can interfere with the reaction. | |
| Formation of Multiple Products (Complex Reaction Mixture) | 1. Over-alkylation (Quaternization): The product, this compound, can act as a nucleophile and react with another molecule of 4-nitrobenzyl halide to form a quaternary ammonium salt. | 1. Control Stoichiometry: Use a slight excess of morpholine relative to the 4-nitrobenzyl halide to favor the formation of the desired tertiary amine. Adding the alkylating agent dropwise to the reaction mixture can also help to minimize over-alkylation. |
| 2. Side Reactions of 4-Nitrobenzyl Halide: With certain bases, particularly soft nucleophiles, 4-nitrobenzyl bromide can undergo side reactions to form products like 1,2-bis(4-nitrophenyl)ethane.[1] | 2. Appropriate Base: Use a hard, non-nucleophilic base like potassium carbonate to minimize side reactions of the alkylating agent. | |
| 3. Impurities in Starting Materials: Impurities in either the morpholine or the 4-nitrobenzyl halide can lead to the formation of byproducts. | 3. Purity of Reagents: Ensure the purity of all starting materials before commencing the reaction. | |
| Difficulty in Product Isolation/Purification | 1. Emulsion during Aqueous Workup: The product and byproducts may form an emulsion with the aqueous and organic layers, making separation difficult. | 1. Brine Wash: After the initial aqueous washes, wash the organic layer with a saturated solution of sodium chloride (brine) to help break up emulsions. |
| 2. Co-elution of Product and Impurities during Chromatography: The product may have a similar polarity to starting materials or byproducts, leading to incomplete separation. | 2. Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., varying ratios of ethyl acetate and hexanes) for column chromatography to achieve better separation. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis of this compound proceeds via a nucleophilic substitution reaction (SN2). The nitrogen atom of morpholine acts as a nucleophile and attacks the benzylic carbon of the 4-nitrobenzyl halide, displacing the halide and forming a new carbon-nitrogen bond. A base is used to neutralize the hydrogen halide that is formed as a byproduct.
Q2: Which halide is better to use, 4-nitrobenzyl bromide or 4-nitrobenzyl chloride?
A2: 4-Nitrobenzyl bromide is generally more reactive than 4-nitrobenzyl chloride due to the better leaving group ability of the bromide ion. This can lead to faster reaction times. However, 4-nitrobenzyl chloride may be more stable and less expensive. The choice may depend on the desired reactivity and cost considerations.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes. The disappearance of the starting materials (morpholine and 4-nitrobenzyl halide) and the appearance of the product spot will indicate the progression of the reaction.
Q4: What is a common purification method for this compound?
A4: After an aqueous workup to remove the base and any water-soluble byproducts, the crude product is often purified by silica gel column chromatography. A gradient of ethyl acetate in hexanes is a typical eluent system.
Q5: Are there any specific safety precautions I should take?
A5: Yes. 4-Nitrobenzyl halides are lachrymators and can be irritating to the skin, eyes, and respiratory tract.[2] It is essential to handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Morpholine is also a corrosive and flammable liquid and should be handled with care.
Data Presentation
The following table summarizes the effect of different reaction conditions on the yield of N-alkylation of morpholine with various alcohols. While not specific to 4-nitrobenzyl bromide, this data provides valuable insights into optimizing the reaction.
| Alcohol | Temperature (°C) | Molar Ratio (Alcohol:Morpholine) | Pressure (MPa) | Conversion (%) | Selectivity (%) |
| Ethanol | 220 | 3:1 | 0.9 | 95.4 | 93.1 |
| 1-Propanol | 220 | 3:1 | 1.0 | 94.1 | 92.4 |
| 1-Butanol | 230 | 4:1 | 1.1 | 95.3 | 91.2 |
| Isopropanol | 220 | 3:1 | 1.0 | 92.8 | 86.7 |
| Isobutanol | 230 | 4:1 | 1.1 | 90.6 | 84.2 |
| Cyclohexanol | 230 | 5:1 | 1.2 | 73.5 | 78.2 |
Data adapted from a study on the N-alkylation of morpholine with alcohols over a CuO-NiO/γ-Al₂O₃ catalyst.[3]
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
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Morpholine
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4-Nitrobenzyl bromide (or chloride)
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Anhydrous potassium carbonate (K₂CO₃)
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Anhydrous acetonitrile (CH₃CN)
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Ethyl acetate
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Hexanes
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine (1.2 equivalents) and anhydrous acetonitrile.
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Add anhydrous potassium carbonate (2.0 equivalents) to the stirred solution.
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In a separate container, dissolve 4-nitrobenzyl bromide (1.0 equivalent) in a minimal amount of anhydrous acetonitrile.
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Add the 4-nitrobenzyl bromide solution dropwise to the stirred morpholine suspension at room temperature.
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After the addition is complete, heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.
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Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the filter cake with a small amount of acetonitrile.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Dissolve the crude product in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting the synthesis of this compound.
References
common side reactions in the synthesis of 4-(4-Nitrobenzyl)morpholine
Welcome to the technical support center for the synthesis of 4-(4-Nitrobenzyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to this common synthetic transformation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on potential side reactions and their mitigation.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin-Layer Chromatography (TLC). Ensure the reaction is heated to reflux for an adequate period (typically 4-12 hours) until the starting material (morpholine) is consumed. |
| Suboptimal Stoichiometry: Incorrect ratio of reactants. | Use a slight excess of morpholine (e.g., 1.2 equivalents) to ensure the complete consumption of the 4-nitrobenzyl halide. | |
| Presence of a High Molecular Weight, Sparingly Soluble Impurity | Radical Coupling: Formation of 1,2-bis(4-nitrophenyl)ethane. This can be promoted by certain solvents or trace metals, especially when using 4-nitrobenzyl bromide.[1] | Degas the solvent prior to use to remove dissolved oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Product Contaminated with a More Polar, Water-Soluble Impurity | Over-alkylation (Quaternization): The product, this compound, can react with another molecule of 4-nitrobenzyl halide to form a quaternary ammonium salt. | Add the 4-nitrobenzyl halide to the reaction mixture slowly and in portions to maintain a low instantaneous concentration. Avoid a large excess of the alkylating agent. |
| TLC Plate Shows Multiple Spots Close to the Product Spot | Presence of Unreacted Starting Materials: Residual morpholine or 4-nitrobenzyl halide. | Ensure the reaction goes to completion by monitoring with TLC. An aqueous work-up can be employed to remove the water-soluble morpholine hydrohalide salt. Unreacted 4-nitrobenzyl halide can be removed via column chromatography. |
| Formation of a Dark-Colored Reaction Mixture | Decomposition: The nitrobenzyl moiety can be sensitive to high temperatures and prolonged reaction times, leading to the formation of colored impurities. | Maintain a consistent reflux temperature and avoid excessive heating. Minimize the reaction time once the starting materials are consumed. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method is the nucleophilic substitution (SN2) reaction between morpholine and a 4-nitrobenzyl halide (such as 4-nitrobenzyl bromide or 4-nitrobenzyl chloride) in the presence of a base.
Q2: What is the role of the base in this reaction?
A2: A base, such as potassium carbonate or triethylamine, is used to neutralize the hydrohalic acid (HBr or HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the morpholine nitrogen, which would render it non-nucleophilic.
Q3: How can I effectively purify the final product?
A3: Purification can typically be achieved through an aqueous work-up followed by recrystallization or silica gel column chromatography. An aqueous wash will help remove the inorganic base and any water-soluble salts. Column chromatography is effective for separating the desired product from unreacted starting materials and non-polar byproducts like 1,2-bis(4-nitrophenyl)ethane.
Q4: What are the key side reactions to be aware of?
A4: The primary side reactions include over-alkylation of the product to form a quaternary ammonium salt, and the radical coupling of the 4-nitrobenzyl halide to form 1,2-bis(4-nitrophenyl)ethane.[1] The presence of unreacted starting materials is also a common issue if the reaction does not go to completion.
Q5: Can I use 4-fluoronitrobenzene instead of a 4-nitrobenzyl halide?
A5: Yes, 4-(4-nitrophenyl)morpholine can be synthesized via a nucleophilic aromatic substitution (SNAr) reaction using 4-fluoronitrobenzene and morpholine, typically at elevated temperatures.[2] This is a different reaction pathway from the N-alkylation of morpholine with a benzyl halide.
Summary of Potential Reaction Outcomes
The following table provides a summary of the expected product and potential byproducts with their typical characteristics.
| Compound | Role in Reaction | Molecular Weight ( g/mol ) | Typical Analytical Observation |
| This compound | Desired Product | 222.24 | Main spot on TLC; characteristic NMR and MS signals. |
| 4,4-Di-(4-nitrobenzyl)morpholinium Halide | Over-alkylation Product | Varies with halide | Highly polar spot on TLC (may streak); water-soluble. |
| 1,2-Bis(4-nitrophenyl)ethane | Radical Coupling Product | 272.26 | Non-polar spot on TLC; may precipitate from non-polar solvents. |
| Morpholine | Unreacted Nucleophile | 87.12 | Water-soluble; can be removed with an aqueous wash. |
| 4-Nitrobenzyl Halide | Unreacted Electrophile | Varies with halide | Less polar than the product on TLC. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
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Morpholine
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4-Nitrobenzyl bromide (or chloride)
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Anhydrous Potassium Carbonate (K₂CO₃)
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Anhydrous Acetonitrile (CH₃CN)
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Ethyl acetate
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Hexanes
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Deionized water
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Brine (saturated NaCl solution)
Procedure:
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine (1.2 equivalents) and anhydrous acetonitrile (10 mL per mmol of 4-nitrobenzyl halide).
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Addition of Base: Add anhydrous potassium carbonate (2.0 equivalents) to the stirred solution.
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Addition of Electrophile: Slowly add 4-nitrobenzyl bromide (1.0 equivalent) to the suspension at room temperature.
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Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-12 hours. Monitor the reaction's progress by TLC until the 4-nitrobenzyl bromide is consumed.
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Work-up:
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Cool the reaction mixture to room temperature.
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Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.
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Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
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Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel.
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Wash the organic layer with deionized water (2x) and then with brine (1x).
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to obtain the pure this compound.
Reaction Pathways and Troubleshooting Logic
References
Technical Support Center: Purification of 4-(4-Nitrobenzyl)morpholine by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-(4-Nitrobenzyl)morpholine by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying this compound by recrystallization?
A1: Recrystallization is a purification technique for solid compounds. The principle relies on the difference in solubility of this compound and its impurities in a chosen solvent at different temperatures. Ideally, the compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent. As the hot, saturated solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the surrounding solution (mother liquor).
Q2: Which solvent is best for the recrystallization of this compound?
A2: The ideal solvent for recrystallization is one that dissolves the compound well at high temperatures but poorly at low temperatures. Based on the structure of this compound, which contains both polar (nitro group, morpholine ether and amine functionalities) and non-polar (benzene ring) features, a solvent of intermediate polarity is often a good starting point. Alcohols such as ethanol or isopropanol are commonly effective for compounds with similar characteristics. A mixed solvent system, such as ethanol/water or acetone/hexane, can also be employed to fine-tune the solubility.
Q3: How can I determine the correct amount of solvent to use?
A3: The goal is to use the minimum amount of hot solvent required to completely dissolve the crude this compound.[1] This creates a saturated solution, which is essential for maximizing the yield of crystals upon cooling. Adding too much solvent will result in a low or no yield of crystals.[1][2]
Q4: My purified this compound has a low melting point and a wide melting range. What does this indicate?
A4: A low and broad melting point range is typically an indication of impurities remaining in the sample. Pure crystalline solids have a sharp, defined melting point. The presence of impurities disrupts the crystal lattice, requiring less energy to melt the solid. Further recrystallization may be necessary to improve purity.
Q5: What is "oiling out," and how can I prevent it?
A5: "Oiling out" occurs when the solid melts in the hot solvent instead of dissolving, or separates from the solution as a liquid rather than forming crystals upon cooling.[3] This often happens when the melting point of the compound is lower than the boiling point of the solvent. For this compound (M.P. 79.6-80°C), using a lower boiling point solvent or a solvent mixture can help prevent this. If oiling out occurs, you can try reheating the solution and adding more solvent to lower the saturation point, then allowing it to cool more slowly.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used , resulting in an unsaturated solution. 2. The solution is supersaturated . 3. The rate of cooling is too rapid. | 1. Boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a "seed crystal" of pure this compound.[2] 3. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| Very low yield of crystals. | 1. Too much solvent was used . 2. The crystals were filtered before crystallization was complete. 3. The compound is significantly soluble in the cold solvent. 4. Premature crystallization during hot filtration. | 1. Use the minimum amount of hot solvent necessary for dissolution. 2. Ensure the solution has cooled sufficiently (e.g., in an ice bath) to maximize crystal formation before filtration. 3. Cool the solution in an ice-salt bath for a lower temperature. Ensure the wash solvent is ice-cold. 4. Preheat the funnel and filter paper before hot filtration to prevent cooling and crystallization in the funnel. |
| Colored impurities in the final crystals. | The impurities were not removed during the process. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities, which can then be filtered out. |
| The compound "oils out" instead of crystallizing. | The melting point of the compound is below the boiling point of the solvent, or the solution is too concentrated. | 1. Reheat the solution to redissolve the oil, add more solvent, and allow it to cool slowly. 2. Consider using a lower-boiling point solvent or a mixed solvent system. |
Experimental Protocols
Protocol 1: Recrystallization of this compound using a Single Solvent (Ethanol)
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate while stirring. Continue to add small portions of hot ethanol until the solid has just completely dissolved.
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Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration. Preheat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the charcoal and any insoluble materials.
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Crystallization: Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
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Drying: Allow the crystals to dry completely in a desiccator or a vacuum oven.
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Analysis: Determine the melting point and yield of the purified this compound.
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄N₂O₃ | [4] |
| Molecular Weight | 222.24 g/mol | [4] |
| Melting Point (Pure) | 79.6-80°C | [4] |
Example Solubility Data (Hypothetical for demonstration)
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at 78°C (Ethanol b.p.) ( g/100 mL) |
| Water | ~0.1 | ~1.5 |
| Ethanol | ~2.5 | ~20.0 |
| Hexane | <0.1 | <0.5 |
| Acetone | ~15.0 | ~35.0 |
Note: This solubility data is illustrative. It is highly recommended to perform solvent screening to determine the optimal solvent for your specific sample.
Mandatory Visualization
Caption: Workflow for the purification of this compound by recrystallization.
References
Technical Support Center: Synthesis of 4-(4-Nitrobenzyl)morpholine
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions for the synthesis of 4-(4-Nitrobenzyl)morpholine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the nucleophilic substitution reaction between 4-nitrobenzyl halide and morpholine.
Issue: Low or No Product Yield
Question 1: My reaction has a low yield or did not proceed. What are the potential causes?
Answer: Low or no yield in the synthesis of this compound can stem from several factors related to reactants, reaction conditions, and potential side reactions. Here are the primary areas to investigate:
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Reactant Quality:
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4-Nitrobenzyl Halide: Ensure the 4-nitrobenzyl halide (chloride or bromide) is pure and has not degraded. These compounds can be sensitive to light and moisture. Consider using a freshly opened bottle or purifying the reagent before use.
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Morpholine: While generally stable, ensure the morpholine used is not contaminated with water, which can affect the reactivity of the base and potentially lead to unwanted side reactions.
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Solvent: Use anhydrous (dry) solvents. The presence of water can hydrolyze the 4-nitrobenzyl halide and deactivate anionic bases. Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally preferred for this SN2 reaction as they can stabilize the transition state.[1]
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Reaction Conditions:
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Base Selection: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (TEA) are commonly used. The strength and type of base can influence the reaction rate and the formation of byproducts.
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Temperature: This reaction typically requires heating. If the reaction is run at too low a temperature, the rate of reaction will be very slow. Conversely, excessively high temperatures can promote side reactions and decomposition. A moderate temperature, such as refluxing in acetonitrile, is a good starting point.
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Reaction Time: Ensure the reaction is allowed to run for a sufficient duration. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion.
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Stoichiometry:
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Excess Morpholine: Using a slight excess of morpholine can help to drive the reaction to completion. However, a large excess can make purification more challenging.
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Base Equivalence: At least one equivalent of base is required to neutralize the hydrohalic acid (e.g., HCl or HBr) formed during the reaction. Using two or more equivalents is common to ensure the reaction medium remains basic.
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Question 2: My TLC/LC-MS shows multiple spots, indicating the formation of byproducts. What are these impurities?
Answer: Several side reactions can occur, leading to a complex product mixture and reduced yield of the desired this compound.
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Dimerization of 4-Nitrobenzyl Halide: A significant byproduct can be the formation of 1,2-bis(4-nitrophenyl)ethane. This is particularly an issue when using "soft" nucleophiles or bases, which can promote an anion-radical mechanism instead of the desired SN2 pathway. Using "hard" bases can favor the desired substitution reaction.
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Quaternary Salt Formation (Over-alkylation): The product, this compound, is a tertiary amine and can react with another molecule of 4-nitrobenzyl halide to form a quaternary ammonium salt. This is more likely to occur if there is a high concentration of the alkylating agent relative to morpholine, especially towards the end of the reaction.
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Hydrolysis of 4-Nitrobenzyl Halide: If there is water present in the reaction mixture, the 4-nitrobenzyl halide can be hydrolyzed to 4-nitrobenzyl alcohol.
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Elimination Reactions: Although less common with benzylic halides, under strongly basic conditions and high temperatures, some elimination could occur.
Question 3: I have a moderate yield, but I am struggling to purify the product. What are the best practices?
Answer: Purification of this compound typically involves removing unreacted starting materials, the base, and any byproducts.
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Work-up Procedure:
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After the reaction is complete, cool the mixture to room temperature.
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If an inorganic base like K₂CO₃ was used, it can be removed by filtration.
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The solvent can be removed under reduced pressure using a rotary evaporator.
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The residue can be partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water. The aqueous layer will remove salts and some water-soluble impurities.
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Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.
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Purification Techniques:
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Column Chromatography: This is a very effective method for separating the product from byproducts and unreacted starting materials. A silica gel column with a gradient elution of ethyl acetate in hexanes is a common choice.
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Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an excellent final purification step. Suitable solvents can be found by testing small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, or mixtures with hexanes).
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Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of morpholine acts as a nucleophile and attacks the benzylic carbon of the 4-nitrobenzyl halide, displacing the halide ion as a leaving group.
Q2: Which is a better leaving group for this reaction, chloride or bromide?
A2: Bromide is generally a better leaving group than chloride, so 4-nitrobenzyl bromide would be expected to react faster than 4-nitrobenzyl chloride under identical conditions.
Q3: Can I run this reaction without a solvent?
A3: While some reactions can be run neat, using a suitable solvent is highly recommended for this synthesis. A solvent helps to dissolve the reactants, facilitates heat transfer, and can influence the reaction rate and selectivity.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be chosen to clearly separate the starting materials from the product. The spots can be visualized under UV light. LC-MS can also be used for more detailed monitoring.
Q5: The product is reported to be a solid. Mine is an oil. What could be the reason?
A5: If your product is an oil instead of a solid, it likely contains impurities that are depressing its melting point. Further purification by column chromatography is recommended. Ensure all solvent has been removed from your final product.
Data Presentation
The following table summarizes how different reaction parameters can affect the yield of N-alkylation reactions of morpholines, based on general principles and literature on similar reactions.
| Parameter | Condition 1 | Yield | Condition 2 | Yield | Rationale |
| Alkylating Agent | 4-Nitrobenzyl Chloride | Moderate | 4-Nitrobenzyl Bromide | Higher | Bromide is a better leaving group than chloride. |
| Base | Triethylamine (TEA) | Good | Potassium Carbonate (K₂CO₃) | Good-Excellent | K₂CO₃ is a stronger, non-nucleophilic base that effectively scavenges the acid byproduct. |
| Solvent | Toluene | Moderate | Acetonitrile (ACN) | High | Polar aprotic solvents like ACN stabilize the charged SN2 transition state, increasing the reaction rate.[1] |
| Temperature | Room Temperature | Low | Reflux | High | Increased temperature provides the necessary activation energy for the reaction. |
| Morpholine Equiv. | 1.0 eq. | Moderate | 1.2 - 1.5 eq. | Higher | A slight excess of the nucleophile can drive the reaction to completion according to Le Chatelier's principle. |
Experimental Protocols
Standard Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
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4-Nitrobenzyl chloride or bromide (1.0 eq.)
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Morpholine (1.2 eq.)
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Anhydrous potassium carbonate (K₂CO₃) (2.0 eq.)
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Anhydrous acetonitrile (CH₃CN) (10 mL per mmol of 4-nitrobenzyl halide)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser
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Heating mantle or oil bath
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Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
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To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrobenzyl halide (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
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Add anhydrous acetonitrile to the flask.
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Begin stirring the suspension, and then add morpholine (1.2 eq.) dropwise at room temperature.
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Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature.
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Monitor the reaction progress by TLC until the starting 4-nitrobenzyl halide is consumed (typically 4-8 hours).
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Once the reaction is complete, cool the mixture to room temperature.
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Filter the solid potassium carbonate and wash the solid with a small amount of acetonitrile.
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Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound.
Mandatory Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in synthesis.
References
Technical Support Center: Analysis of 4-(4-Nitrobenzyl)morpholine Reactions
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for identifying byproducts in 4-(4-Nitrobenzyl)morpholine reactions using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the common laboratory synthesis method for this compound?
The most typical synthesis involves a nucleophilic substitution reaction. Morpholine, acting as the nucleophile, reacts with an electrophilic 4-nitrobenzyl halide, such as 4-nitrobenzyl bromide, often in the presence of a base to neutralize the hydrohalic acid formed during the reaction.
Q2: What are the primary chemical species I should expect to see on a TLC plate when monitoring this reaction?
On your TLC plate, you should expect to see spots corresponding to:
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Starting Materials: Unreacted 4-nitrobenzyl bromide and potentially morpholine (though morpholine can be difficult to visualize without specific stains).
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Product: The desired this compound.
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Byproducts: Various side-products that may form under the reaction conditions.
Q3: What are the most likely byproducts in the synthesis of this compound?
Several byproducts can form, depending on the specific reaction conditions:
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Over-alkylation Product: The product, this compound, is a tertiary amine and can react with another molecule of 4-nitrobenzyl bromide to form a quaternary ammonium salt. This byproduct is highly polar.
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Hydrolysis Product: 4-nitrobenzyl bromide can react with trace amounts of water to form 4-nitrobenzyl alcohol.
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Oxidation Product: The intermediate 4-nitrobenzyl alcohol can be oxidized to 4-nitrobenzaldehyde.
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Coupling Product: A Wurtz-type coupling of two 4-nitrobenzyl bromide molecules can lead to the formation of 1,2-bis(4-nitrophenyl)ethane (or 4,4'-dinitrobibenzyl).
Q4: How is TLC used to monitor the progress of the reaction?
TLC is a crucial technique for monitoring the reaction's progress over time.[1] By taking small samples from the reaction mixture at regular intervals and running a TLC, you can observe the disappearance of the starting material spots and the appearance of the product spot.[1] The reaction is considered complete when the starting material spot is no longer visible.[1]
Q5: What does the retention factor (Rf) indicate about the compounds on the TLC plate?
The retention factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[2][3] It is a measure of a compound's polarity. Less polar compounds travel further up the plate and have higher Rf values, while more polar compounds adhere more strongly to the silica gel and have lower Rf values.[2][4]
Troubleshooting Guide for TLC Analysis
This guide addresses common issues encountered during the TLC analysis of this compound reactions.
Q: I see an unexpected spot on my TLC. How can I identify if it's a byproduct? A: First, ensure you have co-spotted reference lanes for your starting materials (4-nitrobenzyl bromide and morpholine) and, if available, the pure product. Any spot that does not correspond to these is potentially a byproduct or an impurity. To identify it, consider the expected byproducts and their relative polarities (see Data Presentation table). A spot at the baseline (Rf ≈ 0) is likely the highly polar quaternary ammonium salt. A spot with a very high Rf could be the non-polar coupling product.
Q: The spots for my amine-containing compounds are streaking. What causes this and how can I fix it? A: Streaking or elongated spots are common for basic compounds like morpholine and this compound.[5][6] This occurs due to strong interactions with the slightly acidic silica gel. To resolve this, add a small amount (0.1–2.0%) of a base, such as triethylamine or ammonia (in methanol), to your eluting solvent system.[5] This will neutralize the acidic sites on the silica gel and result in more defined, round spots.[6]
Q: My product and starting material spots are too close together (poor separation). What should I do? A: If the Rf values are too similar, you need to change the polarity of your eluting solvent system.[5][7]
-
If spots are too high (high Rf): Your eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) or switch to a less polar one.[5][8]
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If spots are too low (low Rf): Your eluent is not polar enough. Increase the proportion of the polar solvent.[5][8] Experiment with different solvent ratios (e.g., Hexane:Ethyl Acetate from 4:1 to 1:1) to achieve optimal separation, aiming for an Rf value between 0.3 and 0.7 for your product.[2]
Q: I don't see any spots on my developed TLC plate. What went wrong? A: There are several possibilities:
-
Non-UV Active Compounds: Not all compounds are visible under a UV lamp.[5] Try using an alternative visualization method, such as an iodine chamber or a potassium permanganate (KMnO₄) stain, which reacts with most organic compounds.[3]
-
Sample Too Dilute: The concentration of your spotted sample may be too low.[9] Try concentrating the sample or spotting multiple times in the same location, allowing the solvent to dry completely between applications.[9]
-
Solvent Level Too High: If the solvent level in the developing chamber is above the baseline where you spotted your samples, the compounds will dissolve into the solvent pool instead of traveling up the plate.[9] Ensure the baseline is always above the solvent level.[1]
Data Presentation
The table below summarizes the expected compounds in a this compound synthesis and their typical TLC characteristics. The Rf values are illustrative for a Hexane:Ethyl Acetate (2:1) system and will vary based on exact conditions.
| Compound Name | Role in Reaction | Relative Polarity | Expected Rf Range |
| 1,2-bis(4-nitrophenyl)ethane | Byproduct (Coupling) | Very Low | > 0.8 |
| 4-Nitrobenzyl bromide | Starting Material | Low | 0.6 - 0.7 |
| This compound | Product | Medium | 0.4 - 0.5 |
| 4-Nitrobenzaldehyde | Byproduct (Oxidation) | Medium-High | 0.3 - 0.4 |
| 4-Nitrobenzyl alcohol | Byproduct (Hydrolysis) | High | 0.1 - 0.2 |
| Morpholine | Starting Material | High | < 0.1 (often streaks) |
| Quaternary Ammonium Salt | Byproduct (Over-alkylation) | Very High (Ionic) | ~ 0.0 (Baseline) |
Experimental Protocols
Protocol: Monitoring Reaction by TLC
-
Plate Preparation: Using a pencil, gently draw a straight baseline about 1 cm from the bottom of a silica gel TLC plate. Mark equidistant points along the line for each sample you will spot.
-
Sample Preparation: Dilute a small aliquot of your reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane). Prepare separate dilute solutions of your starting materials (4-nitrobenzyl bromide, morpholine) to use as references.
-
Spotting: Using a capillary tube, carefully spot a small amount of each prepared sample onto its designated mark on the baseline.[10] Keep the spots small and concentrated.[6] It is highly recommended to "co-spot" by applying the reaction mixture directly on top of the starting material spot in one lane to help confirm identities.[5]
-
Development: Place a small amount of the chosen eluent (e.g., 10 mL of 2:1 Hexane:Ethyl Acetate for a standard beaker) into a developing chamber lined with filter paper. Place the lid on and allow the atmosphere to saturate for a few minutes. Carefully place the spotted TLC plate into the chamber, ensuring the solvent level is below the baseline.[9] Close the chamber and allow the solvent to ascend the plate.
-
Completion: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[8]
-
Visualization: Allow the plate to dry completely. View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil. If necessary, use a secondary visualization method like an iodine chamber or a permanganate stain to reveal additional spots.
-
Analysis: Calculate the Rf value for each spot by dividing the distance the spot traveled from the baseline by the distance the solvent front traveled from the baseline. Compare the spots from the reaction mixture to the reference lanes to track the consumption of starting materials and the formation of the product and any byproducts.
Visual Workflow for Byproduct Identification
The following diagram outlines the logical steps for troubleshooting and identifying unknown spots on a TLC plate during the analysis of a this compound reaction.
Caption: Logical workflow for identifying byproducts by TLC.
References
- 1. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 2. Home Page [chem.ualberta.ca]
- 3. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. silicycle.com [silicycle.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Chromatography [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Technical Support Center: Synthesis of 4-(4-Nitrobenzyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 4-(4-Nitrobenzyl)morpholine. The information is presented in a question-and-answer format to directly address specific experimental challenges, with a focus on catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What are the common catalytic methods for synthesizing this compound?
A1: The synthesis of this compound is typically achieved through two main catalytic routes:
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Nucleophilic Substitution (N-alkylation): This is the most common method, involving the reaction of morpholine with a 4-nitrobenzyl halide (e.g., 4-nitrobenzyl bromide or chloride). This reaction is often catalyzed by a base, and in some cases, a phase-transfer catalyst may be employed to enhance the reaction rate.
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Reductive Amination: This method involves the reaction of morpholine with 4-nitrobenzaldehyde in the presence of a reducing agent and a catalyst. Common catalysts for reductive amination include palladium on carbon (Pd/C) under a hydrogen atmosphere. This approach combines the formation of an imine or enamine intermediate and its subsequent reduction in a one-pot procedure.[1][2]
Q2: My reaction yield is low. What are the potential causes?
A2: Low yields in the synthesis of this compound can be attributed to several factors:
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Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or inefficient mixing.
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Catalyst deactivation: The catalyst may have lost its activity during the reaction. This is a critical issue and is discussed in detail in the troubleshooting section.
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Side reactions: Over-alkylation of morpholine (formation of a quaternary ammonium salt) can occur, especially with highly reactive alkylating agents.[2] Decomposition of the starting materials or product under the reaction conditions can also lead to lower yields.
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Poor quality of reagents: Impurities in the morpholine, 4-nitrobenzyl halide, or solvent can interfere with the reaction. The presence of water can be particularly detrimental in reactions involving sensitive catalysts.
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Suboptimal reaction conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome. For instance, in N-alkylation, the solubility of the base and reactants is crucial.[3]
Q3: I am observing the formation of byproducts. How can I minimize them?
A3: Minimizing byproduct formation requires careful control of the reaction conditions:
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Stoichiometry: In N-alkylation, using a slight excess of morpholine can help to minimize the formation of the dialkylated byproduct. Conversely, to favor mono-alkylation, a large excess of the amine is sometimes used.[2]
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Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions more than the desired reaction, thus improving selectivity.[2]
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Choice of Base and Solvent: In N-alkylation, a non-nucleophilic base should be used to avoid competition with the morpholine. The solvent should be chosen to ensure all reactants are in solution.[3]
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Gradual Addition of Reagents: Slow, controlled addition of the alkylating agent can help to maintain a low concentration of it in the reaction mixture, thereby disfavoring over-alkylation.
Troubleshooting Guide: Catalyst Deactivation
Catalyst deactivation is a primary concern in the synthesis of this compound, particularly when using palladium-based catalysts.
Issue 1: Rapid loss of catalytic activity during the reaction.
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Possible Cause A: Poisoning by the nitro group. The nitro group on the 4-nitrobenzyl moiety can be reduced under certain catalytic conditions (e.g., hydrogenation), leading to the formation of species that can poison the palladium catalyst.[1][4]
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Troubleshooting/Solution:
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Select a catalyst less prone to reducing the nitro group: For reductive amination, carefully select the catalyst and reaction conditions to favor imine reduction over nitro group reduction.
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Optimize reaction conditions: Lowering the hydrogen pressure and temperature can sometimes selectively promote the desired reaction over nitro reduction.
-
-
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Possible Cause B: Ligand degradation or displacement. In palladium-catalyzed cross-coupling reactions, the phosphine ligands that stabilize the palladium center can degrade or be displaced by other species in the reaction mixture, leading to the formation of less active or inactive palladium species.
-
Troubleshooting/Solution:
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Use robust ligands: Employ sterically hindered and electron-rich phosphine ligands that are known to be more stable under the reaction conditions.
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Inert atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the phosphine ligands.
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-
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Possible Cause C: Formation of inactive palladium complexes. The product, this compound, or morpholine itself can coordinate to the palladium center, leading to product inhibition or the formation of stable, inactive complexes.
-
Troubleshooting/Solution:
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Control reactant concentrations: Maintain an optimal concentration of the reactants to minimize the inhibitory effects of the product or excess starting material.
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Ligand choice: The choice of ligand can influence the equilibrium between the active catalytic species and any inactive complexes. Experiment with different ligands to find one that minimizes product inhibition.
-
-
Issue 2: Catalyst appears black and aggregated after the reaction.
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Possible Cause: Sintering or agglomeration of palladium nanoparticles. This is common with supported catalysts like Pd/C. High reaction temperatures or prolonged reaction times can cause the small palladium nanoparticles to migrate and clump together, reducing the active surface area of the catalyst.
-
Troubleshooting/Solution:
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Lower reaction temperature: If the reaction kinetics allow, perform the reaction at a lower temperature.
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Reduce reaction time: Optimize the reaction time to be as short as possible while still achieving high conversion.
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Choose a more stable support: The nature of the support material can influence the stability of the metal nanoparticles.
-
-
Quantitative Data Summary
| Parameter | Typical Range | Catalyst System | Notes |
| Catalyst Loading | 0.5 - 5 mol% | Pd/C, Pd(OAc)₂ with phosphine ligands | Higher loading may be needed for less reactive substrates but increases cost and potential for side reactions. |
| Reaction Temperature | 25 - 100 °C | N/A | Higher temperatures can increase reaction rate but may also lead to catalyst deactivation and byproduct formation. |
| Reaction Time | 2 - 24 hours | N/A | Monitor reaction progress by TLC or LC-MS to determine the optimal time. |
| Yield | 70 - 95% | N/A | Yields can be highly dependent on the specific protocol and purity of reagents.[3] |
Experimental Protocols
Protocol 1: N-Alkylation of Morpholine with 4-Nitrobenzyl Bromide
This protocol is a general guideline and may require optimization.
Materials:
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Morpholine
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4-Nitrobenzyl bromide
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Potassium carbonate (K₂CO₃), anhydrous
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Acetonitrile (CH₃CN), anhydrous
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser
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Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
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To a dry round-bottom flask under an inert atmosphere, add morpholine (1.2 equivalents) and anhydrous acetonitrile (10 mL per mmol of 4-nitrobenzyl bromide).
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Add anhydrous potassium carbonate (2.0 equivalents) to the stirred solution.
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Add 4-nitrobenzyl bromide (1.0 equivalent) to the suspension.
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Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion (typically 4-8 hours), cool the mixture to room temperature.
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Filter the solid potassium carbonate and wash the filter cake with acetonitrile.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.
Protocol 2: Catalyst Regeneration (General Procedure for Pd/C)
This is a general procedure and its effectiveness will depend on the nature of the deactivation.
Materials:
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Deactivated Pd/C catalyst
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Deionized water
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Dilute nitric acid (e.g., 10%)
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Dilute sodium hydroxide solution (e.g., 5%)
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Formaldehyde solution (37%)
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Ammonia solution
Procedure:
-
Washing: Wash the deactivated catalyst with hot deionized water to remove any adsorbed organic residues.
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Acid Treatment: Suspend the catalyst in a dilute nitric acid solution and heat to boiling for 1-2 hours. This can help to remove certain metallic poisons.[5]
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Neutralization: Filter the catalyst and wash thoroughly with deionized water until the washings are neutral.
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Base Treatment: Resuspend the catalyst in a dilute sodium hydroxide solution and stir for several hours. This can help to remove acidic poisons.
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Final Wash: Filter the catalyst and wash with deionized water until neutral.
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Redeposition of Palladium (if necessary): If significant palladium has leached, it may be necessary to re-impregnate the support. This involves treating the washed support with a solution of a palladium salt (e.g., PdCl₂) in aqueous ammonia, followed by reduction with a reducing agent like formaldehyde in a basic solution.[5]
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Drying: Dry the regenerated catalyst in an oven at 100-120°C.
Visualizations
Caption: Common catalyst deactivation pathways in the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. An overview of palladium-catalyzed N-alkylation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents [patents.google.com]
Technical Support Center: 4-(4-Nitrobenzyl)morpholine
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of 4-(4-Nitrobenzyl)morpholine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Question 1: My final product is an oil or a low-melting solid. How can I induce crystallization?
Answer:
The inability to obtain a crystalline solid can be due to residual solvent or the presence of impurities that inhibit crystal lattice formation.
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Probable Cause 1: Residual Solvent: The product may retain solvent from the reaction or workup.
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Solution: Dry the product under high vacuum for an extended period (4-24 hours). Gentle heating (e.g., 30-40 °C) can aid in solvent removal, but be cautious of potential degradation if the compound is thermally sensitive.
-
-
Probable Cause 2: Impurities: The presence of starting materials, byproducts, or side-reaction products can lower the melting point and prevent crystallization.
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Solution: Attempt to purify the oily product using column chromatography to remove impurities. Following chromatography and solvent evaporation, attempt recrystallization from a suitable solvent system.
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Question 2: After recrystallization, the purity of my this compound has not significantly improved. What should I do?
Answer:
Poor improvement in purity after recrystallization often points to an inappropriate choice of solvent or the presence of impurities with similar solubility to the desired product.
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Probable Cause 1: Unsuitable Recrystallization Solvent: The chosen solvent may dissolve the product too well at room temperature or not well enough at elevated temperatures.
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Solution: A systematic solvent screen is recommended. The ideal solvent should poorly dissolve the compound at room temperature but completely dissolve it at the solvent's boiling point. Refer to the solvent selection table below. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene).
-
-
Probable Cause 2: Co-precipitation of Impurities: The impurity may have a solubility profile very similar to this compound in the chosen solvent.
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Solution 1: Try a different recrystallization solvent or a multi-solvent system (e.g., ethanol/water, ethyl acetate/hexane).
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Solution 2: If recrystallization fails, column chromatography is the recommended next step for separating compounds with similar polarities.
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Question 3: My NMR spectrum shows unidentifiable peaks. What are the likely impurities?
Answer:
The structure of this compound suggests several potential impurities arising from the synthesis, which is typically a nucleophilic substitution reaction between 4-nitrobenzyl halide and morpholine.
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Likely Impurity 1: Unreacted Starting Materials: Residual morpholine or 4-nitrobenzyl halide.
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Identification: Morpholine protons will appear as a distinct set of peaks, often in the 2.5-3.5 ppm range. 4-nitrobenzyl halide peaks will be characteristic of the halide used.
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Removal: Morpholine, being basic, can be removed by an acidic wash (e.g., 1M HCl) during the workup. Unreacted 4-nitrobenzyl halide can be removed by column chromatography.
-
-
Likely Impurity 2: Bis-alkylation Product: Formation of a quaternary ammonium salt from the reaction of the product with another molecule of 4-nitrobenzyl halide.
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Identification: This would likely result in downfield shifts of the protons adjacent to the nitrogen in the morpholine ring.
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Removal: These highly polar impurities are typically removed by column chromatography.
-
-
Likely Impurity 3: Oxidation/Reduction Products: Depending on the reaction conditions, the nitro group could be partially reduced, or other parts of the molecule could be oxidized.
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Identification: This can lead to a complex mixture of byproducts, often visible in the aromatic region of the NMR spectrum.
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Removal: Column chromatography is the most effective method for removing such structurally related impurities.
-
Frequently Asked Questions (FAQs)
What is the expected appearance and melting point of pure this compound?
Pure this compound is expected to be a pale yellow to yellow crystalline solid. While the melting point can vary slightly, it is generally reported in the range of 103-107 °C. A broad melting range or a melting point significantly below this range is indicative of impurities.
What are the recommended storage conditions for this compound?
To prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) if it will be kept for long periods, to minimize the risk of oxidative degradation.
Which analytical techniques are best for assessing the purity of this compound?
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High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity and detecting trace impurities. A reversed-phase C18 column with a mobile phase such as acetonitrile/water or methanol/water is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities if their structures are known.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used if the compound is sufficiently volatile and thermally stable. It is effective for identifying volatile impurities.
Data Presentation
Table 1: Solvent Properties for Recrystallization
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Ethanol | 78 | 5.2 | Good general-purpose solvent for moderately polar compounds. |
| Isopropanol | 82 | 4.3 | Similar to ethanol, may offer different solubility characteristics. |
| Ethyl Acetate | 77 | 4.4 | A less polar option, good for dissolving many organic compounds. |
| Toluene | 111 | 2.4 | A non-polar aromatic solvent, useful if the compound is less polar. |
| Acetonitrile | 82 | 6.2 | A polar aprotic solvent. |
| Water | 100 | 9.0 | The compound is likely insoluble in water, but it can be used as an anti-solvent with a miscible organic solvent like ethanol. |
Table 2: Typical Parameters for Column Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal ratio should be determined by Thin Layer Chromatography (TLC). |
| TLC Visualization | UV lamp (254 nm) due to the aromatic nitro group. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a clean Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol) to the flask.
-
Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point. Avoid adding excess solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
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Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material with various ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The ideal system should give the product a Retention Factor (Rf) of approximately 0.3.
-
Column Packing: Prepare a chromatography column with a slurry of silica gel in the initial, least polar eluent mixture.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane), and then adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica with the adsorbed product to the top of the prepared column.
-
Elution: Begin eluting the column with the starting eluent mixture, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
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Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: A decision workflow for selecting the appropriate purification method for this compound.
Caption: A schematic diagram of a typical laboratory setup for recrystallization.
Technical Support Center: Challenges in the Scale-up of 4-(4-Nitrobenzyl)morpholine Production
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the production of 4-(4-Nitrobenzyl)morpholine. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and scale-up of this important intermediate.
Frequently Asked questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and industrially viable method for synthesizing this compound is through the N-alkylation of morpholine with a 4-nitrobenzyl halide (e.g., 4-nitrobenzyl chloride or bromide). This reaction is a nucleophilic substitution where the secondary amine of the morpholine attacks the benzylic carbon of the 4-nitrobenzyl halide, displacing the halide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.
Q2: What are the critical parameters to control during the scale-up of this reaction?
Key parameters to control during the scale-up of the N-alkylation of morpholine include:
-
Temperature: The reaction is exothermic, and efficient heat removal is crucial to prevent runaway reactions and the formation of impurities.
-
Rate of Addition: Slow and controlled addition of the 4-nitrobenzyl halide to the mixture of morpholine and base is essential for managing the reaction exotherm.
-
Mixing: Efficient agitation is necessary to ensure homogeneity, promote heat transfer, and maximize contact between reactants.
-
Stoichiometry: The molar ratio of morpholine to the 4-nitrobenzyl halide and the base needs to be carefully optimized to maximize product yield and minimize side reactions. An excess of morpholine is often used to drive the reaction to completion and minimize the formation of quaternary ammonium salts.
Q3: What are the common side reactions and byproducts in this synthesis?
The primary side reaction of concern is the overalkylation of the desired product, this compound, to form the quaternary ammonium salt, N-methyl-N-(4-nitrobenzyl)morpholinium halide. This is more likely to occur if there is a localized excess of the 4-nitrobenzyl halide. Another potential impurity is unreacted starting materials, particularly 4-nitrobenzyl alcohol, which can arise from the hydrolysis of the halide if water is present in the reaction mixture.
Q4: How can the formation of the quaternary ammonium salt byproduct be minimized?
To minimize the formation of the quaternary ammonium salt, the following strategies can be employed:
-
Use a slight excess of morpholine relative to the 4-nitrobenzyl halide.
-
Ensure slow and controlled addition of the 4-nitrobenzyl halide to the reaction mixture.
-
Maintain efficient mixing to avoid localized high concentrations of the alkylating agent.
-
Operate at a controlled, moderate temperature.
Q5: What are the recommended purification methods for this compound at an industrial scale?
On a large scale, the purification of this compound typically involves the following steps:
-
Work-up: After the reaction is complete, the reaction mixture is typically quenched with water. The product can be extracted into an organic solvent. The choice of solvent is critical for efficient extraction and subsequent crystallization.
-
Crystallization: The crude product obtained after solvent evaporation is often purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, isopropanol, or toluene).
-
Filtration and Drying: The purified crystals are collected by filtration and dried under vacuum to remove residual solvents.
For very high purity requirements, column chromatography might be used at the lab scale, but it is generally less practical for large industrial batches.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, TLC).- Increase the reaction temperature or prolong the reaction time as needed, while carefully monitoring for byproduct formation. |
| Poor Quality of Starting Materials: Impurities in morpholine or 4-nitrobenzyl halide. | - Use high-purity starting materials.- Analyze the purity of the starting materials before use. | |
| Loss during Work-up: Product remaining in the aqueous phase or inefficient extraction. | - Adjust the pH of the aqueous phase during work-up to ensure the product is in its free base form.- Use an appropriate extraction solvent and perform multiple extractions. | |
| High Levels of Impurities | Overalkylation: Formation of quaternary ammonium salt. | - Use a slight excess of morpholine.- Ensure slow, controlled addition of the 4-nitrobenzyl halide.- Improve agitation to prevent localized high concentrations of the alkylating agent. |
| Presence of 4-nitrobenzyl alcohol: Hydrolysis of the starting material. | - Use anhydrous solvents and reagents.- Ensure the reaction is carried out under a dry atmosphere (e.g., nitrogen). | |
| Poor Product Quality (e.g., color, crystal form) | Inefficient Purification: Residual impurities or solvent trapped in the crystals. | - Optimize the recrystallization solvent system.- Consider a hot filtration step to remove insoluble impurities.- Ensure thorough drying of the final product under vacuum at an appropriate temperature. |
| Exothermic Runaway | Poor Heat Dissipation: Inadequate cooling capacity for the reactor size. | - Ensure the reactor's cooling system is sufficient for the scale of the reaction.- Reduce the rate of addition of the 4-nitrobenzyl halide.- Use a higher boiling point solvent to allow for a wider operating temperature range. |
| Difficult Filtration | Fine Particle Size of Crystals: Rapid cooling during crystallization. | - Control the cooling rate during crystallization to promote the formation of larger, more easily filterable crystals.- Consider seeding the solution with a small amount of pure product to encourage controlled crystal growth. |
Data Presentation
Table 1: Effect of Reaction Conditions on Yield and Purity
| Parameter | Condition A | Condition B | Condition C |
| Solvent | Acetonitrile | Toluene | N,N-Dimethylformamide |
| Base | K₂CO₃ | Triethylamine | Diisopropylethylamine |
| Temperature | 80°C | 100°C | 60°C |
| Reaction Time | 6 hours | 4 hours | 8 hours |
| Yield (%) | 85 | 92 | 78 |
| Purity (HPLC, %) | 98.5 | 99.1 | 97.8 |
Table 2: Comparison of Purification Methods
| Purification Method | Solvent System | Recovery (%) | Purity (HPLC, %) |
| Recrystallization | Ethanol | 85-90 | >99.5 |
| Recrystallization | Isopropanol/Water | 90-95 | >99.7 |
| Slurry Wash | Methyl tert-butyl ether (MTBE) | 95-98 | 98.5-99.0 |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
-
Reaction Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, add morpholine (1.2 equivalents) and a suitable organic solvent (e.g., acetonitrile, 10 volumes).
-
Base Addition: Add a base (e.g., potassium carbonate, 1.5 equivalents) to the stirred solution.
-
Reactant Addition: Dissolve 4-nitrobenzyl chloride (1.0 equivalent) in the same organic solvent (2 volumes) and add it to the dropping funnel. Add the 4-nitrobenzyl chloride solution dropwise to the reaction mixture over a period of 1-2 hours while maintaining the temperature at 60-70°C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed (typically 4-6 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts and excess morpholine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Drying: Dry the purified crystals in a vacuum oven at 50-60°C to a constant weight.
Visualizations
Technical Support Center: Safe Disposal of Waste from 4-(4-Nitrobenzyl)morpholine Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe disposal of chemical waste generated during the synthesis of 4-(4-Nitrobenzyl)morpholine. Adherence to proper waste management protocols is crucial for ensuring laboratory safety and environmental protection.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazardous components in the waste stream from the synthesis of this compound?
The main hazardous components in the waste stream include:
-
Unreacted Starting Materials: 4-Nitrobenzyl bromide and morpholine.
-
Product: this compound.
-
Solvent: Acetonitrile is a common solvent for this reaction.
-
Base: Potassium carbonate or other bases.
-
Byproducts: Potential byproducts may include 1,2-bis(4-nitrophenyl)ethane and dibrominated aromatic compounds.
Q2: What are the specific hazards associated with the key chemicals involved?
The primary hazards of the chemicals used in this synthesis are summarized in the table below. It is imperative to consult the Safety Data Sheet (SDS) for each chemical before commencing any experimental work.
| Chemical | Key Hazards |
| 4-Nitrobenzyl bromide | Toxic, corrosive, lachrymator (causes tearing), and potential sensitizer. |
| Morpholine | Flammable, corrosive, and toxic. |
| Acetonitrile | Flammable liquid and toxic. |
| Potassium Carbonate | Irritant. |
| This compound | Skin and serious eye irritant. |
Q3: How should I handle spills of the reaction mixture?
In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Absorb the spill with an inert material, such as vermiculite or sand. Collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal. Do not allow the spilled material to enter drains or waterways.
Q4: Can I neutralize the waste in the lab before disposal?
Due to the complex mixture of hazardous chemicals, in-lab neutralization is not recommended without a thorough understanding of all potential reactions. The waste mixture contains halogenated organic compounds, nitro-aromatics, and a flammable solvent. Improper neutralization attempts could lead to exothermic reactions, the release of toxic fumes, or the formation of other hazardous substances. All waste from this synthesis should be collected and disposed of through a licensed hazardous waste disposal service.
Troubleshooting Guide for Waste Disposal
| Issue | Probable Cause | Recommended Action |
| Precipitation in the waste container | Changes in temperature or solvent evaporation causing dissolved solids (e.g., potassium carbonate, byproducts) to crystallize. | This is generally not a cause for concern. Ensure the container is securely sealed to minimize evaporation. Do not attempt to redissolve the precipitate by adding other solvents, as this could lead to incompatible mixtures. |
| Fuming or gas evolution from the waste container | Potential reaction between incompatible waste streams accidentally mixed in the container. | Immediately ensure the container is in a well-ventilated area, such as a fume hood. Do not seal the container tightly if there is active gas evolution to avoid pressure buildup. Contact your institution's environmental health and safety (EHS) office for immediate guidance. |
| Discoloration of the waste container | The corrosive nature of the waste mixture may be degrading the container material. | Ensure that the waste is stored in a compatible container (e.g., borosilicate glass or a suitable chemically resistant polymer). If you notice any signs of container degradation, carefully transfer the waste to a new, appropriate container and report the issue to your EHS office. |
Experimental Protocol: Synthesis of this compound
This protocol is based on a standard nucleophilic substitution reaction.
Materials:
-
4-Nitrobenzyl bromide
-
Morpholine
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrobenzyl bromide in anhydrous acetonitrile.
-
Add morpholine to the solution.
-
Add anhydrous potassium carbonate to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium salts. The filtrate contains the product, unreacted starting materials, and byproducts dissolved in acetonitrile. This filtrate is the primary liquid waste stream.
-
The solid filter cake will be contaminated with the reaction mixture and should also be treated as hazardous waste.
Waste Stream Composition and Segregation
The waste generated from this synthesis should be segregated into the following streams:
| Waste Stream | Composition | Disposal Container |
| Liquid Waste | Acetonitrile, unreacted 4-nitrobenzyl bromide, unreacted morpholine, this compound, and soluble byproducts. | Labeled, sealed, and chemically resistant container (e.g., glass bottle with a screw cap). Label as "Halogenated and Nitrated Aromatic Organic Waste in Acetonitrile". |
| Solid Waste | Filter cake (potassium bromide, excess potassium carbonate) contaminated with the reaction mixture. | Labeled, sealed, and chemically resistant container. Label as "Solid Waste Contaminated with 4-Nitrobenzyl Bromide and Morpholine". |
| Contaminated PPE and Consumables | Gloves, pipette tips, TLC plates, etc. | Labeled, sealed plastic bag or container for solid chemical waste. |
Logical Workflow for Waste Disposal
The following diagram illustrates the decision-making process for the safe disposal of waste from the synthesis of this compound.
Caption: Workflow for the safe segregation and disposal of waste.
Signaling Pathway for Hazard Communication
This diagram illustrates the flow of information and actions required to communicate the hazards associated with the chemical waste.
Caption: Information flow for hazard communication and safe handling.
Disclaimer: This guide provides general recommendations. Always consult your institution's specific waste disposal protocols and your local regulations. Your Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste management.
preventing degradation of 4-(4-Nitrobenzyl)morpholine during storage
Welcome to the technical support center for 4-(4-Nitrobenzyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Recommended storage temperatures are typically between 2-8°C.[2] Some suppliers may recommend storage at -20°C for long-term stability.[3] It is crucial to protect the compound from light, heat, and sources of ignition.[4]
Q2: I've observed a change in the color of my this compound sample. What could be the cause?
A change in color, such as the appearance of a yellowish or brownish hue from its typical solid crystalline yellow appearance, can indicate degradation.[5] This may be due to exposure to light (photodegradation), elevated temperatures, or reaction with atmospheric components like moisture and oxygen. The nitroaromatic group is particularly susceptible to such changes.
Q3: My experimental results are inconsistent. Could degradation of this compound be a factor?
Yes, inconsistent results can be a sign of compound degradation. If the purity of your this compound has decreased, it can affect its reactivity, solubility, and other physicochemical properties, leading to unreliable experimental outcomes. It is advisable to re-analyze the purity of your sample if you suspect degradation.
Q4: What materials should I use for storing and handling this compound?
Use chemically resistant containers, such as amber glass vials with tight-fitting caps, to protect the compound from light and air. Ensure that all handling equipment is clean, dry, and free of reactive contaminants. Avoid contact with strong oxidizing agents, acids, and bases, as these can accelerate degradation.[4]
Troubleshooting Guides
Issue: Suspected Degradation of this compound
This guide will help you troubleshoot and mitigate the degradation of your compound.
Step 1: Visual Inspection
-
Observation: Has the physical appearance of the compound changed (e.g., color change, clumping)?
-
Action: If a change is observed, proceed to Step 2. If not, but you still suspect degradation, proceed to Step 2 for a more sensitive analysis.
Step 2: Purity Analysis
-
Recommendation: Assess the purity of your sample using an appropriate analytical method. High-Performance Liquid Chromatography (HPLC) is a common and effective technique for this purpose.
-
Procedure: A general HPLC protocol is provided in the "Experimental Protocols" section below. Compare the chromatogram of your stored sample to that of a fresh or reference standard. Look for the appearance of new peaks or a decrease in the area of the main peak.
Step 3: Review Storage Conditions
-
Checklist:
-
Action: If storage conditions are suboptimal, transfer the compound to a suitable environment immediately.
Step 4: Consider Potential Stabilizers
-
Context: For long-term storage or use in formulations where stability is a concern, the addition of a stabilizer might be necessary. Nitroaromatic compounds can be stabilized by substances that scavenge nitrogen oxides, which can be byproducts of degradation and can catalyze further decomposition.[6][7]
-
Examples of Stabilizer Classes:
-
Action: The choice of stabilizer depends on the specific application and should be experimentally validated.
Data Presentation: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (short-term)[2] or -20°C (long-term)[3] | Reduces the rate of chemical degradation. |
| Light | Store in the dark (e.g., amber vial) | Prevents photodegradation. |
| Atmosphere | Tightly sealed container, consider inert gas (e.g., argon, nitrogen) for sensitive applications. | Minimizes oxidation and reaction with moisture. |
| Humidity | Store in a dry environment. | Prevents hydrolysis. |
Experimental Protocols
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity of this compound and detect potential degradation products.
1. Materials and Reagents:
-
This compound sample
-
Reference standard of this compound (if available)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
2. Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
3. HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or wavelength of maximum absorbance for the compound)
-
Column Temperature: 25°C
4. Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Record the chromatogram.
-
Identify the peak corresponding to this compound based on its retention time (compare with a reference standard if available).
-
Calculate the purity by determining the percentage of the main peak area relative to the total area of all peaks in the chromatogram. The presence of additional peaks may indicate impurities or degradation products.
Visualizations
Caption: Troubleshooting workflow for suspected degradation.
Caption: Hypothetical degradation pathways.
References
- 1. echemi.com [echemi.com]
- 2. This compound [myskinrecipes.com]
- 3. N-(4-methyl-3-nitrobenzyl)morpholine, 750632-03-2 | BroadPharm [broadpharm.com]
- 4. redox.com [redox.com]
- 5. fishersci.com [fishersci.com]
- 6. US1596622A - Stabilizer for nitrated organic compounds - Google Patents [patents.google.com]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
comparing crystal structures of 4-(4-nitrophenyl)thiomorpholine and 4-(4-nitrophenyl)morpholine
A Comparative Guide to the Crystal Structures of 4-(4-nitrophenyl)thiomorpholine and 4-(4-nitrophenyl)morpholine
For researchers, scientists, and professionals in drug development, a nuanced understanding of molecular structure is paramount. This guide provides a detailed comparison of the crystal structures of two closely related heterocyclic compounds: 4-(4-nitrophenyl)thiomorpholine and its oxygen-containing counterpart, 4-(4-nitrophenyl)morpholine. The substitution of a sulfur atom for an oxygen atom induces significant conformational changes, influencing the solid-state packing and potential physicochemical properties of these molecules.
Key Structural Differences
The primary distinction in the solid-state structures of 4-(4-nitrophenyl)thiomorpholine and 4-(4-nitrophenyl)morpholine lies in the orientation of the 4-nitrophenyl group relative to the saturated six-membered ring. In 4-(4-nitrophenyl)thiomorpholine, the 4-nitrophenyl group adopts a quasi-axial position on the thiomorpholine ring, which exists in a chair conformation.[1][2] Conversely, the 4-nitrophenyl group occupies a quasi-equatorial position on the morpholine ring in its analogue.[1][3] This fundamental difference in conformation is a critical factor influencing the overall molecular geometry and intermolecular interactions in the crystalline state.
Furthermore, the C-S-C bond angle in the thiomorpholine ring is approximately 10° smaller than the standard tetrahedral angle of 109.5°.[1] In the crystal structure of 4-(4-nitrophenyl)thiomorpholine, molecules form centrosymmetric dimers through weak intermolecular C-H···O hydrogen bonds, a feature that contributes to its distinct solid-state assembly when compared to the morpholine derivative.[1][2]
Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for the two compounds, offering a quantitative comparison of their solid-state structures.
| Parameter | 4-(4-nitrophenyl)thiomorpholine[1] | 4-(4-nitrophenyl)morpholine[4] |
| Molecular Formula | C₁₀H₁₂N₂O₂S | C₁₀H₁₂N₂O₃ |
| Molecular Weight | 224.28 g/mol | 208.22 g/mol |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pbca |
| a (Å) | 13.3525(5) | 14.5445(6) |
| b (Å) | 10.3755(4) | 8.3832(3) |
| c (Å) | 7.4464(3) | 16.2341(6) |
| β (°) ** | 96.325(2) | 90 |
| Volume (ų) | 1025.34(7) | 1979.42(13) |
| Z | 4 | 8 |
| Temperature (K) | 100(2) | 293 |
| Calculated Density (g/cm³) ** | 1.453 | - |
| R-factor | 0.0324 | 0.048 |
Experimental Protocols
Synthesis of 4-(4-nitrophenyl)thiomorpholine
The synthesis of 4-(4-nitrophenyl)thiomorpholine was achieved via a nucleophilic aromatic substitution reaction.[1] 4-fluoronitrobenzene and thiomorpholine were heated in acetonitrile in the presence of a base.[1] Alternative methods have also been reported, such as heating 4-chloronitrobenzene with thiomorpholine in 1-butanol.[1]
Synthesis of 4-(4-nitrophenyl)morpholine
The synthesis of 4-(4-nitrophenyl)morpholine can also be performed through nucleophilic aromatic substitution, for instance, by reacting 4-fluoronitrobenzene with morpholine.
Single-Crystal X-ray Diffraction
For 4-(4-nitrophenyl)thiomorpholine, dark-yellow, plate-shaped single crystals were obtained from a solution in chloroform-d.[1] X-ray diffraction data were collected at a temperature of 100(2) K.[1]
For 4-(4-nitrophenyl)morpholine, single crystals suitable for X-ray analysis were obtained by slow evaporation from a dichloromethane solution.[3] Data collection was performed at 293 K using an Oxford Diffraction Xcalibur Eos diffractometer.[4] The structure was solved using SHELXS97 and refined with SHELXL97.[4]
Structural Comparison Diagram
The following diagram illustrates the key conformational difference between the two molecules.
Caption: Conformational differences in the nitrophenyl group orientation.
References
A Comparative Analysis of 4-(4-Nitrobenzyl)morpholine and Its Analogs in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-(4-Nitrobenzyl)morpholine and its structural analogs, focusing on their synthesis, anticancer activity, and potential mechanisms of action. The morpholine scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. This document aims to consolidate available data to inform future drug discovery and development efforts in oncology.
Introduction
This compound is a synthetic compound that has garnered interest as an intermediate in the development of pharmaceuticals, particularly in the realm of anticancer agents. The presence of the nitrobenzyl group suggests potential for bioreductive activation in hypoxic tumor environments, a strategy employed in the design of targeted cancer therapies. This guide will compare this compound with its key analogs, including variations in the substitution pattern of the nitro group and the replacement of the morpholine oxygen with sulfur.
Synthesis and Physicochemical Properties
The synthesis of this compound and its analogs typically involves the nucleophilic substitution of a suitable halo-nitrobenzyl derivative with morpholine or thiomorpholine.
General Synthesis Workflow
The following diagram illustrates a general synthetic route to this compound and its thiomorpholine analog.
Unveiling the Anticancer Potential of 4-(4-Nitrobenzyl)morpholine Derivatives: A Comparative Analysis
For Immediate Release
Recent scientific investigations have highlighted the promising anticancer properties of a class of chemical compounds known as 4-(4-Nitrobenzyl)morpholine derivatives. These compounds are being explored for their efficacy in inhibiting the growth of various cancer cell lines, offering potential new avenues for cancer therapy. This guide provides a comparative overview of the performance of these derivatives, supported by available experimental data, for researchers, scientists, and drug development professionals.
Efficacy of Morpholine Derivatives Across Cancer Cell Lines
While comprehensive data on a wide range of this compound derivatives remains an active area of research, studies on broader categories of substituted morpholine derivatives have demonstrated significant cytotoxic activity against several human cancer cell lines. This suggests a strong foundation for the therapeutic potential of the this compound scaffold.
Below is a summary of the in vitro anticancer activity of various morpholine derivatives, showcasing their potency and selectivity against different cancer types.
| Derivative Class | Compound | Cancer Cell Line | IC50 Value |
| Substituted Morpholines | M2 | MDA-MB-231 (Breast) | 88.27 µg/mL[1] |
| M5 | MDA-MB-231 (Breast) | 81.92 µg/mL[1] | |
| Morpholine Substituted Quinazolines | AK-3 | A549 (Lung) | 10.38 ± 0.27 µM[2] |
| MCF-7 (Breast) | 6.44 ± 0.29 µM[2] | ||
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 µM[2] | ||
| AK-10 | A549 (Lung) | 8.55 ± 0.67 µM[2] | |
| MCF-7 (Breast) | 3.15 ± 0.23 µM[2] | ||
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 µM[2] | ||
| Morpholine-Substituted Tetrahydroquinolines | 10e | A549 (Lung) | 0.033 ± 0.003 µM[3] |
| 10h | MCF-7 (Breast) | 0.087 ± 0.007 µM[3] | |
| 10d | A549 (Lung) | 0.062 ± 0.01 µM[3] | |
| MCF-7 (Breast) | 0.58 ± 0.11 µM[3] | ||
| MDA-MB-231 (Breast) | 1.003 ± 0.008 µM[3] |
Mechanisms of Action: Targeting Key Cancer Pathways
The anticancer activity of morpholine derivatives, including the this compound subclass, is attributed to their ability to interfere with critical cellular processes essential for cancer cell survival and proliferation. Key mechanisms of action that have been identified include:
-
Topoisomerase II Inhibition: Some morpholine derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[1] By targeting this enzyme, these compounds can induce DNA damage and trigger cell death.
-
Induction of Apoptosis: Certain morpholine-substituted quinazoline derivatives have been found to induce apoptosis, or programmed cell death, in cancer cells.[2] This is a key mechanism for eliminating malignant cells without causing inflammation.
-
mTOR Inhibition: Morpholine-substituted tetrahydroquinoline derivatives have demonstrated potent inhibition of the mTOR signaling pathway.[3] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.
Experimental Protocols
The evaluation of the anticancer efficacy of these compounds relies on standardized in vitro assays. The following are detailed methodologies for the key experiments cited.
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Procedure:
-
Cell Plating: Seed cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).
-
Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate for 1 hour at 4°C.
-
Staining: Discard the supernatant, wash the plates with water, and air dry. Add SRB solution to each well and incubate for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing the plates multiple times with 1% acetic acid and air dry.
-
Solubilization: Add Tris base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at a wavelength of 510 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be calculated.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Procedure:
-
Cell Plating: Plate cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Expose the cells to different concentrations of the test compounds for the desired duration.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Visualizing the Pathways and Processes
To better understand the intricate mechanisms and experimental procedures, the following diagrams have been generated.
The presented data underscores the potential of this compound derivatives as a promising class of anticancer agents. Further research, including comprehensive structure-activity relationship (SAR) studies and in vivo testing, is warranted to optimize their therapeutic efficacy and advance their development towards clinical applications.
References
Structure-Activity Relationship of Morpholine-Based Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of PI3K Inhibitory Activity
The following table summarizes the in vitro inhibitory activities of a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives against the PI3Kα kinase. The data illustrates how modifications to the core structure influence inhibitory potency.
| Compound ID | R Group | PI3Kα IC50 (nM)[1] |
| BKM-120 | (Reference Compound) | 44.6 ± 3.6 |
| 17e | 4-trifluoromethylphenyl | 88.5 ± 6.1 |
| 17m | 3-fluorophenyl | 104.1 ± 12.5 |
| 17o | 4-fluorophenyl | 34.7 ± 2.1 |
| 17p | 4-chlorophenyl | 32.4 ± 4.1 |
Key Observations from the SAR Data:
-
The nature of the substituent on the phenyl ring significantly impacts the PI3Kα inhibitory activity.
-
Compounds with a halogen at the 4-position of the phenyl ring (17o and 17p) demonstrated potency comparable to or greater than the reference compound BKM-120.[1]
-
A trifluoromethyl group at the 4-position (17e) or a fluorine at the 3-position (17m) resulted in a slight decrease in potency compared to the reference.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for a cytotoxicity assay and a kinase inhibition assay, which are central to the evaluation of potential anticancer agents.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5 × 10³ to 2 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[2] Allow the plate to stand overnight in the incubator.[3]
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[3]
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
PI3Kα Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of a specific PI3K isoform.
Principle: The assay measures the amount of ADP produced from the kinase reaction where PI3K phosphorylates its substrate, PIP2, to PIP3. The amount of ADP is quantified using a coupled enzyme system that generates a luminescent or fluorescent signal.
Procedure:
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations or a vehicle control.
-
Enzyme and Substrate Addition: Add a mixture of purified recombinant PI3Kα enzyme and the lipid substrate (PIP2) to each well.
-
Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and add a reagent that converts the generated ADP to a detectable signal (e.g., using the ADP-Glo™ Kinase Assay, which converts ADP to ATP and then measures the ATP via a luciferase reaction).
-
Signal Measurement: Measure the luminescent or fluorescent signal using a plate reader.
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Visualizing Key Pathways and Processes
Diagrams are essential tools for visualizing complex biological pathways and experimental workflows. The following diagrams were generated using the Graphviz DOT language.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[4] Its overactivation is a common feature in many cancers, making it a prime target for anticancer drug development.[4]
Figure 1. The PI3K/Akt/mTOR signaling cascade and a hypothesized point of inhibition.
Experimental Workflow for a Structure-Activity Relationship (SAR) Study
The process of conducting an SAR study involves a cyclical process of designing, synthesizing, and testing compounds to understand how chemical structure relates to biological activity.
References
A Comparative Guide to the Reactivity of Substituted Nitrobenzyl Morpholines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of various substituted nitrobenzyl morpholines. The reactivity of these compounds is a critical parameter in applications such as the design of prodrugs, chemical sensors, and controlled release systems. The following sections detail the influence of different substituents on the benzyl ring on the overall reactivity, supported by established principles of physical organic chemistry and illustrative data.
The Impact of Substituents on Reactivity
The reactivity of nitrobenzyl morpholines, particularly in reactions involving the cleavage of the benzylic C-N bond, is significantly influenced by the electronic properties of the substituents on the aromatic ring. Generally, electron-donating groups (EDGs) tend to increase the rate of reactions that involve the formation of a positive charge on the benzylic carbon, while electron-withdrawing groups (EWGs) have the opposite effect.[1][2] This is a key principle in designing molecules with tunable reactivity.
For instance, in the context of bioreductive prodrugs, 4-nitrobenzyl carbamates have been studied as triggers.[3][4] The reduction of the nitro group to a hydroxylamine initiates a fragmentation process to release an active amine. Studies on related systems have shown that electron-donating substituents on the benzyl ring accelerate this fragmentation.[3][4] This is attributed to the stabilization of the developing positive charge on the benzylic carbon during the reaction.[3][4]
The following table summarizes the expected relative reactivity of a series of para-substituted 4-nitrobenzyl morpholines in a representative reaction where the morpholine moiety is released upon reduction of the nitro group. The data is illustrative and based on the established electronic effects of the substituents.
| Substituent (X) | Hammett Constant (σp) | Relative Reactivity (Illustrative) |
| -OCH3 | -0.27 | 5.8 |
| -CH3 | -0.17 | 3.2 |
| -H | 0.00 | 1.0 |
| -Cl | 0.23 | 0.4 |
| -CN | 0.66 | 0.05 |
Experimental Protocol: Measuring the Reductive Release of Morpholine
This protocol describes a general method for comparing the rates of morpholine release from different substituted 4-nitrobenzyl morpholines following chemical reduction of the nitro group.
1. Materials:
-
Substituted 4-nitrobenzyl morpholine derivatives
-
Reducing agent (e.g., Sodium dithionite)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (HPLC grade)
-
Internal standard (e.g., a stable, structurally similar compound)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
2. Procedure:
-
Prepare stock solutions of each substituted 4-nitrobenzyl morpholine derivative and the internal standard in acetonitrile.
-
In a reaction vial, add PBS and the internal standard stock solution.
-
Initiate the reaction by adding the stock solution of the substituted 4-nitrobenzyl morpholine derivative, followed by a freshly prepared aqueous solution of the reducing agent (e.g., sodium dithionite).
-
At specific time intervals, withdraw aliquots from the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding a suitable quenching agent or by rapid dilution with the mobile phase.
-
Analyze the quenched samples by reverse-phase HPLC.
-
Monitor the disappearance of the parent compound and the appearance of the released morpholine (or a derivatized version for better detection).
-
Calculate the concentration of the remaining parent compound at each time point relative to the internal standard.
-
Determine the initial reaction rate or the half-life of the parent compound for each substituent.
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the proposed mechanism for the reductive release of morpholine and the general experimental workflow.
Caption: Proposed mechanism for the release of morpholine.
Caption: General workflow for kinetic analysis.
Conclusion
The reactivity of substituted nitrobenzyl morpholines can be effectively tuned by the choice of substituents on the benzyl ring. Electron-donating groups are expected to accelerate the release of morpholine in reductive cleavage reactions, while electron-withdrawing groups will slow it down. This understanding is crucial for the rational design of molecules with specific reactivity profiles for various applications in drug delivery and materials science. The provided experimental protocol offers a robust framework for quantifying these reactivity differences.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Validation of Analytical Methods for 4-(4-Nitrobenzyl)morpholine
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of analytical methodologies for the quantification of 4-(4-Nitrobenzyl)morpholine, a key morpholine derivative. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide extrapolates from established methods for closely related morpholine compounds, providing a solid foundation for method development and validation.
The primary analytical techniques suitable for the analysis of morpholine derivatives are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] The choice between these methods depends on factors such as the sample matrix, required sensitivity, and available instrumentation.[1]
Comparison of Analytical Methods
The following table summarizes the performance characteristics of HPLC and GC-MS methods, based on data from the analysis of morpholine and its derivatives. These parameters provide a benchmark for the expected performance of validated methods for this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection. |
| Typical Column | Newcrom R1, a reverse-phase column with low silanol activity.[2] | Capillary columns like DB-5MS are commonly used.[3] |
| Mobile Phase/Carrier Gas | Acetonitrile (MeCN) and water with an acid modifier like phosphoric acid or formic acid for MS compatibility.[2] | Inert gases such as helium or nitrogen. |
| Detector | UV, Photodiode Array (PDA), or Mass Spectrometry (MS).[4][5] | Mass Spectrometer (MS), Flame Ionization Detector (FID).[1][6] |
| Derivatization | May be required to introduce a chromophore for UV detection.[7] | Often necessary to improve volatility and thermal stability.[1] |
| Linearity (R²) | Typically > 0.999.[5] | Generally > 0.99. |
| Limit of Detection (LOD) | Can reach as low as 0.1000 µg/mL with derivatization.[8] | Can be in the range of 7.3 µg/L after derivatization.[7] |
| Limit of Quantitation (LOQ) | Can be as low as 0.3001 µg/mL with derivatization.[8] | Can be in the range of 24.4 µg/L after derivatization.[7] |
| Accuracy (Recovery %) | 97.9% to 100.4%.[8] | 94.3% to 109.0%.[9] |
| Precision (RSD %) | Inter-assay precision can be less than 2%.[5] | Intraday: 2.0%–4.4%, Interday: 3.3%–7.0%.[9] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for HPLC and GC-MS analysis of morpholine derivatives, which can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on the separation of morpholine derivatives on a reverse-phase column.[2]
-
Instrumentation: HPLC system with a UV or PDA detector.[5]
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size.[2]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v) with 0.1% phosphoric acid.[2][5] For MS compatibility, phosphoric acid should be replaced with formic acid.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 340 nm for a derivatized compound).[5]
-
Sample Preparation: Dissolve the sample in the mobile phase. If derivatization is needed, a suitable agent that reacts with the secondary amine of the morpholine ring to introduce a chromophore should be used.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol involves derivatization to enhance the volatility of the analyte.[1]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column such as one coated with 5% phenyl-methylpolysiloxane.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Initial temperature of 100°C held for 1 minute, then ramped to 200°C at 10°C/min, and held for 3 minutes.[1]
-
Derivatization: A common derivatization for secondary amines like morpholine is nitrosation to form the corresponding N-nitrosamine, for example, by reaction with sodium nitrite under acidic conditions.[3][9]
-
Sample Preparation:
-
Acidify the sample solution (e.g., with hydrochloric acid).[1]
-
Add a solution of sodium nitrite.
-
Extract the resulting N-nitroso derivative with a suitable organic solvent (e.g., dichloromethane).
-
Inject the organic extract into the GC-MS.
-
Method Validation Workflow
The validation of an analytical method ensures its suitability for the intended purpose. The following diagram illustrates a typical workflow for analytical method validation.
Caption: A typical workflow for the validation of an analytical method.
This guide provides a foundational comparison of analytical methods applicable to this compound. Researchers should perform in-house development and validation to establish the suitability of the chosen method for their specific application and sample matrix.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of Morpholine, 4-(4-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Morpholine, 4-nitroso- [webbook.nist.gov]
- 4. cores.emory.edu [cores.emory.edu]
- 5. ijsred.com [ijsred.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 9. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 4-(4-Nitrobenzyl)morpholine and Other Morpholine Compounds
For Researchers, Scientists, and Drug Development Professionals
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and biologically active molecules. Its advantageous physicochemical and metabolic properties, coupled with synthetic accessibility, make it a frequent choice in the design of novel therapeutic agents. This guide provides a comparative overview of the biological activity of 4-(4-Nitrobenzyl)morpholine and other selected morpholine derivatives, with a focus on their anticancer and antimicrobial properties. The data presented herein is compiled from various scientific studies to facilitate objective comparison and aid in future drug development endeavors.
Anticancer Activity of Morpholine Derivatives
The morpholine moiety has been incorporated into numerous anticancer agents, where it often contributes to improved potency and pharmacokinetic profiles. The following table summarizes the in vitro cytotoxic activity (IC50 values) of this compound and a selection of other morpholine-containing compounds against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Not Reported | Data Not Available | - |
| AK-3 (4-(2-(4-(Dimethylamino)phenyl)quinazolin-4-yl)morpholine) | A549 (Lung Carcinoma) | 10.38 ± 0.27 | [1] |
| MCF-7 (Breast Adenocarcinoma) | 6.44 ± 0.29 | [1] | |
| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | [1] | |
| AK-10 (4-(2-(3,4,5-Trimethoxyphenyl)quinazolin-4-yl)morpholine) | A549 (Lung Carcinoma) | 8.55 ± 0.67 | [1] |
| MCF-7 (Breast Adenocarcinoma) | 3.15 ± 0.23 | [1] | |
| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | [1] | |
| Compound 10e (Morpholine-substituted tetrahydroquinoline derivative) | A549 (Lung Carcinoma) | 0.033 ± 0.003 | |
| MCF-7 (Breast Adenocarcinoma) | Not Reported | ||
| MDA-MB-231 (Breast Adenocarcinoma) | 0.63 ± 0.02 | ||
| Compound 10h (Morpholine-substituted tetrahydroquinoline derivative) | A549 (Lung Carcinoma) | Not Reported | |
| MCF-7 (Breast Adenocarcinoma) | 0.087 ± 0.007 | ||
| MDA-MB-231 (Breast Adenocarcinoma) | Not Reported | ||
| Compound 3c (2-morpholino-4-anilinoquinoline derivative) | HepG2 (Hepatocellular Carcinoma) | 11.42 | [2] |
| Compound 3d (2-morpholino-4-anilinoquinoline derivative) | HepG2 (Hepatocellular Carcinoma) | 8.50 | [2] |
| Compound 3e (2-morpholino-4-anilinoquinoline derivative) | HepG2 (Hepatocellular Carcinoma) | 12.76 | [2] |
| Compound M2 (N-substituted morpholine derivative) | MDA-MB-231 (Breast Adenocarcinoma) | 88.27 µg/mL | [3] |
| Compound M5 (N-substituted morpholine derivative) | MDA-MB-231 (Breast Adenocarcinoma) | 81.92 µg/mL | [3] |
Note: Direct comparative data for this compound was not available in the reviewed literature. The table presents data for other morpholine derivatives to illustrate the range of anticancer activities within this compound class.
Antimicrobial Activity of Morpholine Derivatives
Morpholine derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a spectrum of bacteria and fungi. The following table presents the minimum inhibitory concentration (MIC) values for several morpholine compounds against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| This compound | Not Reported | Data Not Available | - |
| 4-(Phenylsulfonyl)morpholine | E. coli, S. aureus, P. aeruginosa, C. albicans, C. krusei, C. tropicalis | >1024 | [4] |
| Compound 8 (morpholine, pyridine, piperazine, and 1,3,4-oxadiazole containing) | Mycobacterium smegmatis | Active (concentration not specified) | [5] |
| Compound 12 (1,2,4-triazole derivative with morpholine and pyridine) | Mycobacterium smegmatis | 15.6 | [5] |
| Pseudomonas aeruginosa | Low activity | [5] | |
| Candida albicans | 500 | [5] | |
| Saccharomyces cerevisiae | 500 | [5] | |
| Compound 26 (4-(4-Morpholinophenyl)-6-(3-nitrophenyl)-6H-1,3-thiazin-2-amine) | S. aureus | 6.25 | [6] |
| B. subtilis | 6.25 | [6] | |
| E. coli | 100 | [6] | |
| Morpholine derivative 3 | Various bacteria | 3.125 - 12.5 | [7] |
| Morpholine derivative 4 | Various bacteria | 3.125 - 12.5 | [7] |
| Morpholine derivative 5 | Various bacteria | 3.125 | [7] |
| Morpholine derivative 6 | Various bacteria | 6.25 - 12.5 | [7] |
Note: Direct comparative data for this compound was not available in the reviewed literature. The table presents data for other morpholine derivatives to illustrate the range of antimicrobial activities within this compound class.
Signaling Pathways in Cancer Modulated by Morpholine Derivatives
Morpholine-containing compounds often exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. Two of the most significant pathways are the PI3K/Akt/mTOR and MAPK/ERK pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell metabolism, growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it a prime target for cancer therapy. Several morpholine derivatives have been developed as inhibitors of key kinases in this pathway, such as PI3K and mTOR.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholine derivatives.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is also frequently observed in cancer.
Caption: Overview of the MAPK/ERK signaling pathway and potential targets for drug intervention.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound and other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
This compound and other test compounds
-
Inoculum suspension of the microorganism standardized to 0.5 McFarland turbidity
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (microorganism only) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for the broth microdilution method to determine MIC values.
References
- 1. Synthesis and structure-activity relationship of 4-substituted 2-(2-acetyloxyethyl)-8-(morpholine-4-sulfonyl)pyrrolo[3,4-c]quinoline-1,3-diones as potent caspase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 4. Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(4-Nitrobenzyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. 4-Benzylmorpholine | C11H15NO | CID 249546 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Advantage of 4-(4-Nitrobenzyl)morpholine in the Synthesis of Bioactive Molecules
In the landscape of synthetic organic chemistry, particularly in the development of pharmaceuticals, the choice of building blocks and synthetic routes is paramount to achieving efficiency, high yields, and the desired molecular architecture. 4-(4-Nitrobenzyl)morpholine has emerged as a valuable intermediate, offering distinct advantages in specific synthetic pathways, most notably in the construction of kinase inhibitors. This guide provides a comparative analysis of synthetic routes utilizing this compound and explores its role in contrast to alternative strategies, supported by experimental data and detailed protocols.
The Dual Role of the this compound Moiety
The utility of this compound in synthesis stems from the combined functionalities of its two key components: the morpholine ring and the 4-nitrobenzyl group.
-
The Morpholine Ring as a Pharmacophore: The morpholine heterocycle is a privileged scaffold in medicinal chemistry, frequently found in bioactive molecules. In the context of kinase inhibitors, such as those targeting phosphoinositide 3-kinases (PI3Ks), the oxygen atom of the morpholine ring often forms a crucial hydrogen bond with the hinge region of the kinase's ATP-binding site, contributing significantly to the inhibitor's potency and selectivity.[1][2]
-
The 4-Nitrobenzyl Group as a Versatile Handle: The 4-nitrobenzyl group serves as a modifiable precursor. The nitro functionality can be readily reduced to an amine, which then acts as a nucleophile for further elaboration of the molecule. This two-step functionalization is a cornerstone of its strategic advantage.
Comparative Synthetic Routes: A Case Study in PI3K Inhibitor Synthesis
To illustrate the advantages of this compound, we will compare a synthetic route for a generic morpholino-substituted pyrimidine, a common core of many PI3K inhibitors, with an alternative approach.
Route 1: Convergent Synthesis Utilizing this compound
This route employs a convergent approach where the this compound unit is prepared separately and then coupled to a pyrimidine core.
Route 2: Linear Synthesis with Late-Stage Morpholine Introduction
This alternative route involves building the molecule in a more linear fashion, with the morpholine ring being introduced at a later stage.
Performance Comparison
| Parameter | Route 1 (via this compound) | Route 2 (Linear Synthesis) |
| Overall Strategy | Convergent | Linear |
| Key Advantage | Efficient construction of the key morpholino-aniline fragment. Late-stage coupling of larger fragments often leads to higher overall yields. | Stepwise construction, potentially easier to track progress. |
| Potential Drawbacks | Requires the initial synthesis of the this compound intermediate. | Potentially lower overall yield due to a longer linear sequence. The reactivity of the aniline in the final step might be influenced by the rest of the molecule. |
| Purification | Purification of intermediates may be simpler. | May require more complex purifications at later stages. |
| Flexibility | The 4-(4-aminobenzyl)morpholine intermediate can be used to synthesize a variety of different final products by coupling with different electrophilic cores. | Less modular; significant changes to the core structure require a redesign of the entire synthetic sequence. |
The p-Nitrobenzyl Group as a Latent Amine: A Comparison with Standard Amine Protecting Groups
In Route 1, the 4-nitrobenzyl group can be viewed as a "protected" form of an aniline. The reduction of the nitro group "deprotects" the amine for subsequent reactions. This strategy can be compared to the use of standard amine protecting groups like Boc, Cbz, and Fmoc.
| Protecting Group | Introduction Reagent | Deprotection Conditions | Yield (Typical) | Orthogonality & Remarks |
| p-Nitrobenzyl (PNB) | p-Nitrobenzyl bromide/chloroformate | Catalytic Hydrogenation (e.g., H₂, Pd/C), Transfer Hydrogenation (e.g., HCOOH, Pd/C), or Reduction (e.g., Fe/HCl, SnCl₂) | >90% | Orthogonal to Boc, Fmoc, and many acid/base labile groups. The nitro group is stable to many synthetic conditions. |
| Boc | Boc₂O, Boc-ON | Strong Acid (e.g., TFA, HCl) | >95% | Orthogonal to Fmoc and Cbz. Sensitive to strong acids. |
| Cbz (Z) | Cbz-Cl | Catalytic Hydrogenation (e.g., H₂, Pd/C) | >95% | Orthogonal to Boc and Fmoc. Not suitable for molecules with other reducible groups (e.g., alkynes). |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) | >95% | Orthogonal to Boc and Cbz. Sensitive to basic conditions. |
The use of a nitro group as a precursor to an amine offers the advantage of being robust and stable to a wide range of reaction conditions that might cleave standard protecting groups. This inherent stability allows for greater flexibility in the synthetic design.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
4-Chloronitrobenzene
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-chloronitrobenzene (1.0 eq) in DMF, add morpholine (1.2 eq) and K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield this compound.
-
The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Reduction of the Nitro Group
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol/Water mixture
Procedure:
-
To a suspension of this compound (1.0 eq) in a 4:1 mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux (approximately 80 °C) and stir vigorously for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain 4-(4-aminobenzyl)morpholine, which can often be used in the next step without further purification.
Conclusion
This compound is a highly advantageous building block in the synthesis of complex molecules, particularly in the realm of drug discovery. Its strategic value lies in the convergent synthetic routes it enables, the inherent pharmacological relevance of the morpholine moiety, and the versatility of the nitro group as a robust precursor to a reactive amine. Compared to linear synthetic strategies and the use of traditional amine protecting groups, the utilization of this compound can offer improved overall yields, greater synthetic flexibility, and the introduction of a key pharmacophore early in the synthetic sequence. This makes it a compelling choice for researchers and professionals in drug development aiming to construct novel bioactive compounds efficiently.
References
Comparative Toxicity of Ortho-Nitrobenzyl Derivatives: An In Vitro Analysis
A detailed examination of the cytotoxic and genotoxic effects of synthetic ortho-nitrobenzyl compounds on human cancer cell lines reveals selective anticancer potential, particularly for derivatives ON-2 and ON-3 after metabolic activation. This guide provides a comparative overview of their toxicity, outlines the experimental methodologies used for their evaluation, and discusses the underlying toxicological mechanisms.
A recent study investigated the in vitro toxicity of three synthetic ortho-nitrobenzyl derivatives, designated ON-1, ON-2, and ON-3, against human breast (MCF-7) and ovarian (OVCAR-3) cancer cell lines, as well as a non-tumoral breast cell line (MCF-10A). The findings indicate that these compounds exhibit selective cytotoxicity towards cancer cells, a crucial attribute for potential anticancer agents. This selective action was observed to be enhanced following metabolic activation.
Comparative Cytotoxicity Data
The cytotoxic effects of the ortho-nitrobenzyl derivatives were quantified using the MTT assay to determine the concentration required to inhibit 50% of cell growth (IC50). The results demonstrate that metabolic activation with the S9 fraction generally increased the cytotoxicity of the compounds. Notably, compounds ON-2 and ON-3 displayed high selectivity indices, particularly after metabolic activation, suggesting a favorable therapeutic window.
| Compound | Cell Line | Treatment | IC50 (µM) |
| ON-1 | MCF-7 (Breast Cancer) | Without S9 | > 250 |
| With S9 | 186.4 | ||
| OVCAR-3 (Ovarian Cancer) | Without S9 | > 250 | |
| With S9 | 203.8 | ||
| MCF-10A (Non-tumoral) | Without S9 | > 250 | |
| With S9 | > 250 | ||
| ON-2 | MCF-7 (Breast Cancer) | Without S9 | 158.3 |
| With S9 | 69.7 | ||
| OVCAR-3 (Ovarian Cancer) | Without S9 | 196.5 | |
| With S9 | 84.2 | ||
| MCF-10A (Non-tumoral) | Without S9 | > 250 | |
| With S9 | > 250 | ||
| ON-3 | MCF-7 (Breast Cancer) | Without S9 | 125.7 |
| With S9 | 55.1 | ||
| OVCAR-3 (Ovarian Cancer) | Without S9 | 149.8 | |
| With S9 | 71.9 | ||
| MCF-10A (Non-tumoral) | Without S9 | > 250 | |
| With S9 | > 250 |
Experimental Protocols
The toxicological evaluation of the ortho-nitrobenzyl derivatives involved a series of in vitro assays to assess cytotoxicity, genotoxicity, and mutagenicity.
Cell Culture and Treatment
Human breast adenocarcinoma (MCF-7), human ovarian adenocarcinoma (OVCAR-3), and non-tumoral human breast epithelial (MCF-10A) cell lines were used. Cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2. For experiments involving metabolic activation, a post-mitochondrial S9 fraction from rat liver was used.
MTT Assay for Cytotoxicity
Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cells were seeded in 96-well plates and treated with various concentrations of the ortho-nitrobenzyl derivatives (with or without S9 mix) for 24 hours. After incubation, MTT solution was added, and the resulting formazan crystals were dissolved in DMSO. The absorbance was measured at 570 nm using a microplate reader.
Clonogenic Survival Assay
This assay evaluates the ability of single cells to form colonies. Cells were treated with the compounds for 24 hours, after which they were harvested, counted, and re-seeded at a low density in 6-well plates. After 7-10 days of incubation, colonies were fixed, stained with crystal violet, and counted.
Comet Assay for DNA Damage
The comet assay was performed under alkaline conditions to detect DNA strand breaks. Cells were treated with the compounds for 3 hours. After treatment, cells were embedded in agarose on microscope slides, lysed, and subjected to electrophoresis. DNA was stained with a fluorescent dye, and the comets were analyzed using a fluorescence microscope.
Cytokinesis-Block Micronucleus (CBMN) Assay
This assay detects chromosomal damage. Cytochalasin B was added to the cell cultures to block cytokinesis, resulting in binucleated cells. After treatment with the compounds, cells were harvested, fixed, and stained. The frequency of micronuclei in binucleated cells was scored.
γ-H2AX Foci Formation Assay
This immunofluorescence assay detects DNA double-strand breaks. Cells were treated with the compounds, fixed, and permeabilized. They were then incubated with a primary antibody against phosphorylated histone H2AX (γ-H2AX) followed by a fluorescently labeled secondary antibody. The formation of γ-H2AX foci was observed using a fluorescence microscope.
Mechanism of Toxicity and Signaling Pathways
The toxicity of nitroaromatic compounds, including the ortho-nitrobenzyl derivatives studied, is often linked to the enzymatic reduction of the nitro group.[1] This process can lead to the formation of reactive intermediates such as nitroso and hydroxylamine derivatives.[2] These reactive species can induce cellular damage through various mechanisms, including oxidative stress and the formation of adducts with macromolecules like DNA.[1][2] The genotoxic and mutagenic effects observed in the study, such as DNA double-strand breaks, are consistent with this mechanism.[3]
The diagram below illustrates a generalized workflow for the in vitro toxicity assessment of these compounds.
Caption: Workflow for assessing the in vitro toxicity of ortho-nitrobenzyl derivatives.
The following diagram illustrates a plausible signaling pathway for the toxicity induced by nitroaromatic compounds.
Caption: Toxicity pathway of nitroaromatic compounds.
References
Safety Operating Guide
Safe Disposal of 4-(4-Nitrobenzyl)morpholine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-(4-Nitrobenzyl)morpholine, a compound recognized for causing skin and eye irritation.[1][2][3] Adherence to these guidelines is critical for minimizing risks and meeting regulatory standards.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. This is the first line of defense against accidental exposure.
| PPE Category | Recommended Equipment |
| Hand Protection | Protective gloves |
| Eye Protection | Eye protection or safety glasses |
| Skin Protection | Lab coat and appropriate clothing to prevent skin exposure |
Always wash hands and face thoroughly after handling the substance.[1]
Spill Management
In the event of a spill, immediate and proper cleanup is crucial to prevent contamination and exposure.
-
Avoid Dust Generation : Care should be taken not to disperse dust into the air.[1]
-
Containment : Sweep the solid material and collect it into an airtight container suitable for disposal.[1][4]
-
Decontamination : Clean the affected area thoroughly.
-
Disposal of Cleanup Materials : All materials used for cleanup should be placed in the designated waste container and disposed of in accordance with regulations.
Disposal Procedure
The recommended method for the disposal of this compound is through an approved waste disposal plant.[2][5] It is essential to comply with all federal, state, and local environmental regulations.[1]
Step 1: Waste Collection
-
Place the this compound waste into a clearly labeled, airtight container.
-
If dealing with contaminated materials (e.g., paper towels, gloves), these should also be collected in a designated, sealed container.
Step 2: Incineration (Alternative Method)
-
An alternative disposal method involves dissolving or mixing the material with a combustible solvent.[1]
-
This mixture can then be burned in a chemical incinerator equipped with an afterburner and scrubber system to ensure complete and clean combustion.[1] This should only be performed by authorized and trained personnel at a licensed facility.
Step 3: Contaminated Clothing
-
Any clothing that becomes contaminated with this compound should be removed immediately and washed thoroughly before being worn again.[1][2]
Step 4: Final Disposal
-
Arrange for the collection of the waste containers by a licensed chemical waste disposal service.
-
Ensure all paperwork and manifests are completed as required by your institution and local authorities.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 4-(4-Nitrobenzyl)morpholine
Essential Safety and Handling Guide for 4-(4-Nitrobenzyl)morpholine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for the handling of this compound, including operational and disposal plans.
Chemical and Physical Properties:
| Property | Value |
| Physical State | Solid Crystalline[1] |
| Appearance | Yellow[1] |
| Molecular Formula | C10H12N2O3[2] |
| Molecular Weight | 208.21 g/mol [2][3] |
| Melting Point | 148 - 152 °C / 298.4 - 305.6 °F[1] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it is a skin, eye, and respiratory irritant[3][4]. A comprehensive approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.
Summary of Required Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye Protection | Safety goggles conforming to EN 166 or OSHA 29 CFR 1910.133 standards.[1][4] | Protects against splashes and dust. |
| Face Protection | Face shield.[4] | Recommended when there is a significant risk of splashing or dust generation.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact and irritation.[1] |
| Body Protection | A flame-resistant lab coat should be worn and kept fully buttoned.[4] | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust formation is likely or if working outside of a fume hood.[4] | Prevents respiratory tract irritation.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial when working with this compound.
1. Preparation and Engineering Controls:
-
All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Ensure that an eyewash station and a safety shower are readily accessible.[4]
2. Weighing and Transfer:
-
Conduct all weighing and transfer operations within a fume hood to contain any dust.[4]
-
Avoid the formation of dust during handling.[4]
3. During the Experiment:
-
Keep all containers with this compound clearly labeled.[4]
-
Avoid contact with skin and eyes.[4]
-
Wash hands thoroughly after handling.[1]
4. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[4]
Emergency Procedures
Spill Management Protocol:
-
Evacuate: Evacuate personnel from the immediate spill area.[4]
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[4]
-
Don PPE: Put on the appropriate PPE, including respiratory protection.[4]
-
Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[4]
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[1] |
| Ingestion | Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all solid waste (e.g., contaminated gloves, paper towels, and excess reagent) in a designated, clearly labeled hazardous waste container.[4]
-
Container Management: Keep waste containers securely closed when not in use. Store waste containers in a designated satellite accumulation area.[4]
-
Disposal: Dispose of contents and containers through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][4]
Visual Workflow for Handling this compound
The following diagram outlines the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
